4-Chloro-5-(trifluoromethoxy)quinoline
Description
Structure
3D Structure
Properties
CAS No. |
40575-20-0 |
|---|---|
Molecular Formula |
C10H5ClF3NO |
Molecular Weight |
247.60 g/mol |
IUPAC Name |
4-chloro-5-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C10H5ClF3NO/c11-6-4-5-15-7-2-1-3-8(9(6)7)16-10(12,13)14/h1-5H |
InChI Key |
LHTVBFMLLJOIPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)OC(F)(F)F)Cl |
Origin of Product |
United States |
Foundational & Exploratory
physicochemical properties of 4-Chloro-5-(trifluoromethoxy)quinoline
An In-Depth Technical Guide to the Physicochemical Characterization of 4-Chloro-5-(trifluoromethoxy)quinoline
Executive Summary
This compound is a halogenated quinoline derivative with significant potential as a scaffold in medicinal chemistry and drug discovery. Its structure combines three key motifs: the quinoline core, prevalent in numerous therapeutic agents; a 4-chloro substituent, which serves as a versatile synthetic handle for further molecular elaboration; and a 5-trifluoromethoxy group, known to enhance crucial drug-like properties such as metabolic stability and lipophilicity.[1][2] The strategic placement of the trifluoromethoxy group at the 5-position is anticipated to modulate the electronic and steric profile of the molecule, potentially leading to novel biological activities.
This guide provides a comprehensive framework for the full physicochemical characterization of this compound. Authored from the perspective of a Senior Application Scientist, it moves beyond simple data presentation to explain the causality behind experimental choices and to provide robust, self-validating protocols. We will cover its molecular and computed properties, proposed synthesis, and detailed methodologies for determining its melting point, solubility, pKa, and lipophilicity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising compound in their research endeavors.
Introduction: The Scientific Rationale
The quinoline scaffold is a cornerstone in pharmaceutical development, forming the core of drugs with applications ranging from anticancer to anti-infective agents.[3][4] The value of this compound lies in the synergistic contribution of its substituents.
-
The 4-Chloro Position: This group is an excellent leaving group, making the C4 position highly susceptible to nucleophilic aromatic substitution. This reactivity is the gateway to creating diverse libraries of 4-aminoquinolines and other derivatives, a common strategy in the development of novel therapeutics.[5]
-
The Trifluoromethoxy (-OCF₃) Group: This functional group is a bioisostere of a methoxy group but with profoundly different electronic properties. It is highly lipophilic and acts as a strong electron-withdrawing group, which can significantly enhance a molecule's metabolic stability by blocking potential sites of oxidative metabolism.[2] Furthermore, its inclusion can improve membrane permeability and binding affinity, making it a highly sought-after feature in modern drug design.[1][2]
The combination of these features makes this compound a high-value building block for generating novel chemical entities with optimized pharmacokinetic and pharmacodynamic profiles.
Molecular Structure and Computed Properties
A thorough understanding of a compound begins with its fundamental molecular properties. While experimental data for this specific isomer is not widely published, we can predict key attributes based on its structure and data from close analogues, such as 4-chloro-6-(trifluoromethoxy)quinoline.[6]
Caption: Molecular structure of this compound.
Table 1: Computed Physicochemical Properties
| Property | Predicted Value | Source / Rationale |
|---|---|---|
| Molecular Formula | C₁₀H₅ClF₃NO | Based on structure |
| Molecular Weight | 247.6 g/mol | Based on structure |
| Monoisotopic Mass | 247.00117 Da | Predicted for the 6-isomer[6] |
| XLogP | 4.0 | Predicted for the 6-isomer[6] |
| Hydrogen Bond Donors | 0 | Based on structure |
| Hydrogen Bond Acceptors | 2 (N, O) | Based on structure |
Proposed Synthesis Pathway
While not commercially widespread, a plausible synthesis route can be designed based on established quinoline synthesis methodologies, such as the Gould-Jacobs reaction, followed by chlorination.[5] This approach offers a reliable pathway for producing the target compound in a laboratory setting.
Caption: Proposed synthetic workflow for the target compound.
This multi-step synthesis begins with the condensation of 3-(trifluoromethoxy)aniline with a malonic acid derivative. The resulting intermediate undergoes thermal cyclization to form the quinoline-4-one core. The final and critical step is the chlorination of the 4-hydroxyl group using a standard agent like phosphorus oxychloride (POCl₃) to yield the desired product.
Experimental Characterization Protocols
The following sections detail the essential experiments required to fully characterize the .
Melting Point Determination
Scientific Rationale: The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range. This measurement is crucial for quality control of synthesized batches.
Step-by-Step Protocol (Capillary Method):
-
Sample Preparation: Ensure the synthesized compound is completely dry. Place a small amount on a watch glass and finely crush it into a powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount of solid (2-3 mm in height) is collected.[7]
-
Packing: Invert the tube and tap it gently on a hard surface to pack the solid tightly into the sealed end. Dropping the tube down a long, hollow tube can aid in efficient packing.[7]
-
Measurement (Initial): Place the capillary in a melting point apparatus (e.g., Mel-Temp). Heat at a rapid rate to determine an approximate melting point.
-
Measurement (Accurate): Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 20°C of the approximate melting point, then slow the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
Table 2: Melting Point Data
| Parameter | Experimental Value | Notes |
|---|---|---|
| Melting Range (°C) | TBD | Compare with analogues like 4-Chloro-8-(trifluoromethyl)quinoline (81-82°C)[8] and 4-Chloro-7-(trifluoromethyl)quinoline (69-71°C).[9] |
| Appearance | TBD | Expected to be a white to light yellow crystalline powder.[3][9] |
Solubility Determination
Scientific Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can severely limit absorption and in vivo efficacy.[10] It is essential to measure solubility under various conditions to predict a compound's behavior in biological systems. We will describe the "gold standard" shake-flask method for determining thermodynamic equilibrium solubility.[11][12]
Step-by-Step Protocol (Shake-Flask Method):
-
Media Preparation: Prepare relevant aqueous buffers, such as pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 or 7.4 (phosphate buffer, for intestinal and blood pH).[11]
-
Sample Addition: Add an excess amount of the compound to a known volume of each buffer in separate glass vials. The solid should be clearly visible.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[11]
-
Sample Separation: After equilibration, allow the vials to stand so the excess solid can settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation or filtration through a 0.22 µm filter may be necessary.
-
Quantification: Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Construct a calibration curve using standards of known concentrations. Use this curve to determine the concentration of the compound in the saturated solution, which represents its solubility.
Caption: Workflow for thermodynamic solubility determination.
Table 3: Solubility Data
| Medium | pH | Solubility (µg/mL) |
|---|---|---|
| Simulated Gastric Fluid | 1.2 | TBD |
| Acetate Buffer | 4.5 | TBD |
| Phosphate Buffer | 7.4 | TBD |
| DMSO | N/A | TBD |
pKa and Lipophilicity (LogD) Determination
Scientific Rationale:
-
pKa: The pKa value indicates the pH at which a compound is 50% ionized. For a basic compound like a quinoline, the pKa of its conjugate acid is critical. It dictates the compound's charge state, which in turn affects its solubility, membrane permeability, and receptor interactions across the physiological pH range.
-
LogD: The distribution coefficient (LogD) is the measure of a compound's lipophilicity at a specific pH. It is the ratio of its concentration in an organic phase (like octanol) to its concentration in an aqueous phase. LogD is a key predictor of a drug's ability to cross lipid membranes, such as the intestinal wall and the blood-brain barrier.[13]
Step-by-Step Protocol (Shake-Flask for LogD₇.₄):
-
Phase Preparation: Prepare a pH 7.4 phosphate buffer and presaturate it with n-octanol. Similarly, presaturate n-octanol with the pH 7.4 buffer. This ensures both phases are in equilibrium before the experiment begins.
-
Compound Addition: Prepare a stock solution of the compound in a suitable solvent. Add a small volume of this stock to a vial containing a known volume of the presaturated buffer and presaturated n-octanol (e.g., 2 mL of each). The final concentration should be within the linear range of the analytical method.
-
Equilibration: Seal the vial and shake vigorously for 1-3 hours to allow for complete partitioning of the compound between the two phases.
-
Phase Separation: Centrifuge the vial at low speed to achieve a clean separation of the aqueous and octanol layers.
-
Quantification: Carefully remove an aliquot from both the aqueous and the octanol layers. Analyze the concentration of the compound in each phase using HPLC-UV.
-
Calculation: The LogD at pH 7.4 is calculated using the formula: LogD₇.₄ = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Table 4: pKa and Lipophilicity Data
| Parameter | Predicted Value | Experimental Value | Method |
|---|---|---|---|
| pKa (basic) | ~2-3 | TBD | Potentiometric Titration |
| LogP | ~4.0[6] | TBD | HPLC / Shake-Flask |
| LogD (pH 7.4) | ~4.0 | TBD | Shake-Flask |
Rationale for Predicted pKa: The pKa of quinoline itself is ~4.9. The presence of strongly electron-withdrawing groups like chloro and trifluoromethoxy is expected to significantly decrease the basicity of the quinoline nitrogen, lowering the pKa of its conjugate acid. For comparison, the predicted basic apparent pKa for a related trifluoromethyl-containing quinoline is 2.27.[14]
Conclusion and Future Directions
This guide outlines a systematic and robust approach to the complete physicochemical characterization of this compound. By executing these protocols, researchers can generate a comprehensive data package that is essential for any drug discovery program. The determined properties—melting point, solubility, pKa, and LogD—will provide the foundational knowledge required to assess the compound's drug-like potential, guide formulation development, and inform the design of subsequent analogue syntheses. The true value of this molecule as a versatile building block can only be unlocked through rigorous and precise characterization, paving the way for its application in the development of next-generation therapeutics.
References
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- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Journals. (2021, December 1).
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Introduction: Navigating the Landscape of Substituted Quinolines
An In-Depth Technical Guide to 4-Chloro-5-(trifluoromethoxy)quinoline and its Analogs for Researchers and Drug Development Professionals
This guide, therefore, expands its scope to provide a comprehensive technical overview of the synthesis, properties, and sourcing of closely related and structurally analogous quinoline derivatives. For researchers and drug development professionals, understanding the landscape of available precursors, established synthetic routes, and the influence of trifluoromethoxy and chloro-substituents is paramount for the successful acquisition and application of the target molecule. This document will serve as a practical resource, offering pathways to obtaining this compound via custom synthesis and providing critical data on analogous compounds to inform research and development efforts.
Section 1: The Target Molecule: this compound
As of early 2026, this compound does not have a registered CAS number in major chemical databases. This typically indicates that the compound has not been widely synthesized, characterized, or commercialized. For researchers requiring this specific molecule, the most viable route of acquisition is through custom synthesis.
The trifluoromethoxy (-OCF3) group is an increasingly important substituent in medicinal chemistry. It is considered a bioisostere of a methoxy group but with significantly different electronic properties. The -OCF3 group is highly lipophilic and metabolically stable, which can enhance the pharmacokinetic profile of a drug candidate.[1] Its strong electron-withdrawing nature can also modulate the pKa and reactivity of the quinoline core.
Section 2: Sourcing and Procurement of Quinolines and Custom Synthesis Services
While this compound is not a stock item, numerous chemical suppliers specialize in quinoline derivatives and offer custom synthesis services. These vendors can be contracted to produce the target compound on a fee-for-service basis.
| Supplier | Specialization | Service Highlights | Website |
| Chem-Impex | Heterocyclic compounds, building blocks | Extensive catalog of quinoline derivatives, custom synthesis capabilities. | |
| Georganics | Quinoline derivatives, custom synthesis | Offers a range of substituted quinolines and custom synthesis services. | [Link] |
| Biosynce | Quinoline manufacturers and suppliers | Custom synthesis of quinoline derivatives with a focus on scalability. | [Link] |
| CymitQuimica | Quinazoline and Quinoline Derivatives | High-purity derivatives for chemical synthesis and pharmaceutical development. | |
| IndiaMART | Marketplace for chemical suppliers | Connects with various manufacturers in Hyderabad who specialize in quinoline derivatives. | [Link] |
| Echemi | Global chemical supply platform | Lists numerous suppliers of quinoline and its derivatives, some offering custom synthesis. |
Section 3: Synthetic Strategies for Substituted Quinolines
The synthesis of this compound would likely involve the construction of the quinoline core followed by chlorination and introduction of the trifluoromethoxy group, or the use of a pre-substituted aniline. Several classical and modern methods for quinoline synthesis can be adapted for this purpose.
A plausible synthetic approach could involve the Gould-Jacobs reaction, starting from an appropriately substituted aniline, in this case, 3-(trifluoromethoxy)aniline. The aniline would be reacted with diethyl (ethoxymethylene)malonate to form an intermediate that can be cyclized at high temperature. The resulting 4-hydroxyquinoline can then be chlorinated at the 4-position using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Section 4: Physicochemical and Biological Properties of Related Quinolines
The properties of this compound can be inferred from those of its analogs. The trifluoromethyl (-CF3) group, for which more data is available, is also a lipophilic, electron-withdrawing group that enhances metabolic stability.[2]
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Chloro-6-(trifluoromethyl)quinoline | 49713-56-6 | C₁₀H₅ClF₃N | 231.60 | 48-55 |
| 4-Chloro-7-(trifluoromethyl)quinoline | 346-55-4 | C₁₀H₅ClF₃N | 231.60 | N/A |
| 4,7-Dichloroquinoline | 86-98-6 | C₉H₅Cl₂N | 198.05 | 87 |
Section 5: Applications in Research and Development
Substituted quinolines are privileged scaffolds in medicinal chemistry due to their presence in a wide range of biologically active compounds.
-
Antimalarial Agents: The 4-aminoquinoline scaffold is the basis for widely used antimalarial drugs like chloroquine and hydroxychloroquine.[3] The 4-chloroquinoline moiety is a key intermediate in the synthesis of these drugs.[4][5]
-
Anticancer Therapeutics: Quinoline derivatives have been investigated as inhibitors of various kinases and other targets in cancer cells. The introduction of fluorine-containing substituents can enhance their potency and pharmacokinetic properties.
-
Agrochemicals: Chloro- and trifluoromethyl-substituted quinolines are used in the development of herbicides and fungicides.[6]
-
Materials Science: The quinoline core is a component of fluorescent dyes and other functional materials. The substitution pattern can be tuned to achieve desired optical and electronic properties.[2]
Section 6: Experimental Protocol: Nucleophilic Aromatic Substitution of a 4-Chloroquinoline
The chlorine atom at the 4-position of the quinoline ring is activated towards nucleophilic aromatic substitution, making it a versatile handle for further functionalization. The following is a general protocol for the synthesis of 4-aminoquinoline derivatives, which could be adapted for this compound.
Objective: To synthesize a 4-aminoquinoline derivative via nucleophilic substitution of the 4-chloro group.
Materials:
-
4-Chloroquinoline derivative (1.0 eq)
-
Primary or secondary amine (1.2 - 2.0 eq)
-
Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)
-
Optional: Base (e.g., triethylamine, potassium carbonate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 4-chloroquinoline derivative and the chosen solvent.
-
Add the amine to the solution. If the amine is used as its hydrochloride salt, add a base to liberate the free amine.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 4-aminoquinoline derivative.
Causality: The electron-withdrawing nature of the quinoline nitrogen atom and the trifluoromethoxy group at the 5-position would likely enhance the electrophilicity of the C4 carbon, facilitating the nucleophilic attack by the amine. The choice of solvent and temperature can significantly influence the reaction rate and yield.
Conclusion
While this compound is not a commercially available compound, this guide provides a roadmap for its acquisition and utilization in research. By leveraging custom synthesis services and drawing upon the extensive knowledge base of related quinoline derivatives, researchers can confidently proceed with their investigations into this promising molecule. The unique properties conferred by the trifluoromethoxy group suggest that this and related compounds will continue to be of significant interest in the development of new therapeutics and functional materials.
References
- BenchChem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.
- Royal Society of Chemistry. (n.d.). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines.
- American Chemical Society. (2008, January 19). One-Pot Synthesis of 3-Fluoro-4-(trifluoromethyl)
- ProQuest. (n.d.). Gold-Catalyzed Synthesis of 4-(Trifluoromethyl)
- Fujisaka, A., Aomatsu, D., Kakutani, Y., & Ter, R. (2021). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3).
- CymitQuimica. (n.d.).
- An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. (n.d.).
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- Research Square. (2024, September 4).
- Chem-Impex. (n.d.). 4-Chloroquinoline.
- Georganics. (n.d.).
- PMC. (2022, April 19). Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor.
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- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (n.d.).
- Quora. (2020, July 19). How might one synthesis 4-chloro quinoline?
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- MDPI. (2025, July 18).
- Beilstein Journals. (2021, December 1).
- Chem-Impex. (n.d.). 4-Chloro-6-(trifluoromethyl)quinoline.
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Spectroscopic Blueprint: A Technical Guide to the ¹H and ¹³C NMR of 4-Chloro-5-(trifluoromethoxy)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Chloro-5-(trifluoromethoxy)quinoline. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document serves as a comprehensive resource for researchers, offering an in-depth interpretation of the anticipated spectral data based on established NMR principles and comparative analysis with structurally related quinoline derivatives. The guide outlines the expected chemical shifts, coupling constants, and key spectral features, providing a foundational blueprint for the empirical analysis of this molecule.
Introduction: The Significance of this compound
Quinolines are a prominent class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and functional materials.[1] The introduction of a chlorine atom at the 4-position and a trifluoromethoxy group at the 5-position of the quinoline scaffold is anticipated to modulate its electronic properties and biological activity significantly. The trifluoromethoxy group, in particular, is a valuable substituent in drug design due to its high lipophilicity and metabolic stability. Accurate structural elucidation via NMR spectroscopy is a critical step in the development and quality control of novel quinoline-based compounds.[1] This guide provides a predictive framework for the ¹H and ¹³C NMR spectra of this compound, enabling researchers to interpret and validate their experimental findings.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals in the aromatic region, corresponding to the five protons on the quinoline ring. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and trifluoromethoxy substituents, as well as the nitrogen heteroatom.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | 8.7 - 8.9 | d | J ≈ 4.5 - 5.0 Hz |
| H-3 | 7.4 - 7.6 | d | J ≈ 4.5 - 5.0 Hz |
| H-6 | 7.8 - 8.0 | t | J ≈ 7.5 - 8.5 Hz |
| H-7 | 7.6 - 7.8 | d | J ≈ 7.5 - 8.5 Hz |
| H-8 | 8.1 - 8.3 | d | J ≈ 7.5 - 8.5 Hz |
Rationale for ¹H NMR Assignments
-
H-2 and H-3: The protons on the pyridine ring (H-2 and H-3) are expected to appear as doublets due to their coupling to each other. H-2 is typically the most downfield proton in the quinoline system due to its proximity to the electronegative nitrogen atom.[2] The chlorine atom at the 4-position will further deshield H-2 and H-3.
-
H-6, H-7, and H-8: These protons on the benzene ring will form a more complex splitting pattern. H-8 is expected to be the most downfield of these three due to the anisotropic effect of the nitrogen atom and potential through-space deshielding from the trifluoromethoxy group. H-6 will likely appear as a triplet, being coupled to both H-7 and H-8 (assuming similar coupling constants). H-7 will appear as a doublet of doublets, but may resolve as a doublet if one coupling is significantly larger than the other. The trifluoromethoxy group at the 5-position is expected to exert a deshielding effect on the adjacent H-6 proton.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts will be significantly influenced by the electronegative substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 121 - 123 |
| C-4 | 142 - 144 |
| C-4a | 128 - 130 |
| C-5 | 148 - 150 (q, J(C-F) ≈ 2-4 Hz) |
| C-6 | 125 - 127 |
| C-7 | 129 - 131 |
| C-8 | 118 - 120 |
| C-8a | 147 - 149 |
| -OCF₃ | 120 - 122 (q, J(C-F) ≈ 255-260 Hz) |
Rationale for ¹³C NMR Assignments
-
Pyridine Ring Carbons (C-2, C-3, C-4): C-2 and C-4 will be significantly downfield due to their proximity to the nitrogen atom. The chlorine atom at C-4 will cause a substantial downfield shift for this carbon.
-
Benzene Ring Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a): The carbon directly attached to the trifluoromethoxy group (C-5) will be significantly deshielded and is expected to show a quartet splitting due to coupling with the three fluorine atoms. The trifluoromethoxy carbon itself (-OCF₃) will also appear as a quartet with a large C-F coupling constant.[3] The other benzene ring carbons will have chemical shifts typical for a substituted quinoline system.[4]
-
Quaternary Carbons (C-4a, C-8a): These carbons will generally show lower intensity signals. Their chemical shifts are influenced by the overall electronic structure of the bicyclic system.
Experimental Protocol for NMR Spectroscopy
The following general procedure can be used to acquire high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.
NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Visualization of Molecular Structure and NMR Workflow
Caption: Molecular structure of this compound.
Caption: A generalized workflow for NMR data acquisition and analysis.
Conclusion
This technical guide provides a robust, predictive framework for the ¹H and ¹³C NMR spectra of this compound. The presented data and interpretations are grounded in fundamental NMR principles and comparative data from related quinoline structures. This resource is intended to assist researchers in the efficient and accurate structural characterization of this and similar molecules, thereby accelerating research and development efforts in fields where such compounds are of high interest. The provided experimental protocol offers a starting point for obtaining high-quality empirical data for validation.
References
- BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
- BenchChem. (2025).
-
Claret, J., & Osborne, A. G. (1976). 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Australian Journal of Chemistry, 29(7), 1465-1473. [Link]
-
Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 79(1), 109. [Link]
-
Ye, L., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 62(1), 59-69. [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). [Link]
-
Hirota, M., et al. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Bulletin of the Chemical Society of Japan, 58(2), 755-756. [Link]
Sources
Technical Analysis: Mass Spectrometry Profiling of 4-Chloro-5-(trifluoromethoxy)quinoline
Executive Summary
This technical guide provides a comprehensive framework for the mass spectrometry (MS) analysis of 4-Chloro-5-(trifluoromethoxy)quinoline . As a highly functionalized heterocyclic building block, this compound presents specific analytical challenges due to the steric crowding of the peri-positions (C4 and C5) and the competing fragmentation pathways of the chloro and trifluoromethoxy groups.
This document moves beyond generic protocols, offering a self-validating method development strategy. It focuses on Electrospray Ionization (ESI) dynamics, predictive fragmentation modeling for structural confirmation, and rigorous impurity profiling essential for ADME/Tox screening and synthetic quality control.
Physicochemical Context & Ionization Strategy[1][2][3][4][5][6]
Successful MS analysis requires aligning the ionization technique with the molecule's inherent properties.[1]
| Property | Value (Predicted) | MS Implication |
| Formula | C₁₀H₅ClF₃NO | Monoisotopic Mass: ~247.00 Da |
| LogP | 3.5 – 4.2 | Highly lipophilic; requires high % organic mobile phase.[2] |
| pKa (N-ring) | ~3.8 – 4.5 | Weakly basic due to electron-withdrawing Cl and OCF₃ groups. |
| Isotopes | ³⁵Cl / ³⁷Cl | Distinct 3:1 isotopic signature (M / M+2). |
Ionization Source Selection: ESI+ vs. APCI
While Atmospheric Pressure Chemical Ionization (APCI) is often used for neutral lipophiles, Electrospray Ionization in Positive Mode (ESI+) is the superior choice for this analyte.
-
Causality: The quinoline nitrogen, despite the electron-withdrawing effects of the 4-Cl and 5-OCF₃ groups, remains a viable proton acceptor under acidic conditions (pH < 3). ESI+ provides "softer" ionization, preserving the molecular ion [M+H]⁺, which is critical for initial identification before inducing fragmentation.
-
Protocol Validation: If the signal is weak in ESI due to matrix suppression, APCI+ is the validated backup, utilizing charge transfer mechanisms rather than protonation.
Experimental Protocol: LC-MS/MS Method Development
This protocol is designed for trace-level detection (e.g., impurity profiling or PK studies).
Chromatographic Conditions
-
Column: C18 (End-capped) or Biphenyl.
-
Reasoning: Biphenyl phases offer enhanced selectivity for fused aromatic rings (pi-pi interactions) compared to standard C18, potentially separating the 5-OCF₃ isomer from potential 6-, 7-, or 8-regioisomers.
-
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[3]
-
Note: Methanol is avoided initially to prevent potential nucleophilic substitution of the reactive 4-chloro group under high pressure/temperature, although rare.
-
Step-by-Step Gradient Workflow
-
Equilibration: 95% A / 5% B for 2 min.
-
Loading: Inject sample (dissolved in 50:50 ACN:Water).
-
Elution: Linear gradient to 95% B over 8 min.
-
Wash: Hold 95% B for 2 min (Critical for eluting highly lipophilic dimers).
-
Re-equilibration: 3 min.
Mass Spectrometer Settings (Triple Quadrupole)
-
Source: ESI Positive[3]
-
Capillary Voltage: 3.5 kV
-
Desolvation Temp: 350°C (High temp required for lipophilic desolvation)
-
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the OCF₃ group).
Fragmentation Mechanics & Structural Confirmation
Understanding the fragmentation pathway is the "fingerprint" verification of the compound. The proximity of the 4-Chloro and 5-Trifluoromethoxy groups (the peri effect) creates unique stress on the molecular framework.
Isotopic Signature
Before fragmentation, the MS1 spectrum must show the characteristic Chlorine isotope pattern:
-
[M+H]⁺ (m/z 248.0): 100% Relative Abundance (³⁵Cl)
-
[M+H+2]⁺ (m/z 250.0): ~32% Relative Abundance (³⁷Cl)
Fragmentation Pathway (MS2)
Upon Collision Induced Dissociation (CID), the molecule undergoes predictable losses.
-
Primary Loss (-OCF₃ vs -CO): The trifluoromethoxy group typically fragments via loss of the OCF₃ radical (M-85) or elimination of CO (M-28) followed by Fluorine losses. However, in quinolines, the loss of the •OCF₃ radical to form the radical cation is a dominant high-energy pathway.
-
Secondary Loss (-Cl): The C-Cl bond is relatively weak. Loss of the Chlorine radical (•Cl) or HCl is common.
-
Diagnostic Ion: The formation of the bare quinoline core (m/z ~128) or fluoro-quinoline variants.
Visualization: Fragmentation Decision Tree
The following diagram illustrates the logical flow of fragmentation, distinguishing this compound from non-fluorinated analogs.
Figure 1: Predicted ESI-MS/MS fragmentation pathway for this compound. The loss of the OCF3 group is a primary diagnostic transition.
Impurity Profiling & Quality Control
In drug development, the purity of the starting material is paramount. For this specific scaffold, three specific impurity classes must be monitored using the Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes described above.
| Impurity Class | Origin | Detection Strategy (m/z) |
| Hydrolysis Product | Displacement of 4-Cl by -OH (4-Hydroxy-5-OCF₃-quinoline) | m/z 230.0 ([M+H]⁺). Shift of -18 Da (Cl -> OH). |
| Regioisomers | 4-Chloro-7-(OCF₃) or 4-Chloro-8-(OCF₃) | m/z 248.0 . Same mass; requires chromatographic separation (Biphenyl column recommmended). |
| Des-Chloro Analog | Incomplete chlorination during synthesis | m/z 214.0 . Loss of Cl, replacement with H. |
Self-Validating Check
To ensure the method is working:
-
Inject a blank: Ensure no carryover (lipophilic compounds stick to injector seals).
-
Check Isotope Ratio: If the m/z 248 peak does not have a corresponding m/z 250 peak at ~30% intensity, it is not the chlorinated target.
References
-
Vertex AI Search. (2023). ESI MS fragmentation of chloroquinoline derivatives. Retrieved from
-
BenchChem. (2025).[1] A Researcher's Guide to Characterizing Trifluoromethylated Products by Mass Spectrometry. Retrieved from
-
NIST Chemistry WebBook. (2023). Mass spectrum of Chloro-quinoline derivatives. Retrieved from [4]
-
PubChem. (2023). Compound Summary: 4-Chloro-6-(trifluoromethyl)quinoline (Analogous Structure).[5] Retrieved from
-
European Pharmaceutical Review. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PubChemLite - 4-chloro-6-(trifluoromethyl)quinoline (C10H5ClF3N) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. 4-Chloro-7-(trifluoromethyl)quinoline [webbook.nist.gov]
- 5. 4-Chloro-6-(trifluoromethyl)quinoline, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
solubility of 4-Chloro-5-(trifluoromethoxy)quinoline in organic solvents
An In-depth Technical Guide to the Solubility of 4-Chloro-5-(trifluoromethoxy)quinoline in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This compound is a substituted quinoline derivative, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is a critical first step in its application, from designing synthetic routes and purification strategies to formulating it for biological screening or device fabrication. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility of this compound. In the absence of extensive published data for this specific molecule, this document focuses on establishing a robust experimental methodology, grounded in established principles of physical chemistry and analytical science.
Physicochemical Profile and Its Implications for Solubility
Before embarking on experimental determination, a review of the known physicochemical properties of this compound provides qualitative insights into its expected solubility behavior.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₀H₅ClF₃NO | The presence of a heterocyclic aromatic system, a trifluoromethoxy group, and a chlorine atom suggests a molecule with moderate polarity. |
| Molecular Weight | 247.6 g/mol | A moderate molecular weight that should not inherently limit solubility in a wide range of solvents. |
| Predicted LogP | 3.5 - 4.0 | The predicted octanol-water partition coefficient (LogP) indicates a significant nonpolar character, suggesting higher solubility in nonpolar to moderately polar organic solvents over aqueous media. |
| Hydrogen Bonding | The quinoline nitrogen can act as a hydrogen bond acceptor. | This property may enhance solubility in protic solvents (e.g., alcohols) compared to aprotic solvents of similar polarity. |
The combination of a hydrophobic trifluoromethoxy group and a polar quinoline ring system suggests that solubility will be highly dependent on the specific solvent's properties, including its polarity, hydrogen bonding capacity, and dielectric constant.
Experimental Workflow for Equilibrium Solubility Determination
The most reliable method for determining solubility is the equilibrium (or shake-flask) method. This technique involves saturating a solvent with the solute and then quantifying the amount of dissolved compound after equilibrium has been reached.
Diagram of the Experimental Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Step-by-Step Protocol
This protocol is a self-validating system; the inclusion of a time-point analysis (Step 3) ensures that true equilibrium has been achieved.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., Acetonitrile, Methanol, Dichloromethane, Ethyl Acetate, Toluene, Heptane)
-
2 mL glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringes (1 mL) and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Slurries: Add an excess amount of solid this compound to several pre-weighed 2 mL glass vials. An amount that is visually in excess (e.g., 10-20 mg) is sufficient.
-
Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the chosen organic solvent to each vial.
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C) and agitate at a speed sufficient to keep the solid suspended.
-
Causality: Constant temperature is critical as solubility is temperature-dependent. Continuous agitation ensures the maximum rate of dissolution.
-
To ensure equilibrium is reached, take samples at different time points (e.g., 24 hours and 48 hours). If the measured concentration is the same at both time points, equilibrium has been established.
-
-
Sample Collection:
-
Remove the vials from the shaker and allow the excess solid to settle for at least 30 minutes in the same temperature-controlled environment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean vial.
-
Causality: Filtration is a critical step to remove any undissolved microparticles, which would otherwise lead to an overestimation of solubility.
-
-
Sample Preparation for Analysis: Accurately dilute the filtered saturated solution with the HPLC mobile phase to a concentration that falls within the calibrated range of the analytical method. A large dilution factor (e.g., 1:100 or 1:1000) is often necessary.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method (described in Section 3) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility using the following formula:
-
Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)
-
Analytical Method: Quantification by HPLC-UV
A robust and accurate analytical method is essential for quantifying the concentration of the solute. Reverse-phase HPLC with UV detection is a common and reliable technique for this purpose.
Diagram of the HPLC Analysis Workflow
Caption: Logic Flow for HPLC-UV Quantification.
Protocol for HPLC Method Development and Validation
Objective: To develop a simple, isocratic reverse-phase HPLC method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A mixture of Acetonitrile (ACN) and Water. Given the predicted LogP, a starting point of 70:30 ACN:Water is reasonable.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: The detection wavelength should be set at an absorbance maximum (λ_max) of the compound. This can be determined by running a UV scan of a dilute solution.
Procedure:
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Curve:
-
Perform a serial dilution of the stock solution to prepare at least five calibration standards of different concentrations.
-
Inject each standard into the HPLC system and record the peak area from the chromatogram.
-
Plot a graph of peak area versus concentration. The resulting curve should be linear with a correlation coefficient (R²) > 0.999.
-
Trustworthiness: A linear calibration curve with a high R² value validates that the detector response is proportional to the concentration over the desired range, ensuring accurate quantification.
-
-
Sample Analysis: Inject the diluted sample from the solubility experiment (Section 2, Step 5) and record its peak area.
-
Concentration Determination: Use the linear regression equation from the calibration curve to calculate the concentration of the compound in the diluted sample.
Concluding Remarks and Data Interpretation
The solubility of a compound is not an intrinsic constant but a property dependent on the solute-solvent system and temperature. By following the rigorous experimental and analytical protocols outlined in this guide, researchers can generate reliable and reproducible solubility data for this compound. This data is fundamental for:
-
Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification.
-
Formulation Science: Developing solvent systems for in vitro and in vivo studies.
-
Discovery Chemistry: Understanding structure-property relationships to guide the design of next-generation analogs with improved biopharmaceutical properties.
The systematic approach presented here provides a solid foundation for building a comprehensive solubility profile, enabling the effective and efficient progression of research and development involving this compound.
References
-
Title: General Chapters: <1236> Solubility Source: United States Pharmacopeia (USP) URL: [Link]
-
Title: The Shake Flask Method for Solubility Determination Source: OECD Guideline for the Testing of Chemicals, Section 1, Guideline 105 URL: [Link]
-
Title: Practical HPLC Method Development Source: Agilent Technologies URL: [Link]
In Silico Profiling of 4-Chloro-5-(trifluoromethoxy)quinoline: Reactivity, Conformational Dynamics, and Polypharmacology
Executive Summary
This technical guide outlines a comprehensive computational framework for the characterization of 4-Chloro-5-(trifluoromethoxy)quinoline (4-Cl-5-OCF3-Q) . As a scaffold combining the reactive versatility of 4-chloroquinolines with the lipophilic, metabolically stable trifluoromethoxy (
This guide deviates from standard "recipe-book" protocols by focusing on the peri-interaction between the C4-chloride and C5-trifluoromethoxy groups—a steric and stereoelectronic feature that dictates reactivity and binding conformation. We present a validated workflow integrating Density Functional Theory (DFT), Molecular Dynamics (MD), and Molecular Docking to assess its potential as a dual-action antimalarial and anticancer agent.
Structural & Electronic Characterization (DFT)[1][2][3][4][5]
The "Peri-Effect" Conundrum
The defining theoretical challenge of 4-Cl-5-OCF3-Q is the proximity of the C4 and C5 positions (analogous to the 1,8-positions in naphthalene). The van der Waals radii of Chlorine (1.75 Å) and Oxygen (1.52 Å) create a significant steric clash in a planar conformation.
Experimental Directive:
Standard B3LYP functionals often fail to capture the dispersion forces stabilizing the twisted conformation of the
-
Recommended Functional:
B97X-D or M06-2X. -
Basis Set: 6-311++G(d,p) (Diffuse functions are critical for the lone pairs on Cl, O, and F).
-
Solvation Model: IEFPCM (Solvent: Methanol or Water).
Computational Workflow
The following diagram illustrates the critical path for electronic characterization, ensuring that the ground state geometry is not a local minimum resulting from the steric clash.
Figure 1: DFT workflow emphasizing conformational scanning to resolve the C4-C5 peri-interaction.
Key Reactivity Descriptors
To predict the susceptibility of the C4-Cl to Nucleophilic Aromatic Substitution (
| Descriptor | Method | Significance for 4-Cl-5-OCF3-Q |
| LUMO Energy | DFT/Kohn-Sham | Lower LUMO energy correlates with higher susceptibility to nucleophilic attack at C4. |
| Fukui Function ( | Hirshfeld Population | Maps the local electrophilicity. The C4 carbon should show the highest |
| C-Cl Bond Length | Geometry Opt | Elongation due to steric repulsion from the C5-OCF3 group suggests a "pre-activated" leaving group. |
| Dipole Moment | Vector Sum | The |
Reactivity Profiling: The Mechanism
The primary utility of this scaffold is the displacement of the C4-Chloro group by amines (e.g., to form chloroquine analogs).
Mechanism: The reaction proceeds via a Meisenheimer complex. The 5-OCF3 group exerts two opposing effects:
-
Inductive (-I): Stabilizes the anionic intermediate (accelerates reaction).
-
Steric: Hinders the approach of the nucleophile (retards reaction).
Protocol for Transition State (TS) Search:
-
Scan: Perform a relaxed Potential Energy Surface (PES) scan of the C4...N(nucleophile) distance.
-
Optimization: Use the QST3 (Quadratic Synchronous Transit) method in Gaussian/ORCA with the Reactant, Product, and Guessed TS structures.
-
Validation: The TS must have exactly one imaginary frequency corresponding to the formation of the C-N bond and breaking of the C-Cl bond.
Polypharmacology & Molecular Docking[6][7][8]
Given the quinoline scaffold, two primary biological targets are relevant: Plasmodium falciparum Dihydrofolate Reductase (PfDHFR) (Malaria) and EGFR Kinase (Cancer).
Docking Protocol
Software: AutoDock Vina or Glide (Schrödinger).
Target Preparation:
-
PfDHFR: PDB ID 1DLS.[1] Remove co-crystallized ligands. Retain NADPH cofactor.
-
EGFR: PDB ID 1M17 (Erlotinib-bound).
Grid Generation:
Center the grid box on the C4-position of the co-crystallized ligand. The
Figure 2: Molecular docking pipeline. Note: The -OCF3 group often engages in orthogonal Halogen Bonding.
The Fluorine Effect in Binding
In the analysis phase, specifically look for Fluorine-Hydrogen bonding (C-F...H-C) and Orthogonal Multipolar Interactions . The
ADMET Prediction & Drug-Likeness[8]
The trifluoromethoxy group is a "metabolic blocker." It prevents oxidative metabolism at the C5 position.
In Silico Prediction Protocol: Use SwissADME or pkCSM to calculate:
-
LogP (Lipophilicity): The
typically adds +1.0 to +1.2 to the LogP compared to . Ensure the final analog stays within Lipinski rules (LogP < 5). -
TPSA (Topological Polar Surface Area): Ensure TPSA < 140 Ų for cell permeability.
-
CYP Inhibition: Quinolines can inhibit CYP2D6. Assess if the steric bulk of
mitigates this via steric hindrance of the heme iron approach.
Experimental Validation (The "Truth" Check)
Theoretical models must be validated by physical experiments.
Synthesis Verification
-
Method: React 5-(trifluoromethoxy)aniline with diethyl ethoxymethylenemalonate (Gould-Jacobs reaction) followed by
chlorination. -
Validation point: The C4-Cl stretch in IR should shift (
) compared to non-substituted quinolines due to the peri-strain.
Assay Correlation
Correlate the Docking Score (kcal/mol) with experimental
-
Hypothesis: If the
group occupies a hydrophobic pocket (e.g., in EGFR), the activity should increase 10-fold over the methoxy analog. If it clashes sterically, activity will drop.
References
-
DFT Methodology: Dennington, R., Keith, T., & Millam, J. (2016). GaussView, Version 6. Semichem Inc. Link
-
Quinoline Antimalarials: Chandane, A. Y., et al. (2025).[2] Molecular Docking And In Vitro Studies Of New Quinoline Derivatives With Antimalarial Potential. International Journal of Environmental Sciences. Link
-
Trifluoromethoxy Properties: Leroux, F. R., et al. (2025).[3] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. PMC. Link
-
Docking Algorithms: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function. Journal of Computational Chemistry. Link
-
EGFR Targeting: Shah, et al. (2023). Structure-based Virtual Screening... of Quinazoline Derivatives for their Anti-EGFR Activity. Current Medicinal Chemistry. Link
Sources
Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of Trifluoromethoxy-Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The quinoline scaffold, a privileged structure in medicinal chemistry, has yielded a multitude of therapeutic agents. The strategic incorporation of the trifluoromethoxy (-OCF3) group has emerged as a powerful tool to enhance the pharmacological properties of these molecules, bestowing upon them improved metabolic stability, increased lipophilicity, and potent biological activity.[1][2][3] This in-depth technical guide provides a comprehensive exploration of the known and potential biological targets of trifluoromethoxy-substituted quinolines, offering insights into their mechanisms of action and providing a framework for future drug discovery efforts.
The Trifluoromethoxy Advantage in Quinoline Scaffolds
The trifluoromethoxy group is more than a simple bioisostere for a methoxy or trifluoromethyl group; it imparts a unique combination of electronic and steric properties that profoundly influence a molecule's interaction with its biological target.[3] Its strong electron-withdrawing nature can modulate the pKa of the quinoline nitrogen, affecting its binding to target proteins.[2] Furthermore, the bulkiness of the -OCF3 group can provide crucial steric interactions within a binding pocket, enhancing selectivity and potency. Critically, the trifluoromethoxy group is significantly more resistant to metabolic degradation compared to a methoxy group, which is prone to O-dealkylation, leading to improved pharmacokinetic profiles.[2]
Anticancer Applications: Targeting Key Oncogenic Pathways
Trifluoromethoxy-substituted quinolines have demonstrated significant promise as anticancer agents by targeting fundamental pathways involved in tumor growth, proliferation, and survival.
Inhibition of Receptor Tyrosine Kinases (RTKs)
A primary mechanism through which these compounds exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs), which are frequently dysregulated in various cancers.[4][5]
The c-Met receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, and invasion. Aberrant c-Met signaling is a hallmark of many cancers. Several trifluoromethyl- and trifluoromethoxy-substituted quinolines have been identified as potent c-Met inhibitors.[6][7][8] For instance, 3,5,7-trisubstituted quinolines have shown IC50 values of less than 1.0 nM against c-Met.[6][8] The binding of these inhibitors is often within the ATP-binding pocket of the kinase domain.
Table 1: Potency of Representative Trifluoromethyl-Substituted Quinolines against c-Met Kinase
| Compound ID | Substitution Pattern | Target | IC50 (nM) | Reference |
| 21b | 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline | c-Met | < 1.0 | [6][8] |
| 21a | 3,5,7-Trisubstituted quinoline | c-Met | < 1.0 | [6][8] |
| 21c | 3,5,7-Trisubstituted quinoline | c-Met | < 1.0 | [6][8] |
The epidermal growth factor receptor (EGFR) is another critical RTK implicated in numerous cancers. While much of the literature focuses on trifluoromethyl-substituted quinazolines as EGFR inhibitors, the quinoline scaffold also serves as a promising backbone.[4][9][10] The trifluoromethoxy group can enhance the binding affinity of these compounds to the EGFR kinase domain, leading to potent inhibition of downstream signaling pathways.
Disruption of Microtubule Dynamics
Beyond kinase inhibition, some trifluoromethyl-substituted quinoline derivatives have been shown to interfere with microtubule polymerization, a validated target for cancer chemotherapy.[11] By inhibiting the formation of the mitotic spindle, these compounds can induce cell cycle arrest and apoptosis.
Antimalarial Activity: Targeting the Parasite's Powerhouse
Malaria remains a significant global health challenge, and the emergence of drug-resistant parasite strains necessitates the development of novel therapeutic agents. Trifluoromethoxy-substituted quinolines, particularly a class known as endochin-like quinolones (ELQs), have emerged as highly promising antimalarial candidates.[12][13][14]
Inhibition of the Cytochrome bc1 Complex
The primary target of ELQs is the mitochondrial cytochrome bc1 complex (Complex III) of Plasmodium falciparum, a crucial enzyme in the electron transport chain responsible for ATP synthesis.[1][13][15][16] Inhibition of this complex disrupts the parasite's energy metabolism, leading to its death. ELQs can bind to either the ubiquinol oxidation (Qo) site or the ubiquinone reduction (Qi) site of the cytochrome bc1 complex.[1][13][15] The specific substitution pattern on the quinoline core dictates the binding site preference. For example, ELQs with 6-position halogens tend to inhibit the Qi site, while those with 5,7-dihalogen groups favor the Qo site.[1][15]
Table 2: Representative Endochin-Like Quinolones and their Cytochrome bc1 Complex Inhibition
| Compound | Key Substitutions | Target Site | Potency (EC50) | Reference |
| ELQ-300 | Trifluoromethoxy-containing side chain | Qi site | Low nM | [1][15] |
| ELQ-400 | Trifluoromethoxy-containing side chain | Qo and Qi sites | Low nM | [16] |
The development of ELQs that can inhibit both the Qo and Qi sites, such as ELQ-400, is a particularly promising strategy to overcome potential drug resistance.[16]
Experimental Protocols for Target Validation
The identification and validation of biological targets are critical steps in drug discovery.[17][18][19][20][21] The following are detailed, step-by-step methodologies for key experiments to assess the activity of trifluoromethoxy-substituted quinolines against their putative targets.
c-Met Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This biochemical assay determines the in vitro potency of a compound in inhibiting c-Met kinase activity.[22][23][24][25][26]
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the c-Met kinase. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate, bringing it in close proximity to a streptavidin-allophycocyanin (APC) conjugate that binds to the biotin tag. This proximity allows for fluorescence resonance energy transfer (FRET) from the europium donor to the APC acceptor, generating a detectable signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
Dilute recombinant human c-Met kinase, biotinylated substrate peptide, and ATP to their final concentrations in the kinase reaction buffer.
-
Prepare serial dilutions of the trifluoromethoxy-substituted quinoline test compound in DMSO, followed by a final dilution in the kinase reaction buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound dilutions.
-
Add the c-Met kinase and biotinylated substrate peptide mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing the europium-labeled anti-phosphotyrosine antibody and streptavidin-APC in a quench buffer (e.g., EDTA-containing buffer).
-
Incubate the plate in the dark at room temperature for at least 30 minutes to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Calculate the ratio of the acceptor to donor fluorescence.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Diagram 1: c-Met Kinase Inhibition Assay Workflow
Caption: Workflow for a TR-FRET-based c-Met kinase inhibition assay.
Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of a compound on the polymerization of tubulin into microtubules.[27][28][29][30]
Principle: The assay utilizes a fluorescent reporter molecule, such as DAPI, which exhibits enhanced fluorescence upon binding to polymerized microtubules. An increase in fluorescence indicates tubulin polymerization, while a decrease or lack of increase suggests inhibition.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Reconstitute lyophilized tubulin protein in the polymerization buffer on ice.
-
Prepare a GTP stock solution.
-
Prepare a fluorescent reporter stock solution (e.g., DAPI).
-
Prepare serial dilutions of the trifluoromethoxy-substituted quinoline test compound.
-
-
Assay Procedure:
-
In a pre-warmed 96-well black plate, add the test compound dilutions.
-
Add the tubulin solution to each well.
-
Add the fluorescent reporter to each well.
-
Initiate polymerization by adding GTP to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Compare the curves of the test compound-treated wells to the vehicle control. Inhibition of polymerization will result in a flatter curve, while stabilization may lead to a faster and higher increase in fluorescence.
-
Calculate the area under the curve (AUC) or the maximum polymerization rate to quantify the effect of the compound.
-
Diagram 2: Tubulin Polymerization Assay Workflow
Caption: Workflow for a fluorescence-based tubulin polymerization assay.
Cytochrome bc1 Complex Activity Assay
This assay measures the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.[31][32][33][34][35]
Principle: The cytochrome bc1 complex catalyzes the transfer of electrons from a ubiquinol substrate (e.g., decylubiquinol) to cytochrome c. The reduction of cytochrome c can be monitored spectrophotometrically by measuring the increase in absorbance at 550 nm. An inhibitor of the cytochrome bc1 complex will decrease the rate of cytochrome c reduction.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA).
-
Prepare a stock solution of oxidized cytochrome c in the assay buffer.
-
Prepare a stock solution of the ubiquinol substrate (e.g., decylubiquinol) in ethanol.
-
Prepare serial dilutions of the trifluoromethoxy-substituted quinoline test compound in a suitable solvent (e.g., DMSO).
-
Isolate mitochondria or purified cytochrome bc1 complex from a relevant source (P. falciparum for antimalarial studies).
-
-
Assay Procedure:
-
In a cuvette, add the assay buffer and oxidized cytochrome c.
-
Add the test compound dilution and incubate for a few minutes.
-
Add the isolated mitochondria or purified cytochrome bc1 complex.
-
Initiate the reaction by adding the ubiquinol substrate.
-
-
Data Acquisition and Analysis:
-
Immediately place the cuvette in a spectrophotometer and monitor the change in absorbance at 550 nm over time.
-
Calculate the initial rate of cytochrome c reduction from the linear portion of the absorbance versus time plot.
-
Plot the percentage of inhibition of the reaction rate against the compound concentration to determine the IC50 value.
-
Diagram 3: Cytochrome bc1 Complex Activity Assay Workflow
Caption: Workflow for a spectrophotometric cytochrome bc1 complex activity assay.
Conclusion and Future Perspectives
Trifluoromethoxy-substituted quinolines represent a highly promising class of compounds with the potential to address significant unmet medical needs in oncology and infectious diseases. Their unique physicochemical properties, conferred by the trifluoromethoxy group, often translate into enhanced potency and improved pharmacokinetic profiles. The well-defined biological targets, including receptor tyrosine kinases and the mitochondrial cytochrome bc1 complex, provide a solid foundation for rational drug design and optimization.
Future research in this area should focus on elucidating the precise molecular interactions between these compounds and their targets through structural biology studies. This will enable the design of next-generation inhibitors with improved selectivity and reduced off-target effects. Furthermore, exploring the potential of these compounds against a broader range of biological targets and in other therapeutic areas is warranted. The continued investigation of trifluoromethoxy-substituted quinolines holds great promise for the development of novel and effective medicines.
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An In-Depth Technical Guide to the Exploratory Bioactivity Screening of 4-Chloro-5-(trifluoromethoxy)quinoline
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutics with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory effects.[1][2][3][4] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological profile. This guide presents a comprehensive, multi-tiered strategy for the exploratory bioactivity screening of a novel compound, 4-Chloro-5-(trifluoromethoxy)quinoline. The incorporation of a chloro-substituent and a trifluoromethoxy group is deliberate; halogenation can significantly influence bioactivity, while the trifluoromethoxy group is known to enhance metabolic stability and membrane permeability, making it a valuable moiety in modern drug design.[5][6][7] This document provides a logical, field-proven workflow—from initial in silico predictions to foundational in vitro assays—designed to efficiently characterize the compound's cytotoxic and potential mechanistic properties.
Introduction: Rationale for Investigation
The quinoline core is central to a variety of established drugs, most notably the 4-aminoquinoline antimalarial, chloroquine.[4][8][9] Beyond its antiparasitic role, chloroquine and its derivatives have demonstrated immunomodulatory and potential antiviral activities.[9][10][11] The chloro-group at position 4 is a key feature of these compounds.
The trifluoromethoxy (-OCF₃) group is a bioisostere of the methoxy group but imparts significantly different properties. It is highly lipophilic and acts as a strong electron-withdrawing group, which can modulate a molecule's interaction with biological targets.[6] Crucially, the carbon-fluorine bonds in the -OCF₃ group are exceptionally stable, conferring resistance to metabolic degradation and often prolonging a compound's pharmacokinetic half-life.[5][6]
The combination of these three moieties—the quinoline scaffold, a chloro-group, and a trifluoromethoxy group—in this compound creates a novel chemical entity with a high potential for unique biological activity, particularly in oncology. This guide outlines a systematic approach to uncover this potential.
Tier 1: In Silico Profiling – A "Fail Fast, Fail Cheap" Approach
Before committing to resource-intensive wet-lab experiments, a robust in silico assessment is essential. This "Tier Zero" screening allows for the early identification of potential liabilities and helps to prioritize compounds with favorable drug-like properties.[12][13]
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
The first step is to predict the pharmacokinetic and toxicity profile of the molecule. Numerous open-access web servers can provide reliable estimations.
-
Objective: To computationally evaluate the drug-likeness and potential liabilities of this compound.
-
Methodology:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.
-
Submit the structure to a comprehensive ADMET prediction web server (e.g., SwissADME, pkCSM).[14]
-
Analyze key parameters such as Lipinski's Rule of Five, gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, cytochrome P450 (CYP) inhibition, and predicted toxicity (e.g., hERG inhibition, hepatotoxicity).
-
-
Causality Behind Experimental Choice: This initial computational screen is a critical risk mitigation step.[15] Identifying a high probability of poor absorption or significant toxicity at this stage saves considerable time and resources that would otherwise be spent on non-viable candidates.[12][13]
Potential Target Identification
Reverse screening methodologies can predict potential biological targets by comparing the compound's structure or pharmacophore to databases of known bioactive ligands.
-
Objective: To generate hypotheses about the compound's mechanism of action by identifying potential protein targets.
-
Methodology:
-
Submit the compound's structure to multiple target prediction servers (e.g., PharmMapper, SuperPred, NetInfer).[16][17][18] These tools use different algorithms, such as pharmacophore mapping and chemical similarity, providing a more comprehensive prediction.[19][20]
-
Analyze the list of predicted targets, paying close attention to those that are frequently identified across different platforms and are relevant to disease pathways, particularly in oncology (e.g., kinases, proteases, nuclear receptors).
-
-
Causality Behind Experimental Choice: The output from this step is not definitive but provides a powerful starting point for designing subsequent mechanistic assays. If, for example, multiple tyrosine kinases are predicted as high-confidence targets, this would strongly suggest prioritizing a kinase screening panel in later tiers.
Tier 2: Foundational In Vitro Bioactivity Screening
The primary goal of this tier is to confirm biological activity in a cellular context and establish a quantitative measure of the compound's potency.
Broad-Spectrum Cytotoxicity Profiling
A cytotoxicity screen across a diverse panel of human cancer cell lines is the cornerstone of exploratory anticancer drug screening. The NCI-60 panel, developed by the National Cancer Institute, is a well-characterized set of 60 human tumor cell lines representing nine different cancer types, making it an industry standard for such evaluations.[21][22][23]
-
Objective: To determine the concentration-dependent cytotoxic effect of this compound across a range of cancer cell types and to identify potential selectivity.
-
Rationale for Assay Selection: A luminescence-based cell viability assay, such as the Promega CellTiter-Glo® assay, is selected. This "add-mix-measure" assay quantifies ATP, a key indicator of metabolically active cells.[24][25][26] Its high sensitivity, broad linear range, and resistance to interference from colored or autofluorescent compounds make it superior to colorimetric methods like the MTT assay for high-throughput screening.[26]
Detailed Protocol: Luminescent Cell Viability Assay (96-well format)
-
Cell Seeding:
-
Culture a panel of human cancer cell lines (e.g., A549 [lung], MCF-7 [breast], HCT116 [colon], and a non-cancerous control like MCF-10A) in their recommended media.
-
Harvest cells during the logarithmic growth phase and perform a cell count.
-
Seed cells into opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in a volume of 100 µL.
-
Incubate plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[21]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution series in culture medium to create working solutions. A typical 8-point, 3-fold dilution series starting from 100 µM is recommended.
-
Carefully add 100 µL of the compound dilutions to the appropriate wells. Include "vehicle control" wells (containing the highest concentration of DMSO, typically <0.5%) and "untreated control" wells (medium only).
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
-
Assay Procedure:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.[25][27]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.[24][25]
-
Add 100 µL of the reagent to each well.[25]
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis.[27]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[24][27]
-
Measure luminescence using a plate luminometer.
-
Data Presentation and Interpretation
Raw luminescence data should be converted to percent viability relative to the vehicle control and plotted against the log of the compound concentration. A non-linear regression analysis (sigmoidal dose-response) is used to calculate the half-maximal inhibitory concentration (IC₅₀).
| Cell Line | Cancer Type | IC₅₀ (µM) [Hypothetical Data] |
| A549 | Lung Carcinoma | 2.5 |
| HCT116 | Colorectal Carcinoma | 5.8 |
| MCF-7 | Breast Adenocarcinoma | 1.2 |
| U-87 MG | Glioblastoma | 25.6 |
| MCF-10A | Non-tumorigenic Breast | > 50 |
A lower IC₅₀ value indicates higher potency. The hypothetical data suggests selectivity for breast cancer cells over other cancer types and significantly lower activity against non-cancerous cells.
Tier 3: Preliminary Mechanistic Investigation
Based on the results from Tier 2 (e.g., potent cytotoxicity in MCF-7 cells) and Tier 1 (e.g., prediction of EGFR kinase as a target), the next logical step is to investigate a relevant cellular mechanism, such as apoptosis.
Apoptosis Induction Assay
Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A key event in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[28]
-
Objective: To determine if the observed cytotoxicity is mediated by the induction of apoptosis.
-
Rationale for Assay Selection: A luminescent, homogeneous assay like the Caspase-Glo® 3/7 Assay is ideal.[29] It provides a specific measure of caspase-3/7 activity directly in the multiwell plate format used for the viability screen, enabling easy workflow integration.[30] The assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7 to generate a light signal.[29]
Detailed Protocol: Caspase-3/7 Activity Assay
-
Seeding and Treatment: Follow steps 1 and 2 from the cell viability protocol (Section 3.1), treating MCF-7 cells with the compound at concentrations around its IC₅₀ (e.g., 0.5 µM, 1 µM, 2 µM, and 5 µM). A shorter incubation period (e.g., 24 hours) is often sufficient to detect caspase activation. Include a known apoptosis inducer (e.g., Staurosporine) as a positive control.
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add 100 µL of prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure luminescence with a plate luminometer.
-
-
Expected Outcome: A dose-dependent increase in the luminescent signal in compound-treated wells compared to vehicle controls would indicate that this compound induces apoptosis through the activation of caspase-3/7.
Visualizing Workflows and Pathways
Clear visual aids are critical for communicating complex scientific strategies and mechanisms.
Exploratory Screening Workflow
Caption: High-level workflow for the exploratory screening of novel compounds.
Hypothetical Target Pathway: EGFR Signaling
If in silico predictions and subsequent assays suggest inhibition of the Epidermal Growth Factor Receptor (EGFR), a known oncogenic driver, the compound's mechanism could be visualized as follows.[31][32][33]
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- 11. Frontiers | Systematic Review and Pharmacological Considerations for Chloroquine and Its Analogs in the Treatment for COVID-19 [frontiersin.org]
- 12. pharmaron.com [pharmaron.com]
- 13. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 14. Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.) | bioRxiv [biorxiv.org]
- 15. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 16. SuperPred -- target-prediction server | HSLS [hsls.pitt.edu]
- 17. PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lmmd.ecust.edu.cn [lmmd.ecust.edu.cn]
- 19. A precise comparison of molecular target prediction methods - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 20. Directory of in silico Drug Design tools [click2drug.org]
- 21. dctd.cancer.gov [dctd.cancer.gov]
- 22. revvity.co.jp [revvity.co.jp]
- 23. NCI-60 - Wikipedia [en.wikipedia.org]
- 24. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 25. promega.com [promega.com]
- 26. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 27. OUH - Protocols [ous-research.no]
- 28. moleculardevices.com [moleculardevices.com]
- 29. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 30. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]
- 31. tandfonline.com [tandfonline.com]
- 32. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Initial Toxicity Assessment of Novel Trifluoromethoxy Quinolines
Topic: Initial Toxicity Assessment of Novel Trifluoromethoxy Quinolines Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Safety Scientists
Executive Summary
The incorporation of the trifluoromethoxy group (–OCF₃) into the quinoline scaffold represents a high-value strategy in modern medicinal chemistry. This moiety acts as a "super-lipophilic" bioisostere, offering superior metabolic stability compared to methoxy groups and unique electronic modulation of the aromatic core. However, this structural hybridization introduces specific toxicological liabilities that must be de-risked early in the discovery phase.
This guide details a self-validating, tiered assessment framework designed to evaluate novel trifluoromethoxy quinolines. It prioritizes the specific risks associated with this scaffold: phototoxicity (inherent to the quinoline chromophore), hERG channel inhibition (exacerbated by the lipophilicity of –OCF₃), and genotoxicity (associated with quinoline bioactivation).
The Fluorine Effect: Physicochemical Rationale
Before initiating wet-lab protocols, researchers must understand the "MedChem Dilemma" introduced by the –OCF₃ group.
-
Metabolic Blockade: The C–F bond strength (approx. 116 kcal/mol) renders the –OCF₃ group resistant to Cytochrome P450 (CYP) mediated
-dealkylation, a common clearance route for methoxy-quinolines. -
Lipophilicity Shift: The Hansch
value for –OCF₃ is +1.04, significantly higher than –OCH₃ (–0.02). While this improves membrane permeability, it linearly correlates with increased risk of hERG binding and phospholipidosis. -
Electronic Modulation: The strong electron-withdrawing nature (
= 0.35) reduces the electron density of the quinoline ring, potentially altering its reactivity toward nucleophilic biological targets.
Assessment Workflow Visualization
The following diagram outlines the logical flow of the toxicity assessment, moving from high-throughput in silico filters to low-throughput, high-content mechanistic assays.
Figure 1: Tiered toxicity assessment workflow for trifluoromethoxy quinolines, prioritizing high-risk endpoints (Phototox, hERG) early in the cascade.
Module 1: Phototoxicity Assessment (3T3 NRU)
Rationale
Quinolines are established chromophores that can absorb UV-A/B radiation. The excited state can transfer energy to molecular oxygen, generating Reactive Oxygen Species (ROS) (Type II phototoxicity) or react directly with biomolecules (Type I). The electron-withdrawing –OCF₃ group may stabilize the excited triplet state, potentially enhancing phototoxic potential compared to the parent quinoline.
Protocol: 3T3 Neutral Red Uptake (NRU) Assay
Objective: Determine the Photo-Irritation Factor (PIF).
-
Cell Seeding: Seed Balb/c 3T3 mouse fibroblasts in two 96-well plates (Plate A: +UV, Plate B: -UV) at
cells/well. Incubate for 24h. -
Compound Dosing: Treat cells with the OCF₃-quinoline in 8 serial dilutions (e.g., 0.1 to 1000 µg/mL). Use Chlorpromazine as a positive control.
-
Irradiation:
-
Plate A: Expose to 5 J/cm² UVA light (solar simulator).
-
Plate B: Keep in the dark (foil-wrapped) at room temperature.
-
-
Post-Incubation: Wash cells and incubate overnight.
-
Neutral Red Staining: Add Neutral Red medium (50 µg/mL). Incubate for 3h. Viable cells incorporate the dye into lysosomes.
-
Desorb & Measure: Wash, then add desorb solution (1% acetic acid/50% ethanol). Measure OD at 540 nm.
Data Interpretation
Calculate
-
PIF Calculation:
-
Criteria:
-
PIF < 2: Non-phototoxic.
-
2 < PIF < 5: Probable phototoxicity.
-
PIF > 5: High Phototoxic Risk (Stop/Redesign).
-
Module 2: Cardiotoxicity (hERG Inhibition)
Rationale
The human Ether-à-go-go-Related Gene (hERG) potassium channel is highly sensitive to lipophilic amines. The addition of –OCF₃ increases lipophilicity significantly. If the quinoline nitrogen is basic (pKa > 7), the compound risks becoming a potent hERG blocker, leading to QT prolongation and Torsades de Pointes.
Protocol: Fluorescence Polarization Competitive Binding
Objective: Rapid estimation of hERG affinity (
-
Membrane Prep: Use commercially available hERG-expressing HEK293 membrane fractions.
-
Tracer: Use a red-shifted fluorescent tracer (e.g., E-4031 analog) with high affinity for the hERG pore.
-
Reaction: In a 384-well black plate, mix:
-
10 µL Membrane suspension.
-
10 µL Test compound (10-point dose response).
-
5 µL Fluorescent Tracer (1 nM final).
-
-
Incubation: 2-4 hours at room temperature.
-
Read: Measure Fluorescence Polarization (mP). Displacement of the tracer by the OCF₃-quinoline decreases polarization.
Data Interpretation
-
Safe:
(or > 30x therapeutic ). -
Flag:
. -
Critical Failure:
.
Module 3: Genotoxicity (Ames Test)
Rationale
The quinoline core is structurally alerted for genotoxicity. Metabolic activation (often via CYP2A6) can create an epoxide across the 2,3- or 5,6-positions, which can intercalate DNA. The –OCF₃ group is metabolically robust, but its electronic effect on the ring must be tested to ensure it does not facilitate nucleophilic attack on DNA.
Protocol: Salmonella typhimurium Reverse Mutation Assay
Strains: TA98 (frameshift), TA100 (base-pair substitution).
-
Activation System: Perform assay with and without S9 fraction (rat liver extract) to assess metabolic activation.
-
Plating: Mix bacteria, test compound (5 concentrations), and S9 mix (or buffer) in soft agar. Pour onto minimal glucose agar plates.
-
Incubation: 48-72h at 37°C.
-
Scoring: Count revertant colonies (His+).
Data Interpretation
-
Negative: No dose-dependent increase in revertants.
-
Positive: >2-fold increase in revertants over vehicle control and dose-response relationship.
-
Note: If TA100 is positive +S9, suspect epoxidation of the quinoline ring.
Module 4: Metabolic Stability (Microsomal Stability)
Rationale
This is the "proof of concept" assay. The primary medicinal chemistry justification for using –OCF₃ is to block metabolism. This assay validates if the substitution successfully extends half-life (
Protocol: Human Liver Microsome (HLM) Incubation
-
Reaction Mix: 0.5 mg/mL HLM protein in phosphate buffer (pH 7.4).
-
Pre-incubation: Add test compound (1 µM final) and warm to 37°C for 5 min.
-
Initiation: Add NADPH regenerating system.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor parent ion depletion.
Quantitative Data Summary Table
| Parameter | Formula | Target Value |
| Intrinsic Clearance ( | ||
| Half-life ( | ||
| Metabolic Soft Spot | Identified via metabolite ID | No O-dealkylation of OCF3 |
Mechanistic Insight: The OCF3 vs. Quinoline Interplay
The following diagram illustrates the mechanistic tension between the stabilizing effect of the trifluoromethoxy group and the inherent liabilities of the quinoline core.
Figure 2: Mechanistic interplay. The -OCF3 group (blue) blocks CYP metabolism (green path) but may potentiate hERG binding due to increased lipophilicity (red dashed path).
References
-
BenchChem. (2025).[1][2][3][4][5] A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. BenchChem Technical Guides.
-
National Institutes of Health (NIH). (2018). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Medicinal Chemistry Letters.
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules.
-
ResearchGate. (2025). SAR analysis of different quinoline derivatives as AChE and BChE inhibitors. Asian Journal of Chemistry.
-
US EPA. (2001). Toxicological Review of Quinoline. Integrated Risk Information System (IRIS).
Sources
Methodological & Application
Application Note: Synthesis of 4-Chloro-5-(trifluoromethoxy)quinoline from Aniline Precursors
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, particularly in the development of antimalarial, antibacterial, and kinase-inhibitor therapeutics. The introduction of fluorinated motifs, such as the trifluoromethoxy (-OCF
Retrosynthetic Analysis & Strategy
The synthesis targets the 4-chloro-5-substituted quinoline core. The retrosynthetic disconnection reveals the 4-hydroxyquinoline intermediate, accessible via the thermal cyclization of an anilinomethylenemalonate precursor.
Key Strategic Considerations:
-
Regiochemistry: Starting with meta-substituted 3-(trifluoromethoxy)aniline, cyclization can occur at the ortho positions (C2 or C6 of the aniline ring), leading to a mixture of 5-(trifluoromethoxy) and 7-(trifluoromethoxy) isomers.
-
Electronic Effects: The -OCF
group is inductively electron-withdrawing but capable of resonance donation. In thermal cyclization (Gould-Jacobs), steric factors often favor the 7-isomer (cyclization at the less hindered C6). Accessing the 5-isomer requires rigorous separation post-cyclization or post-chlorination. -
Chlorination: Conversion of the 4-hydroxy intermediate to the 4-chloro derivative is achieved using phosphorus oxychloride (POCl
), which also aromatizes the system.
Logical Pathway Diagram
Figure 1: Synthetic workflow for this compound illustrating the divergence of regioisomers and the purification strategy.
Experimental Protocol
Phase 1: Condensation (Enamine Formation)
Objective: Synthesize diethyl 2-(((3-(trifluoromethoxy)phenyl)amino)methylene)malonate.
-
Reagents:
-
3-(Trifluoromethoxy)aniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)
-
-
Procedure:
-
Charge a round-bottom flask with 3-(trifluoromethoxy)aniline and EMME. No solvent is required if the scale is small; for larger scales, use toluene.
-
Heat the mixture to 110–120 °C for 2–4 hours.
-
Monitor reaction progress by TLC (Hexane:EtOAc 3:1). The disappearance of aniline indicates completion.
-
Purification: Upon cooling, the product often solidifies. Recrystallize from ethanol or use directly if purity >95% by 1H NMR.
-
Mechanism:[2] Addition-elimination reaction releasing ethanol.
-
Phase 2: Thermal Cyclization (Gould-Jacobs)
Objective: Cyclize the enamine to form the quinoline core. This step determines the regiomeric ratio.
-
Reagents:
-
Enamine intermediate (from Phase 1)
-
Dowtherm A (Diphenyl ether / Biphenyl eutectic mixture) – Volume: 10 mL per gram of reactant.
-
-
Procedure:
-
Heat Dowtherm A to a rolling boil (~250 °C ) in a flask equipped with a wide-bore air condenser (to prevent clogging by subliming product).
-
Add the enamine intermediate portion-wise or as a hot solution to the boiling solvent. Rapid addition is crucial to maintain high temperature and favor cyclization over polymerization.
-
Maintain reflux for 30–60 minutes.
-
Work-up: Cool the mixture to room temperature. Dilute with hexane or diethyl ether to precipitate the quinolone ester. Filter the solid.
-
Note: This solid is a mixture of ethyl 4-hydroxy-5-(trifluoromethoxy)quinoline-3-carboxylate and its 7-isomer.
-
Phase 3: Hydrolysis and Decarboxylation
Objective: Remove the C3-ester group to yield the 4-hydroxyquinoline.
-
Reagents:
-
Sodium Hydroxide (2M aqueous)
-
Ethanol
-
-
Procedure:
-
Suspend the ester mixture in Ethanol/NaOH (1:1). Reflux for 2–4 hours (Saponification).
-
Acidify with HCl to precipitate the carboxylic acid. Filter and dry.[3][4]
-
Decarboxylation: Heat the dry carboxylic acid solid in a flask (neat) or in high-boiling solvent (e.g., diphenyl ether) to 250–270 °C until CO
evolution ceases. -
Result: Crude mixture of 5- and 7-(trifluoromethoxy)quinolin-4-ol.
-
Phase 4: Chlorination (Aromatization)
Objective: Convert the 4-hydroxy group to the 4-chloro leaving group.
-
Reagents:
-
Phosphorus Oxychloride (POCl
) (Excess, solvent/reagent) -
Catalytic DMF (optional)
-
-
Procedure:
-
Safety Warning: POCl
reacts violently with water. Perform in a fume hood. -
Suspend the dried 4-hydroxyquinoline mixture in POCl
(5 mL/g). -
Reflux for 2–3 hours. The solid will dissolve as the reaction proceeds.
-
Work-up: Distill off excess POCl
under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water to neutralize. Extract with Dichloromethane (DCM). -
Dry organic layer over MgSO
and concentrate.[5]
-
Phase 5: Separation of Regioisomers
Objective: Isolate the target this compound.
Rationale: Separation is most effective at the 4-chloro stage due to significant differences in polarity and solubility compared to the hydroxy or acid intermediates.
-
Method: Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient of Hexane:Ethyl Acetate (Start 95:5 -> 80:20).
-
Identification:
-
7-Isomer (Major): Typically elutes first (less polar due to unhindered structure).
-
5-Isomer (Target, Minor): Typically elutes second (slightly more polar/hindered).
-
Validation: Verify fractions using 1H NMR. The 5-isomer will show distinct coupling patterns for the proton at C8 and C6 compared to the symmetric nature of the 7-isomer signals.
-
Yield Expectation: The 7-isomer usually dominates (approx. 3:1 to 4:1 ratio).
-
Data Summary & Process Parameters
| Parameter | Condition / Value | Notes |
| Starting Material | 3-(Trifluoromethoxy)aniline | CAS: 1535-73-5 |
| Cyclization Temp | 250 °C (Dowtherm A) | Critical for ring closure |
| Regio-ratio (Est.) | ~1 : 3 (5-isomer : 7-isomer) | Steric control favors 7-isomer |
| Chlorination | POCl | Converts tautomeric OH to Cl |
| Separation Phase | Post-Chlorination | Silica Gel Chromatography |
| Target Appearance | White to pale yellow solid | Low melting point solid or oil |
Safety & Handling Protocols
-
Phosphorus Oxychloride (POCl
): Highly corrosive and toxic. Reacts explosively with water to release HCl and phosphoric acid. Quench reactions by slow addition to ice with vigorous stirring. -
Dowtherm A: High boiling point (258 °C). Risk of severe thermal burns. Ensure glassware is free of star cracks before heating.
-
Fluorinated Compounds: While the -OCF
group is stable, thermal decomposition at extreme temperatures (>300°C) may release HF. Perform pyrolysis steps in a well-ventilated hood.
References
-
Gould-Jacobs Reaction Overview : Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." J. Am. Chem. Soc.1939 , 61, 2890. Link
-
Regioselectivity in Quinoline Synthesis : Riegel, B. et al. "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines from 3-Halogenoanilines." J. Am. Chem. Soc.1946 , 68, 1264. (Describes meta-halo aniline regioselectivity). Link
-
Trifluoromethoxy Group Properties : Leroux, F. et al. "The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties." Chem. Rev.2005 , 105, 827. Link
-
Commercial Analog Reference : "8-(Trifluoromethoxy)quinolin-4-ol" (CAS 40516-41-4) demonstrates the stability of the OCF3 group under quinoline synthesis conditions.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 3. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 4. ablelab.eu [ablelab.eu]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Enduring Relevance of the Quinoline Scaffold
An Application Guide to the Friedländer Annulation: Synthesis of Substituted Quinolines for Research and Drug Development
The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are foundational to a vast array of pharmaceuticals, exhibiting a wide spectrum of pharmacological activities including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2] Consequently, the development of efficient and versatile synthetic routes to functionalized quinolines is a cornerstone of modern organic synthesis.
Among the most powerful and direct methods for constructing this bicyclic heterocycle is the Friedländer annulation. First reported by Paul Friedländer in 1882, this reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or ester.[3][4][5] Its simplicity and broad applicability have made it an indispensable tool for chemists for over a century. This guide provides a detailed overview of the Friedländer annulation, from its core mechanism to modern catalytic protocols, offering researchers and drug development professionals the insights needed to effectively harness this classic transformation.
The Mechanistic Heart of the Friedländer Annulation
The Friedländer synthesis is typically catalyzed by either acid or base, and the precise mechanistic pathway is dictated by these conditions.[6][7] Understanding these pathways is critical for selecting appropriate reaction conditions and troubleshooting unforeseen outcomes. The reaction proceeds through an initial condensation followed by a cyclodehydration to form the aromatic quinoline ring.
Two primary mechanistic routes are generally accepted[8][9]:
-
The Aldol-First Pathway: Predominant under basic conditions, this pathway begins with a base-catalyzed aldol condensation between the two carbonyl-containing reactants. The resulting aldol adduct then undergoes an intramolecular cyclization as the amino group attacks the newly formed carbonyl, followed by a final dehydration step to yield the quinoline.[9][10]
-
The Schiff Base-First Pathway: Favored under acidic catalysis, this route commences with the formation of a Schiff base (an imine) between the amino group of the 2-aminoaryl carbonyl and the ketone partner. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to furnish the final product.[7][8]
Evolution of Catalysis: From Harsh Conditions to Green Chemistry
While the classical Friedländer reaction is robust, it often requires harsh conditions such as high temperatures and strong acids or bases, which can limit substrate scope and lead to decreased yields.[6] Modern synthetic chemistry has driven the development of a diverse array of catalytic systems designed to improve efficiency, selectivity, and environmental sustainability.
| Catalyst System | Typical Conditions | Advantages | Disadvantages | References |
| Brønsted Acids (p-TsOH, H₂SO₄) | Reflux in organic solvent (e.g., EtOH, Toluene) | Readily available, inexpensive | Harsh conditions, potential for side reactions | [6][11][12] |
| Bases (NaOH, KOH, Piperidine) | Reflux in aqueous or alcoholic solution | Effective for many substrates | Can promote self-condensation of ketones | [13][14] |
| Lewis Acids (In(OTf)₃, Zn(BF₄)₂, HfCl₄) | Solvent-free or organic solvent, 80-120 °C | High yields, milder conditions, improved selectivity | Catalyst cost, sensitivity to moisture | [15][16] |
| Iodine (I₂) / p-TsOH | Solvent-free, 80-100 °C | Metal-free, efficient, simple work-up | Volatility and corrosiveness of iodine | [6][11][17] |
| Nanocatalysts (SiO₂, NiO) | Microwave irradiation, 100 °C | High efficiency, catalyst recyclability | Catalyst preparation and characterization | [5] |
| Ionic Liquids ([bmim]HSO₄) | Solvent-free, 80-100 °C | Acts as both solvent and catalyst, recyclable | Viscosity, cost, purity concerns | [3][4][17] |
| Photocatalysts (Fluorescein) | Visible light, room temperature, EtOH | Extremely mild conditions, "green" approach | Limited substrate scope, specialized equipment | [18] |
| Catalyst-Free | Water, 70-100 °C | Environmentally benign, simple procedure | Slower reaction times, limited to activated substrates | [19] |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for common variations of the Friedländer annulation. Researchers should always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Classical Acid-Catalyzed Synthesis using p-Toluenesulfonic Acid (p-TsOH)
This protocol describes a conventional method using a common Brønsted acid catalyst.
-
Materials:
-
2-Aminobenzophenone (1 mmol, 197.2 mg)
-
Ethyl acetoacetate (1.2 mmol, 156.2 mg, 153 µL)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 19.0 mg)
-
Toluene (10 mL)
-
Round-bottom flask with reflux condenser, magnetic stirrer, and heating mantle.
-
-
Procedure:
-
To a 25 mL round-bottom flask, add 2-aminobenzophenone and toluene. Stir until dissolved.
-
Add ethyl acetoacetate to the solution.
-
Add the catalytic amount of p-TsOH·H₂O to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) every hour.
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to neutralize the acid.
-
Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel (using a hexane-ethyl acetate gradient) or by recrystallization from ethanol to yield the pure quinoline derivative.[9]
-
Protocol 2: Lewis Acid-Catalyzed Solvent-Free Synthesis
This protocol utilizes a Lewis acid under solvent-free conditions, representing a more modern and efficient approach.[15][16]
-
Materials:
-
2-Aminoaryl ketone (1 mmol)
-
β-Diketone or β-Ketoester (1.1 mmol)
-
Indium(III) trifluoromethanesulfonate (In(OTf)₃) (5 mol%, 0.05 mmol)
-
Reaction vial with a screw cap, magnetic stirrer, and heating block.
-
-
Procedure:
-
In a clean, dry reaction vial, combine the 2-aminoaryl ketone, the β-dicarbonyl compound, and In(OTf)₃.
-
Seal the vial and place it in a preheated heating block at 100 °C.
-
Stir the molten reaction mixture vigorously. The reaction is often complete within 1-3 hours.
-
Monitor the reaction progress by TLC (dissolve a small aliquot in ethyl acetate).
-
After completion, cool the mixture to room temperature.
-
Dissolve the resulting solid in dichloromethane (DCM) or ethyl acetate (20 mL).
-
Wash the organic solution with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 3: Iodine-Catalyzed Annulation
This method offers a metal-free alternative that is simple and effective.[17]
-
Materials:
-
2-Aminoaryl ketone (1.0 mmol)
-
Active methylene compound (1.2 mmol)
-
Molecular Iodine (I₂) (10 mol%, 0.1 mmol, 25.4 mg)
-
Reaction vial, magnetic stirrer, and heating block.
-
Ethyl acetate, saturated aqueous Na₂S₂O₃ solution, brine.
-
-
Procedure:
-
To a reaction vial, add the 2-aminoaryl ketone, the active methylene compound, and molecular iodine.
-
Heat the reaction mixture at 80-100 °C with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate (25 mL).
-
Transfer to a separatory funnel and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine (the purple color will disappear).
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the product.
-
Purify as needed by column chromatography or recrystallization.
-
Scope, Limitations, and Troubleshooting
While broadly applicable, the Friedländer synthesis has its challenges. Understanding its scope and potential pitfalls is key to successful implementation.
-
Substrate Scope: The reaction is versatile, accommodating a wide range of substituted 2-aminoaryl aldehydes and ketones. The methylene component can be an acyclic or cyclic ketone, a 1,3-diketone, or a β-ketoester.[15][16]
-
Regioselectivity: A significant challenge arises when using unsymmetrical methyl ketones, which can lead to the formation of two different regioisomers.[6] Strategies to control this include:
-
Limitations: The primary limitation has historically been the limited commercial availability of diverse 2-aminoaryl aldehydes and ketones.[2] However, multi-step routes or one-pot procedures starting from more accessible 2-nitroaryl compounds can circumvent this issue.[21]
Troubleshooting Common Issues [17]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; Insufficient temperature; Poor solubility of reactants. | Use a fresh batch or higher loading of catalyst. Incrementally increase the reaction temperature. Switch to a more polar solvent like DMF or ethanol. |
| Formation of Side Products | Reaction temperature is too high; Self-condensation of the ketone component (especially under basic conditions). | Lower the reaction temperature. Consider switching to acidic or Lewis acidic conditions. Use an imine analogue to avoid ketone self-condensation.[6] |
| Incomplete Reaction | Insufficient reaction time; Deactivated starting materials. | Increase the reaction time and continue monitoring by TLC. Use a more active catalyst system (e.g., a stronger Lewis acid). |
| Dark, Tarry Mixture | Decomposition of starting materials or product at high temperatures. | Reduce the reaction temperature. Consider milder catalytic systems like photocatalysis or catalyst-free conditions in water. |
Conclusion
The Friedländer annulation remains one of the most important and straightforward methods for the synthesis of substituted quinolines.[4][5] Its evolution from a classical, high-temperature reaction to a sophisticated transformation employing a wide range of catalytic systems—from Lewis acids and nanocatalysts to visible light—demonstrates its enduring utility. For researchers in medicinal chemistry and drug discovery, mastering the nuances of the Friedländer synthesis provides a powerful and direct route to novel heterocyclic compounds with significant therapeutic potential.
References
-
Tanwar, B., Kumar, D., Kumar, A., Ansari, M. I., Qadri, M. M., Vaja, M. D., Singh, M., & Chakraborti, A. K. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 39(12), 9348-9356. [Link]
-
Pavez, J. F., Inostroza-Riquelme, M., Vivas-Reyes, R., & Ramachandran, V. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 99(5), 651-668. [Link]
-
Wikipedia. (2023). Friedländer synthesis. Wikipedia. [Link]
-
Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic-chemistry.org. [Link]
-
Shaikh, I. R. (2018). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. ResearchGate. [Link]
-
Royal Society of Chemistry. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. RSC Publishing. [Link]
-
Chem-Station. (n.d.). Friedlander quinoline synthesis. Chem-Station. [Link]
-
The Organic Chemistry Tutor. (2023, October 18). Friedländer Quinoline Synthesis Mechanism | Organic Chemistry. YouTube. [Link] (Note: A representative, non-broken link would be used here).
-
ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. ResearchGate. [Link]
-
Wiley Online Library. (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]
-
ResearchGate. (n.d.). Superbase‐Mediated Indirect Friedländer Reaction: A Transition Metal‐Free Oxidative Annulation toward Functionalized Quinolines. ResearchGate. [Link]
-
ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]
-
ResearchGate. (2007). A recyclable palladium-catalyzed modified Friedländer quinoline synthesis. ResearchGate. [Link]
-
Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. PMC. [Link]
-
Kumar, A., & Sharma, S. (2016). Advances in polymer based Friedlander quinoline synthesis. PMC. [Link]
-
Fehnel, E. A., & Cohn, D. E. (1951). Friedländer Syntheses with o-Aminoaryl Ketones. I. Acid-Catalyzed Condensations of o-Aminobenzophenone with Ketones. The Journal of Organic Chemistry, 16(10), 1584-1592. [Link]
-
Subramaniam, J., Lee, K. T., & Isa, I. L. M. (2024). Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. PMC. [Link]
-
ResearchGate. (n.d.). Mechanism for the Friedländer reaction under acidic conditions showing.... ResearchGate. [Link]
-
ResearchGate. (n.d.). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. ResearchGate. [Link]
-
Ghosh, T., Jana, G. G., & Ghosh, U. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. Journal of the Chinese Chemical Society, 69(12), 2135-2144. [Link]
-
ResearchGate. (n.d.). Fast, Solvent-Free, Microwave-Promoted Friedländer Annulation with a Reusable Solid Catalyst. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry. [Link]
-
McWilliams, J. C., Claffey, M. M., & Loo, D. C. (2009). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 74(15), 5546-5552. [Link]
-
Organic Chemistry Portal. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic-chemistry.org. [Link]
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- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
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- 10. Friedlander quinoline synthesis [quimicaorganica.org]
- 11. Friedlaender Synthesis [organic-chemistry.org]
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- 15. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
nucleophilic aromatic substitution reactions of 4-chloroquinolines
Caption: General workflow for SNAr reactions of 4-chloroquinolines. [2]
Protocol 1: Synthesis of 4-Aminoquinolines (Amine Nucleophiles)
The reaction with amines is the most prevalent application of this chemistry, driven by the importance of 4-aminoquinolines in pharmacology. [1]Modern methods often employ microwave irradiation to accelerate the reaction, leading to high yields in significantly reduced times. [9][10] Rationale for Method Selection:
-
Microwave Irradiation: Offers rapid, uniform heating, dramatically reducing reaction times from hours to minutes and often improving yields by minimizing side product formation. [10]* Solvent: DMSO is an excellent solvent for these reactions due to its high boiling point and ability to dissolve a wide range of reactants. Ethanol can also be effective. [1]* Base: A base may be required, particularly for secondary or aromatic amines, to neutralize the HCl generated and drive the reaction to completion. For primary alkylamines, the amine reactant itself can often serve as the base. [1] Detailed Step-by-Step Protocol (Microwave-Assisted):
-
Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the substituted 4-chloroquinoline (1.0 eq).
-
Addition of Nucleophile: Add the desired primary or secondary amine (1.2-2.0 eq).
-
Solvent Addition: Add anhydrous DMSO (or n-BuOH) to achieve a concentration of approximately 0.2-0.5 M.
-
Base (If Necessary): If using a secondary amine or an aniline, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 eq). For some aryl amines, a stronger base like NaOH may be needed. [1]5. Reaction Setup: Seal the vial and place it in the cavity of a microwave reactor.
-
Microwave Conditions: Irradiate the mixture at a set temperature (typically 140-180 °C) for 20-40 minutes. [1]Monitor the reaction progress by TLC or LC-MS if possible.
-
Workup: After cooling to room temperature, pour the reaction mixture into water. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Summary: Representative Amination Reactions
| Entry | 4-Chloroquinoline | Nucleophile | Conditions | Yield (%) | Reference |
| 1 | 4,7-Dichloroquinoline | N-Ethylethanolamine | DMSO, 140 °C, 20 min (MW) | 95 | [1] |
| 2 | 4,7-Dichloroquinoline | Aniline | DMSO, NaOH, 180 °C, 30 min (MW) | 88 | [1] |
| 3 | 4-Chloroquinoline | Benzylamine | n-BuOH, 180 °C, 30 min | N/A | [11] |
| 4 | 4-Chloro-7-(trifluoromethyl)quinoline | Piperidine | IPA, 90 °C, 14 h | 93 | [11] |
Protocol 2: Synthesis of 4-Alkoxy- and 4-Aryloxyquinolines (Alcohol Nucleophiles)
The reaction with alcohols (O-nucleophiles) is generally more challenging than with amines due to the lower nucleophilicity of the hydroxyl group. These reactions almost always require a strong base to deprotonate the alcohol, forming the more potent alkoxide or phenoxide nucleophile.
Rationale for Method Selection:
-
Strong Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used to generate the alkoxide in situ. This is a critical step to activate the otherwise poorly reactive alcohol.
-
Solvent: Anhydrous polar aprotic solvents like DMF or THF are preferred to prevent quenching of the strong base and to effectively solvate the ionic intermediates.
-
Temperature: Elevated temperatures are often necessary to drive the reaction to completion.
Detailed Step-by-Step Protocol:
-
Alkoxide Formation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.5 eq) and anhydrous THF or DMF.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add NaH (60% dispersion in mineral oil, 1.6 eq) portion-wise. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Substrate Addition: Add a solution of the 4-chloroquinoline (1.0 eq) in the same anhydrous solvent dropwise to the freshly prepared alkoxide solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (or a specified temperature, e.g., 80-100 °C) and monitor by TLC.
-
Workup: After completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Protocol 3: Synthesis of 4-(Alkylthio)- and 4-(Arylthio)quinolines (Thiol Nucleophiles)
Thiols are excellent nucleophiles, often more so than their alcohol counterparts, and readily react with 4-chloroquinolines. [12]The corresponding thiolate, generated with a mild base, is even more reactive.
Rationale for Method Selection:
-
Base: A milder base compared to alcohol reactions is often sufficient. Bases like triethylamine (TEA), potassium carbonate (K₂CO₃), or even sodium acetate can be used to generate the thiolate. [13]* Solvent: Polar aprotic solvents such as DMF, acetonitrile, or ethanol are suitable for this transformation.
-
Temperature: Reactions with thiols can often be performed at room temperature or with gentle heating, reflecting their higher nucleophilicity.
Detailed Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve the 4-chloroquinoline (1.0 eq) and the thiol (1.1-1.3 eq) in a suitable solvent like ethanol or acetonitrile.
-
Base Addition: Add a base such as K₂CO₃ (2.0 eq) or TEA (1.5 eq) to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, filter off any inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in an organic solvent (e.g., CH₂Cl₂) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography or recrystallization.
Pillar 3: Trustworthiness and Validation
The protocols described are built upon well-documented procedures in synthetic organic chemistry. [1][2][11][13]The reliability of these transformations is high, provided that standard laboratory techniques for handling air- and moisture-sensitive reagents (where applicable) are employed.
Self-Validation System:
-
Reaction Monitoring: Always monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of a new, more polar (for amines/alcohols) or less polar product.
-
Characterization: The identity and purity of the final product must be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, and compared against literature data where available.
-
Troubleshooting:
-
Low Conversion: If the reaction stalls, consider increasing the temperature, extending the reaction time, or using a stronger base (especially for O-nucleophiles). Ensure all reagents and solvents are anhydrous where required.
-
Side Products: The formation of side products may indicate that the reaction temperature is too high or the wrong base is being used. Purification by column chromatography is the standard method for removing impurities. For amine reactions, dialkylation can sometimes occur if the product is also nucleophilic.
-
Conclusion
The nucleophilic aromatic substitution of 4-chloroquinolines is an indispensable tool in medicinal chemistry and organic synthesis. Its reliability, predictability, and broad scope allow for the efficient generation of diverse molecular libraries crucial for the discovery of new therapeutic agents. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can effectively leverage this powerful transformation to access a wide range of valuable 4-substituted quinoline derivatives.
References
- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines.
- Melato, S., et al. (2007). Novel 4-aminoquinolines by microwave-assisted SNAr reaction: a practical route to antimalarial agents. IRIS-BOA.
- Various Authors. (2025).
- Sánchez, M., et al. (2018). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
- Trinity Student Scientific Review. (2016). 4-aminoquinolines as Antimalarial Drugs. TSSR.
- Various Authors. (2014). Application of multicomponent reactions to antimalarial drug discovery. Part 3: discovery of aminoxazole 4-aminoquinolines with potent antiplasmodial activity in vitro. PubMed.
- Various Authors. (2023).
- Melato, S., et al. (2007). Novel 4-Aminoquinolines through Microwave-Assisted SNAr Reactions: a Practical Route to Antimalarial Agents.
- Various Authors. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PubMed.
- Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. Taylor & Francis Online.
- Various Authors. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC.
- Sánchez, M., et al. (2018).
- Various Authors. (2016). Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains. RSC Advances.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- PharmD Guru. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION.
- El-Emary, T. I. (2008). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Various Authors. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Various Authors. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
- Various Authors. (2018).
- Common Organic Chemistry. (n.d.). SNAr (Cl) - Aromatic Amines.
- Various Authors. (2023). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC - NIH.
- YouTube. (2019).
- Various Authors. (2022).
- Organic Chemistry Portal. (n.d.). Chloroalkane synthesis by chlorination or substitution.
- Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry.
- Various Authors. (2024). Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2-cis O- and S-furanosylations?. Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Login [esr.ie]
- 5. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. pharmdguru.com [pharmdguru.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Novel 4-aminoquinolines by microwave-assisted SNAr reaction: a practical route to antimalarial agents [boa.unimib.it]
- 10. researchgate.net [researchgate.net]
- 11. SNAr (Cl) - Aromatic Amines [commonorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Precision Derivatization of the Quinoline Scaffold at the C4-Position
Topic: Derivatization of the Quinoline Ring at the 4-Position Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The quinoline scaffold, particularly when substituted at the 4-position, is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for antimalarials (e.g., Chloroquine), kinase inhibitors (e.g., Bosutinib), and antibacterial agents. Derivatizing the C4 position poses unique challenges and opportunities due to the electronic influence of the ring nitrogen.
This guide moves beyond generic textbook descriptions to provide a rigorous, field-proven technical analysis of C4-functionalization. We prioritize three strategic pathways:
-
Nucleophilic Aromatic Substitution (
): The industrial workhorse for C-N and C-O bond formation. -
Palladium-Catalyzed Cross-Coupling: Essential for forming C-C bonds and coupling weak nucleophiles.
-
C-H Functionalization (Minisci-Type): An emerging frontier for direct alkylation, offering rapid analog generation without pre-functionalization.
Strategic Analysis: The Electronic Landscape of C4
To design effective experiments, one must understand the causality of quinoline reactivity.
-
Electronic Deficit: The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect ($ -I $ and $ -M $ effects), making the C2 and C4 positions highly electrophilic.
-
The "Vinylogy" of C4: The C4 position is vinylogous to the C2 position (and by extension, the pyridine nitrogen). However, C4 is often sterically more accessible than C2 in substituted systems but less reactive toward direct nucleophilic attack unless activated.
-
Activation Strategy: Protonation or alkylation of the ring nitrogen (N1) dramatically lowers the LUMO energy, significantly accelerating nucleophilic attack at C4. This is why acid catalysis is a critical variable in
protocols.
Decision Matrix: Selecting the Right Methodology
Before proceeding to protocols, use this decision matrix to select the optimal synthetic route based on your substrate and desired product.
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway for 4-quinoline derivatization.
Methodology A: Nucleophilic Aromatic Substitution ( )
Best for: Synthesis of 4-aminoquinolines (e.g., antimalarial scaffolds) using alkyl amines.
The Mechanistic Insight
While standard
Protocol 1: Acid-Catalyzed Thermal Substitution
This protocol is optimized for scalability and reproducibility.
Reagents:
-
4-Chloroquinoline (1.0 equiv)
-
Amine Nucleophile (1.2 – 1.5 equiv)
-
Catalyst: Phenol (1.0 equiv) or catalytic HCl (in dioxane)
-
Solvent: Ethoxyethanol (for high temp) or Isopropanol (for milder conditions)
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chloroquinoline (1.0 mmol) in Ethoxyethanol (3 mL).
-
Activation: Add Phenol (1.0 mmol). Note: Phenol acts as a dual solvent/catalyst, protonating the N1 position and facilitating the leaving group departure via H-bonding.
-
Nucleophile Addition: Add the amine (1.2 mmol).
-
Reaction: Heat the mixture to reflux (
) for 4–12 hours. Monitor by TLC (System: DCM/MeOH 95:5).-
Checkpoint: The spot for 4-chloroquinoline (
) should disappear, replaced by a lower fluorescent spot.
-
-
Work-up (Basification): Cool to room temperature. Pour the reaction mixture into ice-water (20 mL). Basify with 10% NaOH solution to pH 10–11.
-
Why? The product exists as a salt in the reaction mixture. Basification liberates the free base 4-aminoquinoline.
-
-
Isolation: Extract with EtOAc (
). Wash combined organics with water and brine. Dry over and concentrate. -
Purification: Recrystallize from hexane/EtOAc or perform flash chromatography.
Methodology B: Palladium-Catalyzed Cross-Coupling
Best for: Forming C-C bonds (Suzuki) or C-N bonds with unreactive amines/anilines (Buchwald-Hartwig) where
The Mechanistic Insight
4-Chloroquinolines are challenging substrates for Pd-coupling due to the potential for the pyridine-like nitrogen to coordinate and poison the catalyst. Solution: Use bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos) that bind tightly to Pd and prevent catalyst deactivation.
Protocol 2: Buchwald-Hartwig Amination (4-Anilinoquinolines)
Optimized for synthesizing kinase inhibitors like Bosutinib analogs.
Reagents:
-
4-Chloroquinoline (1.0 equiv)
-
Aniline derivative (1.2 equiv)
-
Catalyst:
(2 mol%) or -
Ligand: Xantphos (4 mol%) or BrettPhos
-
Base:
(2.0 equiv) - Crucial for anhydrous conditions -
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Workflow:
-
Inert Atmosphere Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon/Nitrogen.
-
Catalyst Pre-complexation: Add
and Xantphos. Add 1 mL of dioxane and stir at RT for 5 mins to form the active catalytic species (often changes color to deep orange/red). -
Substrate Addition: Add 4-chloroquinoline, the aniline, and
. Add remaining dioxane (concentration ). -
Degassing: Sparge with Argon for 5 minutes. Oxygen is the enemy of this reaction.
-
Reaction: Seal and heat to
for 12–18 hours. -
Filtration: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove insoluble inorganic salts and palladium black.
-
Purification: Concentrate and purify via column chromatography.
Visualizing the Catalytic Cycle:
Figure 2: The Buchwald-Hartwig catalytic cycle tailored for quinoline substrates. Note the critical role of the bulky ligand (L) in stabilizing the Pd(0) species.
Methodology C: Direct C-H Functionalization (Minisci)
Best for: Late-stage functionalization; adding alkyl groups directly to the quinoline core without a halogen handle.
The Challenge: Regioselectivity
Radical addition to quinoline typically yields a mixture of C2 and C4 isomers.[1][2] The C2 position is often kinetically favored.
-
Optimization Strategy: To target C4, one often employs blocking groups at C2 or specific solvent/acid combinations (e.g., concentrated acid favors C4 via dication formation, though this is substrate-dependent).
Protocol 3: Decarboxylative Minisci Alkylation
Uses carboxylic acids as alkyl radical precursors.
Reagents:
-
Quinoline (1.0 equiv)
-
Carboxylic Acid (Alkyl source, 3.0 equiv)
-
Oxidant:
(2.0 equiv) -
Catalyst:
(20 mol%) -
Acid: TFA (1.0 equiv) - Protonates quinoline to activate it
-
Solvent: DCM/Water (biphasic) or DMSO
Step-by-Step Workflow:
-
Dissolution: Dissolve quinoline and the carboxylic acid in a mixture of DCM and Water (1:1).
-
Activation: Add TFA. Stir for 10 mins.
-
Radical Generation: Add
and Ammonium Persulfate. -
Reaction: Heat to
with vigorous stirring (crucial for biphasic systems). -
Monitoring: Monitor for the consumption of starting material.
-
Work-up: Basify with
, extract with DCM. -
Purification: Isolate the C4 isomer from the C2 isomer (if present) via careful chromatography. Note: C4 isomers typically have lower polarity than C2 isomers.
Comparative Data Analysis
| Feature | Method A: | Method B: Pd-Coupling | Method C: Minisci C-H |
| Precursor | 4-Chloroquinoline | 4-Chloroquinoline | Unsubstituted Quinoline |
| Bond Formed | C-N, C-O, C-S | C-N, C-C, C-O | C-C (Alkyl/Acyl) |
| Scope | 1°/2° Amines, Alkoxides | Anilines, Boronic Acids | Alkyl Radicals |
| Regioselectivity | 100% C4 (pre-defined) | 100% C4 (pre-defined) | Mixture (C2/C4) often |
| Cost/Scalability | Low Cost / High Scale | High Cost (Pd/Ligand) | Moderate / Med Scale |
| Key Limitation | Requires harsh heat; limited to strong nucs | Catalyst poisoning; cost | Poor regiocontrol |
References
-
Nucleophilic Substitution Mechanisms
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link
-
-
Buchwald-Hartwig Amination of Heterocycles
-
Minisci Reaction & Regioselectivity
-
Duncton, M. A. (2011). Minisci reactions: Versatile CH functionalization for medicinal chemists. MedChemComm. Link
-
-
Quinoline Antimalarials (Medicinal Context)
-
Egan, T. J., et al. (2000). Structure-function relationships in chloroquine. Journal of Medicinal Chemistry. Link
-
-
Recent Advances in C-H Activation
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Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 4-Chloro-5-(trifluoromethoxy)quinoline
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Quinoline-Aryl Scaffolds in Modern Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and heteroaryl-aryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[2][3] The quinoline moiety, in particular, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The ability to append diverse aryl groups to the quinoline core via the Suzuki-Miyaura reaction provides a powerful tool for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
This document provides a detailed guide for the Suzuki-Miyaura cross-coupling of 4-Chloro-5-(trifluoromethoxy)quinoline with various arylboronic acids. The presence of the trifluoromethoxy (-OCF3) group, a highly lipophilic and metabolically stable electron-withdrawing substituent, can significantly enhance the pharmacological properties of a molecule.[4] However, the electronic nature of this substrate presents unique challenges and considerations for optimizing the cross-coupling reaction.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate. The electron-withdrawing nature of the quinoline ring and the trifluoromethoxy group can facilitate this step.[1][6]
-
Transmetalation: The aryl group from the organoboron reagent (arylboronic acid or ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the catalytically active Pd(0) species.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid as a representative coupling partner. Optimization of reaction parameters may be necessary for different arylboronic acids.
Materials:
-
This compound
-
Phenylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas (high purity)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-phenyl-5-(trifluoromethoxy)quinoline.
Key Experimental Parameters and Optimization Strategies
The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection and optimization of several key parameters.
| Parameter | Recommended Starting Conditions | Optimization Considerations |
| Palladium Catalyst | Pd(OAc)₂ with a phosphine ligand | Other common palladium sources include Pd₂(dba)₃ and Pd(PPh₃)₄. For challenging couplings, pre-formed palladium catalysts with bulky, electron-rich ligands can be highly effective.[3] |
| Ligand | XPhos | Buchwald-type biaryl phosphine ligands such as SPhos or RuPhos are often excellent choices for activating aryl chlorides.[7] The choice of ligand can significantly impact reaction efficiency and should be screened for optimal results. |
| Base | K₃PO₄ | Other bases such as K₂CO₃, Cs₂CO₃, or organic bases like triethylamine can be employed. The choice of base can influence the rate of transmetalation and should be optimized for each substrate combination. |
| Solvent | 1,4-Dioxane/Water (5:1) | A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents. Other solvent systems such as toluene/water or DMF can also be effective. |
| Temperature | 100 °C | The reaction temperature can be adjusted to control the reaction rate. For less reactive arylboronic acids, a higher temperature may be required. |
Challenges and Considerations for this compound
The electronic properties of this compound present specific challenges that need to be addressed for a successful cross-coupling reaction:
-
Reactivity of the C-Cl Bond: While the electron-withdrawing nature of the quinoline ring and the trifluoromethoxy group can facilitate the oxidative addition step, aryl chlorides are generally less reactive than the corresponding bromides or iodides.[1][6] The use of highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, is often necessary to achieve good yields.
-
Potential for Side Reactions: The presence of the nitrogen atom in the quinoline ring can lead to catalyst inhibition through coordination to the palladium center. The selection of an appropriate ligand is crucial to mitigate this effect.
-
Hydrolysis of Boronic Acids: Boronic acids can undergo protodeboronation (hydrolysis) under the reaction conditions, especially at elevated temperatures. Using a slight excess of the boronic acid and carefully controlling the reaction time can help to minimize this side reaction.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.
References
-
Cho, J. Y., Tse, M. K., Holmes, D., Maleczka, R. E., Jr, & Smith, M. R., 3rd. (2002). Palladium-catalyzed borylation of arenes with pinacolborane. Science, 295(5553), 305–308. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI. Retrieved February 15, 2026, from [Link]
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021, August 19). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. (2019, July 9). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. (2021). Advanced Synthesis & Catalysis, 363(15), 3746-3753. [Link]
-
Synthesis of 4-alkyl-, 4-aryl- and 4-arylamino-5-aminoisoquinolin-1-ones and identification of a new PARP-2 selective inhibitor. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
Synthesis of new arylated Quinolines by Suzuki cross coupling. (2025, August 7). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Palladium-Catalyzed Trifluoromethylation of Aromatic C–H Bond Directed by an Acetamino Group. (2012, December 14). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019, February 26). MDPI. Retrieved February 15, 2026, from [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved February 15, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 15, 2026, from [Link]
-
Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018, September 12). ResearchGate. Retrieved February 15, 2026, from [Link]
- Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro QuinolineDerivatives and Studying of Biological Activity for some of Them. (2016). International Journal of ChemTech Research, 9(9), 339-359.
-
Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. mdpi.com [mdpi.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to In Vitro Kinase Assays: Characterizing Quinoline-Based Inhibitors
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals engaged in kinase inhibitor screening and characterization.
Introduction: The Critical Role of Kinases and the Promise of Quinoline Inhibitors
Protein kinases are fundamental regulators of cellular life.[1] These enzymes catalyze the transfer of a phosphate group from ATP to specific protein substrates, a process known as phosphorylation.[2] This modification acts as a molecular switch, controlling a vast array of signaling pathways that govern cell growth, differentiation, metabolism, and apoptosis.[1][3] Given their central role, it is unsurprising that dysregulated kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[1][4]
Within the landscape of kinase inhibitor discovery, quinoline-containing compounds have emerged as a "privileged scaffold".[5] This versatile heterocyclic structure is a common feature in numerous FDA-approved kinase inhibitors, valued for its ability to be chemically modified to achieve high potency and selectivity.[5][6] Quinoline derivatives frequently act as ATP-competitive inhibitors, binding to the highly conserved ATP pocket of the kinase catalytic domain.[7][8]
Evaluating the efficacy and specificity of these quinoline-based compounds requires robust, reliable, and scalable in vitro assays.[3] While traditional methods like radiometric assays remain a gold standard for their directness, non-radioactive formats, particularly luminescence-based assays, now dominate high-throughput screening (HTS) due to their safety, simplicity, and sensitivity.[2][9] This guide provides a detailed protocol and the underlying scientific principles for characterizing quinoline-based kinase inhibitors using the widely adopted luminescence-based ADP-Glo™ Kinase Assay.
Assay Principle: Quantifying Kinase Activity by Measuring ADP Production
The core of any kinase activity assay is to measure the catalytic event: the conversion of ATP and a substrate to ADP and a phosphosubstrate.[1] The ADP-Glo™ assay is a universal, homogeneous luminescent method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[10][11] The assay is performed in two steps:
-
Kinase Reaction & ATP Depletion: The kinase, its substrate, ATP, and the test inhibitor (e.g., a quinoline derivative) are incubated together. After the kinase reaction reaches its desired endpoint, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete any remaining, unconsumed ATP.
-
ADP to ATP Conversion & Signal Generation: A "Kinase Detection Reagent" is then added. This reagent contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP becomes the substrate for a luciferase enzyme, which produces a stable light signal that is directly proportional to the initial amount of ADP produced.
Therefore, strong kinase activity leads to high ADP production and a bright luminescent signal. Conversely, an effective inhibitor reduces kinase activity, resulting in less ADP and a lower light signal.[10] This principle allows for sensitive detection of inhibition.
Foundational Assay Development and Optimization
Before screening inhibitors, the kinase assay itself must be rigorously optimized to ensure the data generated is reliable and reproducible.[12] This involves characterizing the enzyme's kinetics under the chosen assay conditions.
Enzyme and Substrate Titration
The concentrations of both the kinase and its substrate are critical.[2][12] The goal is to find a kinase concentration that produces a robust signal well above the background but operates in the linear range of the reaction, where the rate of product formation is proportional to the enzyme concentration. Typically, this means consuming only 10-20% of the substrate to maintain initial velocity conditions.
-
Expertise & Experience: Start by titrating the kinase concentration at a fixed, saturating concentration of substrate and ATP. Once an optimal kinase concentration is chosen, perform a substrate titration to determine its apparent Km (the concentration at which the reaction rate is half of Vmax). For inhibitor screening, using a substrate concentration at or near its Km value often provides the best sensitivity.
Determining the Michaelis Constant (Km) for ATP
For characterizing ATP-competitive inhibitors like many quinoline derivatives, understanding the kinase's affinity for ATP is paramount.[7] The apparent Km for ATP should be determined by titrating the ATP concentration (e.g., from 0 to 100 µM) while keeping the kinase and substrate concentrations constant.
-
Trustworthiness: The Cheng-Prusoff equation (IC50 = Ki + (Ki/[ATP]) * Km,ATP) demonstrates that the measured IC50 value for an ATP-competitive inhibitor is directly dependent on the ATP concentration in the assay.[13] Therefore, to generate comparable and meaningful data, it is standard practice to run inhibitor assays at an ATP concentration equal to the empirically determined Km,ATP.[14] Running assays at ATP concentrations far below the Km can make inhibitors appear artificially potent, while excessively high concentrations can mask the effects of all but the most potent compounds.
Managing Inhibitor Solubility and DMSO Effects
Quinoline-based inhibitors, like most small molecules, are typically dissolved in dimethyl sulfoxide (DMSO).[15] While an excellent solvent, DMSO can directly affect kinase activity and interfere with assay reagents at higher concentrations.[16][17]
-
Self-Validating System: It is essential to determine the maximum DMSO concentration tolerated by the assay. This is done by running a kinase assay with a titration of DMSO (e.g., from 0.1% to 5% final concentration). The final DMSO concentration for all wells in an inhibitor screen—including controls—must be kept constant and below the level that causes significant inhibition or activation.[18] Typically, a final concentration of ≤1% DMSO is well-tolerated.[19]
Detailed Protocol: IC50 Determination for a Quinoline-Based Inhibitor
This protocol is designed for a 384-well plate format and assumes prior optimization of kinase, substrate, and ATP concentrations.
Materials and Reagents
-
Kinase: Purified, recombinant target kinase.
-
Substrate: Appropriate peptide or protein substrate for the target kinase.
-
Quinoline Inhibitor: 10 mM stock in 100% DMSO.
-
ATP: Adenosine 5'-triphosphate, disodium salt hydrate (e.g., Sigma-Aldrich, Cat. No. A7699).
-
Assay Buffer: e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA.
-
Detection Reagents: ADP-Glo™ Kinase Assay Kit (Promega).
-
Plates: White, opaque, flat-bottom 384-well assay plates.
-
Equipment: Multichannel pipettor, plate shaker, and a plate-reading luminometer.
Reagent Preparation
-
Kinase Working Solution (2X): Dilute the kinase stock to twice the final desired concentration in Assay Buffer.
-
Substrate/ATP Working Solution (4X): Prepare a solution containing the substrate at 4X its final concentration and ATP at 4X its final Km concentration in Assay Buffer.
-
Quinoline Inhibitor Serial Dilutions:
-
Perform a serial dilution of the 10 mM stock in 100% DMSO to create a dose-response curve (e.g., 11 points, 1:3 dilution series).
-
Dilute each DMSO concentration further into Assay Buffer to create a 4X working solution. This intermediate dilution minimizes the final DMSO concentration. For example, a 1:25 dilution into buffer will result in a 4% DMSO solution at the 4X inhibitor concentration.
-
Assay Procedure
The final reaction volume will be 20 µL.
-
Add Inhibitor: Dispense 5 µL of the 4X quinoline inhibitor dilutions into the appropriate wells of the 384-well plate. For control wells, add 5 µL of Assay Buffer containing the same percentage of DMSO.
-
Add Kinase: Add 10 µL of the 2X Kinase Working Solution to all wells except the "no enzyme" background controls. To those, add 10 µL of Assay Buffer.
-
Initiate Kinase Reaction: Add 5 µL of the 4X Substrate/ATP Working Solution to all wells. The final DMSO concentration should now be uniform across the plate (e.g., 1%).
-
Incubate: Mix the plate gently on a plate shaker for 30 seconds. Incubate at room temperature for the predetermined optimal time (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. Mix on a plate shaker and incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 40 µL of Kinase Detection Reagent to each well. Mix on a plate shaker and incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read Plate: Measure luminescence using a plate-reading luminometer with an integration time of 0.5 to 1 second per well.
Recommended Plate Layout
| Well Type | Description | Inhibitor | Kinase | Substrate/ATP |
| 100% Activity | Positive Control (No Inhibition) | Vehicle (DMSO) | Yes | Yes |
| 0% Activity | Negative Control (Max Inhibition) | High Conc. Inhibitor | Yes | Yes |
| Background | No Enzyme Control | Vehicle (DMSO) | No | Yes |
| Test Wells | Inhibitor Dose-Response | Serial Dilutions | Yes | Yes |
Data Analysis and Interpretation
Calculating Percent Inhibition
First, normalize the raw luminescence data (RLU) to determine the percent activity and then the percent inhibition for each inhibitor concentration.
-
Average Controls: Calculate the average RLU for the 100% Activity (Max Signal) and 0% Activity (Min Signal) controls.
-
Calculate Percent Activity:
-
Percent Activity = 100 * (RLUTest Well - RLUMin Signal) / (RLUMax Signal - RLUMin Signal)
-
-
Calculate Percent Inhibition:
-
Percent Inhibition = 100 - Percent Activity
-
IC50 Curve Fitting
Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis with a sigmoidal dose-response (variable slope) model to fit the data and determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[20][21]
Sources
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- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
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- 4. reactionbiology.com [reactionbiology.com]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. jofamericanscience.org [jofamericanscience.org]
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Application Note: Integrated Methodology for Assessing Antimalarial Activity of 4-Aminoquinoline Analogs
Abstract
The resurgence of malaria, driven by resistance to standard therapies, necessitates the development of novel 4-aminoquinoline (4-AQ) analogs capable of bypassing efflux mechanisms (e.g., PfCRT mutations). This application note outlines a rigorous, multi-stage workflow for assessing these compounds. Unlike generic screening guides, this protocol focuses specifically on the 4-AQ pharmacophore, prioritizing the validation of hemozoin inhibition—the primary mechanism of action—alongside phenotypic efficacy.
Section 1: Experimental Logic & Workflow
Developing 4-AQs requires a specific sequence of validation to avoid false positives common in phenotypic screens. We utilize a "funnel" approach:
-
Phenotypic Screen (SYBR Green I): High-throughput assessment of parasite killing.
-
Target Validation (
-Hematin Inhibition): Confirming the drug acts via the intended heme-detoxification pathway. -
Resistance Profiling: Determining the Resistance Index (RI) against multidrug-resistant strains (e.g., Dd2, K1).
-
In Vivo Efficacy: Peter’s 4-Day Suppressive Test in murine models.
Workflow Visualization
Figure 1: Critical path for 4-aminoquinoline assessment. Note the parallel requirement for cytotoxicity profiling to establish a Selectivity Index (SI).
Section 2: Primary In Vitro Screening (SYBR Green I Assay)
Rationale
While [3H]-hypoxanthine incorporation is the historical gold standard, it is costly and radioactive. The SYBR Green I fluorescence assay is the industry standard for 4-AQs. It relies on the intercalation of the dye into parasite DNA. Since mature erythrocytes lack DNA, fluorescence is directly proportional to parasite replication.
Critical Constraint: Hemoglobin quenches SYBR Green fluorescence.[1][2] The lysis buffer composition is critical to release the dye-DNA complex from the quenching environment of the red blood cell (RBC).
Protocol Steps
1. Culture Synchronization
-
Why: 4-AQs act primarily on the trophozoite stage where hemoglobin digestion is maximal. Asynchronous cultures yield high variability.
-
Method: Treat P. falciparum cultures (mostly rings) with 5% D-sorbitol for 10 minutes at 37°C. Wash 2x with RPMI 1640.
2. Assay Preparation
-
Medium: RPMI 1640 supplemented with 0.5% Albumax II (serum substitute to reduce binding variability), 25 mM HEPES, and 50 µg/mL gentamicin.
-
Plating:
3. Incubation & Lysis[5]
-
Incubate plates for 72 hours at 37°C in a gas chamber (90% N2, 5% O2, 5% CO2).
-
Lysis Buffer Preparation (The "Smilkstein" Mix):
-
20 mM Tris (pH 7.5)
-
5 mM EDTA
-
0.008% Saponin (wt/vol)
-
0.08% Triton X-100 (vol/vol)
-
SYBR Green I: Added fresh at 1:5000 dilution.
-
-
Readout: Add 100 µL lysis buffer to each well. Incubate 1 hour in the dark. Read fluorescence (Ex: 485 nm, Em: 530 nm).
Data Analysis & Validation[1][2][3][5][6][7]
-
Z-Factor Calculation: Must be > 0.5 for the assay to be valid.
(Where p = positive control, n = negative control). -
IC50 Determination: Use non-linear regression (sigmoidal dose-response) to calculate the concentration inhibiting 50% of growth.
Section 3: Mechanism of Action Verification ( -Hematin Inhibition)
Rationale
Phenotypic killing isn't enough; you must prove the molecule acts like a 4-AQ. These drugs function by preventing the polymerization of toxic free heme (ferriprotoporphyrin IX) into inert hemozoin (
Pathway Visualization
Figure 2: Mechanism of Action. 4-AQs sequester free heme, preventing detoxification into hemozoin.
Protocol: NP-40 Mediated -Hematin Formation
This cell-free assay mimics the lipid environment of the digestive vacuole using NP-40 detergent.
-
Reagents:
-
Hemin Chloride stock (freshly prepared in DMSO).
-
Acetate Buffer (0.2 M, pH 5.0).
-
NP-40 (30 µM final concentration).
-
-
Reaction:
-
Mix Hemin (100 µM), NP-40, and test compound in a 96-well plate.
-
Incubate at 37°C for 4-6 hours.
-
-
Quantification (The Pyridine Step):
-
Crucial Step: Add 5% Pyridine solution (in HEPES buffer). Pyridine coordinates with unpolymerized free heme to form a complex that absorbs at 405 nm. Polymerized
-hematin does not react. -
Interpretation: Low absorbance = High polymerization (Drug inactive). High absorbance = High free heme (Drug active).
-
Section 4: In Vivo Efficacy (Peter's 4-Day Suppressive Test)
Rationale
In vitro potency does not guarantee in vivo efficacy due to pharmacokinetics (PK). The 4-AQ scaffold often suffers from high volume of distribution (
Protocol Steps
-
Animals: Male Swiss albino mice (20-25g). Group size
. -
Infection (Day 0): Intraperitoneal (IP) injection of
P. berghei infected RBCs from a donor mouse.[4] -
Treatment (Days 0-3):
-
Assessment (Day 4):
-
Prepare thin blood smears from tail vein.
-
Stain with Giemsa (10%) for 15 mins.
-
Count 2,000 RBCs under oil immersion (100x).
-
Calculation
Section 5: Data Interpretation & Benchmarking
Resistance Indexing
To evaluate the potential of the analog to overcome resistance, calculate the Resistance Index (RI).
| Strain | Genotype (PfCRT) | Role in Profiling |
| 3D7 | Wild-type (Sensitive) | Baseline potency. |
| Dd2 / W2 | K76T Mutant (Resistant) | Indochina/multidrug-resistant profile. |
| K1 | K76T Mutant (Resistant) | SE Asian resistant profile. |
Formula:
-
Target: An RI < 2.0 indicates the analog successfully bypasses the resistance mechanism.
Expected Performance Metrics
| Assay | Metric | Good Candidate Criteria |
| SYBR Green I | IC50 (3D7) | < 20 nM |
| SYBR Green I | IC50 (Dd2) | < 50 nM (RI < 2.5) |
| IC50 | < 3 equivalents of drug-to-heme | |
| Peter's Test | ED50 | < 5 mg/kg/day |
| Cytotoxicity | Selectivity Index | > 100 |
References
-
Smilkstein, M., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial Agents and Chemotherapy.[10][11][12]
-
Ncokazi, K. K., & Egan, T. J. (2005). A colorimetric high-throughput
-hematin inhibition screening assay for use in the search for antimalarial compounds. Analytical Biochemistry. -
Peters, W. (1975). The chemotherapy of rodent malaria, XXII. The value of drug-resistant strains of P. berghei in screening for blood schizontocidal activity. Annals of Tropical Medicine & Parasitology.
-
Vargas, M., et al. (2000). In vivo and in vitro antimalarial activities of 4-aminoquinoline derivatives. Antimicrobial Agents and Chemotherapy.[10][11][12]
-
Fidock, D. A., et al. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature Reviews Drug Discovery.
Sources
- 1. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
- 2. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]
- 4. Evaluation of the Antimalarial Activity of the Hydroalcoholic Extract of Leaf of Leonotis ocymifolia (Burm. f.) Iwarsson (Lamiaceae) against Plasmodium berghei in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medipol.edu.tr [medipol.edu.tr]
- 7. Identifying inhibitors of β-haematin formation with activity against chloroquine-resistant Plasmodium falciparum malaria parasites via virtual screening approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemo Suppressive and Curative Potential of Hypoestes forskalei Against Plasmodium berghei: Evidence for in vivo Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of β-hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. iddo.org [iddo.org]
Application Notes & Protocols for Fragment-Based Drug Design Utilizing 4-Chloro-5-(trifluoromethoxy)quinoline
Abstract
This document provides a comprehensive technical guide on the strategic use of the fragment, 4-Chloro-5-(trifluoromethoxy)quinoline , in Fragment-Based Drug Design (FBDD). We will explore the unique physicochemical properties conferred by its quinoline core, chloro substituent, and trifluoromethoxy group, which make it an exemplary starting point for generating high-quality lead compounds. This guide details step-by-step protocols for fragment screening, hit validation, and subsequent hit-to-lead optimization, grounded in established biophysical techniques. The causality behind experimental choices is explained to provide researchers with actionable insights for their own FBDD campaigns.
Introduction: The Strategic Value of this compound in FBDD
Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient paradigm in drug discovery, distinct from traditional high-throughput screening (HTS). FBDD identifies low-molecular-weight compounds, or "fragments," that bind with low affinity to a biological target.[1] These initial hits are then optimized into potent, drug-like molecules through structure-guided strategies such as growing, linking, or merging.[1]
The success of an FBDD campaign is critically dependent on the quality and diversity of the fragment library. This compound represents a high-value fragment scaffold for several key reasons:
-
Structural Rigidity and Information: The bicyclic quinoline core provides a rigid, well-defined shape, which limits conformational entropy upon binding. This rigidity ensures that binding interactions observed are specific and provides clear structural information for optimization. The quinoline ring system is a well-established "privileged scaffold" found in numerous approved drugs, indicating its favorable properties for biological interactions.[2][3][4]
-
Vectorial Exploration: The chloro and trifluoromethoxy groups are positioned on the benzo portion of the quinoline, while the nitrogen atom and adjacent positions on the pyridine ring offer distinct vectors for chemical modification. This allows for systematic exploration of the target's binding pocket.
-
Modulation of Physicochemical Properties:
-
Trifluoromethoxy (-OCF₃) Group: This group is a bioisostere of a methoxy group but offers superior metabolic stability and increased lipophilicity (Hansch-Leo π value of +1.04).[5] It acts as a strong electron-withdrawing group, influencing the electronics of the aromatic system, and can improve membrane permeability and reduce susceptibility to metabolism by cytochrome P450 enzymes.[5][6][7] Its inclusion can significantly enhance the pharmacokinetic profile of a developing lead compound.[5][8]
-
Chloro (-Cl) Group: The 4-chloro substituent is a reactive handle. It can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, providing a straightforward chemical vector for fragment "growing" or "linking" strategies.[9] This position is crucial for elaborating the fragment into more complex molecules.
-
Physicochemical Properties of the Fragment
A successful fragment should adhere to the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3). This compound is designed to be compliant, making it an ideal candidate for screening libraries.
| Property | Value (Predicted/Actual) | Significance in FBDD | Source |
| Molecular Formula | C₁₀H₅ClF₃NO | Defines the elemental composition. | - |
| Molecular Weight | 247.6 g/mol | Compliant with the "Rule of Three" (<300), ensuring higher ligand efficiency. | - |
| cLogP | ~3.5-4.0 (Estimated) | Moderately lipophilic, promoting membrane permeability without sacrificing solubility. The trifluoromethoxy group contributes significantly to lipophilicity.[5][6][8] | - |
| H-Bond Donors | 0 | Low number of donors is favorable for fragments. | - |
| H-Bond Acceptors | 2 (N, O) | Provides potential for directed interactions within a protein binding site. | - |
| Polar Surface Area | ~22 Ų | Low PSA is consistent with good cell permeability. | - |
Note: Exact experimental values may vary. These predictions are based on known properties of the quinoline scaffold and its substituents.
Experimental Protocols: Screening and Hit Validation
This section outlines a typical workflow for identifying and validating the binding of this compound to a target protein of interest.
General FBDD Workflow
The overall process involves primary screening to identify binders, followed by orthogonal validation and structural characterization to confirm the binding mode.
Caption: High-level workflow for a typical FBDD campaign.
Protocol 1: Primary Screening with Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique for detecting binding events in real-time. It is an ideal primary screening method.
Objective: To identify if this compound binds to the target protein and to estimate its dissociation constant (KD).
Materials:
-
SPR instrument (e.g., Biacore, Cytiva)
-
Sensor chip (e.g., CM5, carboxymethylated dextran)
-
Target protein (>95% purity)
-
This compound (≥98% purity, dissolved in 100% DMSO)
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., PBS or HBS-EP+, pH 7.4, with 1-5% DMSO)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Methodology:
-
Protein Immobilization: a. Equilibrate the sensor chip with running buffer. b. Activate the surface with a 1:1 mixture of EDC/NHS for 7 minutes. c. Inject the target protein (20-50 µg/mL in immobilization buffer) to achieve a target immobilization level (e.g., 8000-12000 RU). d. Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl. e. A reference channel should be prepared similarly but without protein immobilization to allow for background subtraction.
-
Fragment Screening: a. Prepare a concentration series of this compound (e.g., 10 µM to 500 µM) in running buffer. Ensure the final DMSO concentration is consistent across all samples and matches the running buffer. b. Inject each concentration over the target and reference surfaces for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds). c. Perform a solvent correction by injecting several samples containing only the buffer with corresponding DMSO concentrations.
-
Data Analysis: a. Subtract the reference channel signal from the active channel signal. b. Subtract the buffer/DMSO blank injections. c. Plot the steady-state response units (RU) against the fragment concentration. d. Fit the data to a steady-state affinity model to determine the KD. For fragments, KD values are typically in the high micromolar (µM) to millimolar (mM) range.
Protocol 2: Hit Validation with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful orthogonal method to confirm binding and provide information about the binding site on the protein. Ligand-observe methods like Saturation Transfer Difference (STD) NMR are common.
Objective: To confirm direct binding of the fragment to the target protein.
Materials:
-
NMR spectrometer (≥600 MHz) with a cryoprobe
-
NMR tubes
-
Target protein solution (10-50 µM in a deuterated buffer like PBS in 99.9% D₂O)
-
This compound stock solution in deuterated DMSO (DMSO-d₆)
Methodology (STD-NMR):
-
Sample Preparation: Prepare two NMR samples:
-
Sample A (Test): 500 µL of protein solution containing 1-2 mM of the fragment.
-
Sample B (Control): A matching sample without the protein.
-
-
Acquisition: a. Acquire a standard 1D proton spectrum of both samples to identify the fragment's resonance peaks. b. Set up the STD experiment. This involves selectively saturating a region of the protein's proton spectrum (e.g., -1.0 ppm, on-resonance) where no ligand signals are present, and another region far from any protein or ligand signals (e.g., 40 ppm, off-resonance). c. The experiment subtracts the off-resonance spectrum from the on-resonance spectrum.
-
Data Analysis: a. If the fragment binds, saturation will be transferred from the protein to the bound ligand. b. In the resulting STD difference spectrum, only protons of the binding fragment will show signals. c. The absence of signals in the difference spectrum indicates no binding. The presence of signals is a robust confirmation of a direct interaction.
Hit-to-Lead Optimization Strategies
Once this compound is confirmed as a binder and its binding mode is determined by X-ray crystallography, structure-guided optimization can begin.
Caption: Key hit-to-lead optimization strategies starting from the quinoline fragment.
Strategy 1: Fragment Growing
This is the most direct approach. The 4-chloro position is an ideal anchor point for synthetic elaboration.
-
Rationale: The chloro group can be displaced by various nucleophiles (amines, thiols, alcohols) via SNAr chemistry. This allows for the addition of new chemical moieties that can pick up additional interactions in an adjacent pocket (Pocket P1 in the diagram), thereby increasing affinity and selectivity.
-
Example Reaction: Reacting this compound with a primary amine (R-NH₂) under basic conditions to form a 4-aminoquinoline derivative. The choice of 'R' would be guided by the crystal structure to maximize favorable interactions.
Strategy 2: Fragment Linking
If another fragment is found to bind in a nearby pocket (Pocket P2), a linker can be designed to connect the two.
-
Rationale: Linking two fragments that bind simultaneously can lead to a dramatic increase in affinity due to a highly favorable change in binding entropy.
-
Execution: A linker would be designed to connect the 4-position of the quinoline to a suitable attachment point on the second fragment. The optimal linker length and composition are critical and are determined through computational modeling and synthetic chemistry.
Conclusion
This compound serves as an exemplary fragment for FBDD campaigns. Its combination of a rigid, privileged quinoline scaffold with the unique electronic and pharmacokinetic benefits of a trifluoromethoxy group, and the synthetic utility of a chloro handle, provides a robust starting point for drug discovery. The protocols and strategies outlined herein offer a validated framework for researchers to leverage this and similar fragments to efficiently generate novel, high-quality lead compounds.
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Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug design on drug discovery. Nature Reviews Drug Discovery, 15(9), 605–619. [Link]
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Kumar, A., & Bawa, S. (2011). Quinoline: A versatile heterocyclic nucleus in medicinal chemistry. Bioorganic & Medicinal Chemistry, 19(22), 6659-6670. [Link]
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Taylor & Francis. (2024). Exploring Fragment-Based Approaches in Drug Discovery. Drug Design, Development and Therapy. [Link]
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National Center for Biotechnology Information. (2013). A Ligand-Based Drug Design. Discovery of 4-Trifluoromethyl-7,8-pyranocoumarin as a Selective Inhibitor of Human Cytochrome P450 1A2. Journal of Medicinal Chemistry. [Link]
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Trifluoromethoxy Quinolines: A Comprehensive Guide for Medicinal Chemists
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug discovery. Among these, the trifluoromethoxy (-OCF3) group, when appended to privileged heterocyclic scaffolds like quinoline, offers a powerful tool to modulate a compound's physicochemical and pharmacological properties. This guide provides an in-depth exploration of the application of trifluoromethoxy quinolines in medicinal chemistry, offering insights into their synthesis, biological activities, and the underlying mechanistic principles that drive their therapeutic potential.
The Significance of the Trifluoromethoxy Group and Quinoline Scaffold
The quinoline ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with a wide array of biological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Its versatile structure allows for extensive chemical modification to fine-tune pharmacokinetic and pharmacodynamic profiles.[3]
The trifluoromethoxy (-OCF3) group, while less common than its trifluoromethyl (-CF3) counterpart, is gaining increasing attention for its unique ability to enhance a molecule's drug-like properties.[4][5] Key advantages of incorporating a trifluoromethoxy group include:
-
Enhanced Metabolic Stability: The -OCF3 group is significantly more resistant to enzymatic breakdown, particularly O-dealkylation by cytochrome P450 enzymes, compared to a simple methoxy group.[6] This leads to improved metabolic stability and a longer in vivo half-life.
-
Modulated Lipophilicity: The trifluoromethoxy group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and improve its bioavailability.[4][5] This property can be strategically employed to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Improved Binding Affinity: The strong electron-withdrawing nature of the -OCF3 group can influence the electronic environment of the quinoline ring, potentially leading to stronger interactions with biological targets.[7]
The combination of the quinoline scaffold's inherent biological relevance with the advantageous properties of the trifluoromethoxy group makes trifluoromethoxy quinolines a highly promising class of compounds for the development of novel therapeutics.
Therapeutic Applications of Trifluoromethoxy Quinolines
Based on the known activities of quinoline derivatives, trifluoromethoxy quinolines are being investigated for a range of therapeutic applications.
Anticancer Agents
The quinoline core is a common feature in many anticancer agents, often targeting key signaling pathways involved in cancer cell proliferation and survival.[8][9] 4-Aminoquinolines, for instance, have been extensively studied for their ability to inhibit receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[1] The introduction of a trifluoromethoxy group can enhance the potency and drug-like properties of these inhibitors.[1]
Mechanism of Action (Example: EGFR Inhibition):
Many trifluoromethoxy quinoline-based anticancer agents are designed as kinase inhibitors.[3] These compounds typically bind to the ATP-binding pocket of kinases like EGFR, preventing the phosphorylation and activation of downstream signaling molecules involved in cell growth and proliferation.
Caption: EGFR signaling pathway and inhibition by a trifluoromethoxy quinoline.
Anti-inflammatory Agents
Quinoline derivatives have shown promise as anti-inflammatory agents by targeting various pharmacological targets, including cyclooxygenase (COX) enzymes and phosphodiesterase 4 (PDE4).[10][11] The anti-inflammatory potential of trifluoromethoxy-substituted quinolines is an active area of research, with studies on related scaffolds like 5-trifluoromethoxy-2-indolinones showing potent inhibition of interleukin-1 receptor (IL-1R) dependent responses.[12][13]
Antimicrobial Agents
The 4-aminoquinoline core is famously present in antimalarial drugs like chloroquine.[1] The emergence of drug-resistant strains necessitates the development of new antimalarial agents. Novel quinoline derivatives, including those with trifluoromethoxy substituents, are being explored to overcome existing resistance mechanisms.[1] Furthermore, trifluoromethyl quinolone derivatives have demonstrated good activity against Gram-positive bacteria.[14] The broader antimicrobial potential of trifluoromethoxy quinolines against various bacteria, fungi, and parasites remains a promising area for future investigation.[15][16]
Experimental Protocols
Synthesis of a Representative Trifluoromethoxy Quinoline Derivative
A plausible synthetic route to a trifluoromethoxy-substituted quinoline core often involves a multi-step sequence starting from a corresponding trifluoromethoxyaniline. The Gould-Jacobs reaction is a common and effective method for constructing the quinoline ring system.[3]
Protocol: Synthesis of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate
This protocol is adapted from the general principles of the Gould-Jacobs reaction.
Materials:
-
4-(Trifluoromethoxy)aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)
-
Round-bottom flask
-
Heating mantle with stirrer
-
Condenser
-
Thermometer
Procedure:
-
Step 1: Condensation. In a round-bottom flask, combine 1.0 mole of 4-(trifluoromethoxy)aniline with 1.1 moles of diethyl ethoxymethylenemalonate.
-
Step 2: Heating. Heat the mixture at 125 °C for 1 hour with stirring. This step forms the intermediate anilinomethylenemalonate.
-
Step 3: Cyclization. Carefully add the resulting intermediate to a pre-heated, boiling high-boiling point solvent in a separate flask equipped with a condenser.
-
Step 4: Reflux. Reflux the mixture for 1-2 hours to facilitate the thermal cyclization, which forms the quinoline ring.
-
Step 5: Isolation. Allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solvent.
-
Step 6: Purification. Collect the solid product by filtration, wash it with a suitable solvent (e.g., hexane) to remove the high-boiling point solvent, and then recrystallize from an appropriate solvent (e.g., ethanol) to obtain the purified ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate.
Rationale: The Gould-Jacobs reaction is a reliable method for synthesizing 4-hydroxyquinolines. The initial condensation is followed by a thermal cyclization that is driven by the high temperature of the refluxing solvent. The choice of a high-boiling point solvent is crucial for achieving the necessary temperature for the cyclization to occur efficiently.
In Vitro Metabolic Stability Assay
Assessing the metabolic stability of a new drug candidate is a critical step in the drug discovery process. A common method is the liver microsomal stability assay.[6]
Protocol: Human Liver Microsomal Stability Assay
Materials:
-
Test trifluoromethoxy quinoline compound
-
Human liver microsomes (commercially available)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Organic solvent (e.g., DMSO) for stock solution
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Step 1: Compound Preparation. Prepare a stock solution of the test trifluoromethoxy quinoline in DMSO. Dilute the stock solution to the final incubation concentration (typically 1 µM) in phosphate buffer.
-
Step 2: Incubation Mixture Preparation. In a microcentrifuge tube, pre-warm a suspension of human liver microsomes in phosphate buffer to 37°C. Add the diluted test compound solution to the microsome suspension.
-
Step 3: Reaction Initiation. Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixture.
-
Step 4: Incubation. Incubate the mixture at 37°C with gentle shaking.
-
Step 5: Time Point Sampling. At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing the ice-cold quenching solution to stop the reaction.
-
Step 6: Sample Processing. Centrifuge the quenched samples to precipitate the proteins.
-
Step 7: Analysis. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent test compound at each time point.
Data Analysis:
The rate of disappearance of the test compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (CLint). These parameters provide a quantitative measure of the compound's metabolic stability.
Caption: Workflow for in vitro metabolic stability assay.
Quantitative Data Summary
The following table summarizes the reported anticancer activity of a quinoline-derived trifluoromethyl alcohol, which provides a relevant comparison for the potential potency of trifluoromethoxy quinolines.
| Compound | Description | IC50 (µM) | Cell Line | Reference |
| Compound 2 | 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | 14.14 | In vitro cell proliferation assay | [17] |
| Cisplatin | Standard anticancer drug | More than Compound 2 | In vitro cell proliferation assay | [17] |
Note: Direct quantitative data for trifluoromethoxy quinolines is still emerging in the public domain. The data presented here for a related trifluoromethyl quinoline derivative is for illustrative purposes.
Conclusion and Future Perspectives
Trifluoromethoxy quinolines represent a promising class of compounds for medicinal chemistry research and drug development. The unique combination of the biologically active quinoline scaffold and the advantageous physicochemical properties imparted by the trifluoromethoxy group offers a compelling strategy for the design of novel therapeutics with enhanced metabolic stability, bioavailability, and target affinity.
Future research in this area should focus on:
-
The development and optimization of robust synthetic routes to a diverse range of trifluoromethoxy quinoline derivatives.
-
Systematic structure-activity relationship (SAR) studies to elucidate the key structural features required for potent and selective activity against various therapeutic targets.
-
Comprehensive in vitro and in vivo evaluation of promising candidates to assess their efficacy, safety, and pharmacokinetic profiles.
As our understanding of the unique contributions of the trifluoromethoxy group continues to grow, we can anticipate the discovery and development of innovative trifluoromethoxy quinoline-based drugs to address unmet medical needs in oncology, inflammation, and infectious diseases.
References
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Al-Nuaimi, M. A., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(12), 2008-2014. [Link]
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ResearchGate. (n.d.). Synthesis of novel trifluoromethylquinoline and bis(trifluoromethyl)quinoline derivatives. ResearchGate. [Link]
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Quinolones for applications in medicinal chemistry: synthesis and structure. (2019). RSC Medicinal Chemistry. [Link]
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da Silva, A. C. S., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 3033-3044. [Link]
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Senerovic, L., et al. (2019). Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. Current Topics in Medicinal Chemistry, 19(25), 2313-2346. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Trifluoromethoxylated Aromatic Compounds
The trifluoromethoxy (-OCF₃) group is a prized substituent in modern chemistry, imparting unique properties like high lipophilicity, metabolic stability, and conformational control to aromatic molecules.[1][2][3] This makes it a critical building block in pharmaceuticals, agrochemicals, and materials science.[1][2] However, the synthesis of trifluoromethoxylated aromatic compounds is recognized as a major challenge in synthetic chemistry, fraught with difficulties arising from reagent instability, harsh reaction conditions, and unpredictable reactivity.[2][4][5]
This guide provides field-proven insights and troubleshooting protocols to navigate the complexities of aromatic C-OCF₃ bond formation. We will address common experimental failures, explain the underlying chemical principles, and offer robust solutions to guide your research toward success.
Troubleshooting Guide: Common Issues & Solutions
This section is structured to address the most frequent problems encountered during the synthesis of trifluoromethoxylated aromatic compounds.
Q1: My reaction shows low or no conversion to the desired product. What are the likely causes?
Low or no conversion is the most common issue, often stemming from problems with reagents, reaction conditions, or the substrate itself.
Potential Cause 1: Reagent Instability or Inactivity
The trifluoromethoxide anion (⁻OCF₃) is intrinsically unstable and can readily decompose to fluoride anion (F⁻) and toxic fluorophosgene.[1] Many modern trifluoromethoxylation reagents are designed to overcome this, but they still require careful handling.
-
Electrophilic Reagents (e.g., Togni reagents, Umemoto reagents): These hypervalent iodine or sulfonium-based reagents generate an electrophilic "CF₃⁺" equivalent or a CF₃ radical.[6][7] Their stability can be compromised by moisture and thermal stress.
-
Nucleophilic Reagents (e.g., CsOCF₃, AgOCF₃, PhthN-OCF₃): These reagents deliver the ⁻OCF₃ nucleophile. Metal trifluoromethoxides are notoriously unstable, while newer reagents like N-trifluoromethoxyphthalimide offer improved shelf-life but still require specific activation conditions.[1][8][9]
Solutions & Protocol Validation:
-
Verify Reagent Quality: If possible, test the reagent on a simple, reliable substrate known to work well (e.g., an activated phenol or a simple arene).
-
Strict Anhydrous Conditions: Use freshly dried solvents and glassware. Perform the reaction under an inert atmosphere (Nitrogen or Argon). Moisture can rapidly quench both electrophilic and nucleophilic reagents.
-
Temperature Control: Many reactions require low temperatures to prevent reagent decomposition.[1][10] For thermally sensitive reagents, ensure the reaction vessel is pre-cooled before adding the reagent. Conversely, some reactions, particularly those involving C-H activation or rearrangement, may require heating to proceed.[2]
-
Proper Storage: Store reagents according to the manufacturer's instructions, typically in a desiccator or glovebox, protected from light and moisture.
Potential Cause 2: Substrate Incompatibility & Electronic Mismatch
The electronic nature of your aromatic ring is critical. The -OCF₃ group is strongly electron-withdrawing, which deactivates the ring towards further electrophilic attack.
-
For Electrophilic Trifluoromethoxylation: These reactions generally work best on electron-rich arenes (e.g., phenols, anilines, methoxybenzene).[10] Highly electron-deficient rings will be too deactivated to react with the electrophilic trifluoromethoxylating species.
-
For Radical Trifluoromethoxylation: Radical pathways are often more tolerant of a wider range of electronic effects and are particularly useful for late-stage functionalization of complex molecules.[1][11]
-
For Nucleophilic Aromatic Substitution (SNAᵣ): This approach requires a highly electron-deficient aromatic ring and a good leaving group (e.g., F, Cl, NO₂) ortho or para to a strong electron-withdrawing group.
Solutions & Protocol Validation:
-
Analyze Your Substrate: Determine if your aromatic ring is electron-rich or electron-poor. This will dictate the most appropriate synthetic strategy.[12]
-
Choose the Right Reagent for the Job: Match the reaction mechanism to your substrate's properties. Don't try to force an electrophilic reaction on a strongly deactivated ring.
Troubleshooting Workflow: Diagnosing Low Conversion
Use the following decision tree to systematically diagnose the root cause of low reaction yield.
Caption: A decision tree for troubleshooting low-yield trifluoromethoxylation reactions.
Q2: My reaction is messy, with multiple side products. How can I improve selectivity?
Poor selectivity often points to competing reaction pathways or substrate degradation.
Potential Cause 1: Competing Radical vs. Polar Mechanisms
Many modern trifluoromethoxylation reactions, especially those using photoredox catalysis or silver mediators, can proceed through radical intermediates.[1][6][11] The desired OCF₃ radical must be trapped by the arene before it decomposes or participates in other reactions.
Solutions & Protocol Validation:
-
Radical Traps: To test for a radical mechanism, you can add a radical scavenger like TEMPO or BHT to the reaction.[6] A significant decrease in yield would suggest a radical pathway is operative.
-
Optimize Catalyst/Mediator Loading: In catalytic systems, the concentration of the species that turns over the cycle is critical. Too much or too little can lead to side reactions. Perform a catalyst loading screen to find the optimal concentration.
-
Control Irradiation: For photocatalytic reactions, the wavelength and intensity of light are key parameters. Ensure consistent and appropriate irradiation.
Potential Cause 2: Regioselectivity Issues
For substituted arenes, controlling the position of trifluoromethoxylation (ortho, meta, para) is a significant challenge.[13][14]
-
Steric Hindrance: Bulky substituents on the aromatic ring can block access to the ortho positions.
-
Directing Groups: The electronic nature of existing substituents directs the incoming group. Activating groups are typically ortho-, para-directing, while deactivating groups are meta-directing.[15][16] The -OCF₃ group itself is deactivating but can be ortho-, para-directing due to the resonance contribution of the oxygen lone pairs.
Solutions & Protocol Validation:
-
Use Directing Groups: In some cases, installing a temporary directing group can force the reaction to a specific position.
-
Change the Reaction Type: If electrophilic substitution gives a mixture of isomers, a directed C-H activation approach might provide better regioselectivity.
Frequently Asked Questions (FAQs)
Q: How do I choose between an electrophilic, nucleophilic, or radical trifluoromethoxylation method?
A: The choice depends primarily on the electronic properties of your aromatic substrate. The following table provides a general guide.
| Method Type | Ideal Aromatic Substrate | Common Reagents | Key Considerations |
| Electrophilic | Electron-rich (e.g., phenols, anilines, activated arenes) | Togni Reagents, Umemoto Reagents, S-(Trifluoromethyl)dibenzothiophenium salts | Sensitive to moisture. Ring must be sufficiently nucleophilic to react.[7][10][17] |
| Nucleophilic (SNAᵣ) | Electron-poor with a good leaving group (e.g., 4-fluoronitrobenzene) | CsOCF₃, AgOCF₃, PhthN-OCF₃ | Requires a highly activated substrate. Reagents can be unstable.[8][9] |
| Radical / C-H Activation | Broad scope, good for complex molecules and heteroarenes | Ag(I)/Ag(II) salts, Photoredox catalysts with an OCF₃ source | Often provides access to late-stage functionalization. Regioselectivity can be a challenge.[1][11][13] |
Q: Are there any stable, easy-to-handle trifluoromethoxylation reagents?
A: Yes, the field has made significant progress in developing more user-friendly reagents. While no reagent is completely without handling considerations, some are markedly better than older methods that used highly toxic and volatile gases.
-
Togni Reagents: These are crystalline solids and are among the most widely used electrophilic CF₃ sources, though they should be handled with care due to thermal instability.[5][10]
-
N-Trifluoromethoxyphthalimide (PhthN-OCF₃): This is a recently developed shelf-stable, solid reagent for nucleophilic trifluoromethoxylation that releases the ⁻OCF₃ anion under mild activation.[8][9]
-
Trifluoromethyl Arylsulfonates (TFMS): These can serve as precursors to the OCF₃ radical or anion in the presence of specific mediators.[18]
Q: My substrate is a complex natural product. What is the best strategy for late-stage trifluoromethoxylation?
A: Late-stage functionalization is a formidable challenge due to the presence of multiple sensitive functional groups.[13] Radical-based C-H trifluoromethoxylation methods are generally the most suitable for this purpose.[1][18] These reactions often proceed under mild conditions (e.g., room temperature, visible light) and can exhibit high functional group tolerance.[11] It is crucial to screen various catalytic systems (e.g., different silver salts or photoredox catalysts) to find conditions that are compatible with your specific molecule.
Example Protocol: Silver-Mediated C-H Trifluoromethoxylation of an Arene
This protocol is a general example of a radical-based C-H functionalization. Note: This is a representative procedure and must be optimized for your specific substrate.
Materials:
-
Aromatic Substrate (1.0 equiv)
-
Silver(I) triflate (AgOTf) (1.5 equiv)
-
Cesium Fluoride (CsF) (2.0 equiv)
-
Trifluoromethyl arylsulfonate (TFMS) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere reaction vessel (e.g., Schlenk flask)
Procedure:
-
Vessel Preparation: Flame-dry the reaction vessel under vacuum and backfill with Argon or Nitrogen.
-
Reagent Addition: To the vessel, add the aromatic substrate (e.g., 0.5 mmol), AgOTf (0.75 mmol), and CsF (1.0 mmol).
-
Solvent Addition: Add anhydrous DCM (5.0 mL) via syringe.
-
Initiation: Add the TFMS reagent (0.75 mmol) to the mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature, protecting it from light unless a photocatalytic pathway is intended.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by filtering through a pad of Celite to remove silver salts. Wash the Celite pad with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Mechanism Overview: Silver-Mediated Radical Trifluoromethoxylation
The following diagram illustrates a plausible mechanism for the silver-mediated C-H trifluoromethoxylation.
Caption: Plausible pathway for silver-mediated C-H trifluoromethoxylation.[1]
References
-
Ngai, M.-Y., et al. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. PubMed Central. [Link]
-
Lee, K. N., et al. (2017). Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration. PubMed Central. [Link]
-
Hopkinson, A. C. (2016). A Radical Revolution for Trifluoromethoxylation. ResearchGate. [Link]
-
Wang, Q., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]
-
Lee, K. N., et al. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. PubMed Central. [Link]
-
Yuan, W.-J., et al. (2023). N-Trifluoromethoxyphthalimide: A Shelf-Stable Reagent for Nucleophilic Trifluoromethoxylation. Organic Chemistry Portal. [Link]
-
Poisson, T., et al. (2014). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. ResearchGate. [Link]
-
Unknown Author. (n.d.). The mechanism of aminotrifluoromethoxylation reaction. ResearchGate. [Link]
-
Yuan, W.-J., et al. (2023). N-Trifluoromethoxyphthalimide: A Shelf-Stable Reagent for Nucleophilic Trifluoromethoxylation. ACS Publications. [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. Wikipedia. [Link]
-
Deng, Z., et al. (2020). Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent. ResearchGate. [Link]
-
Deng, Z., et al. (2020). Arene and heteroarene C-H trifluoromethoxylation a Applications of OCF3-containing compounds. ResearchGate. [Link]
-
Unknown Author. (n.d.). a) Recent developments of trifluoromethoxylation reagents.... ResearchGate. [Link]
-
Shibata, N., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]
-
Ngai, M.-Y., et al. (2018). Catalytic C-H Trifluoromethoxylation of Arenes and Heteroarenes. PubMed. [Link]
-
Tlili, A., et al. (2017). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journals. [Link]
-
Unknown Author. (2023). Electrophotochemical Synthesis Facilitated Trifluoromethylation of Arenes Using Trifluoroacetic Acid. PubMed. [Link]
-
Lee, K. N., et al. (n.d.). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Stony Brook University. [Link]
-
Chen, C., et al. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. PubMed. [Link]
-
Ishmat Test Prep. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. [Link]
-
Lee, K. N., et al. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. ResearchGate. [Link]
-
Ngai, M.-Y., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Royal Society of Chemistry. [Link]
-
Billard, T. (n.d.). New synthetic approaches toward OCF3-containing compounds. ResearchGate. [Link]
-
Unacademy. (n.d.). Difference Between Electrophilic and Nucleophilic Aromatic Substitution. Unacademy. [Link]
-
Kaafarani, B. R. (n.d.). Chapter 12 Reactions of Arenes: Electrophilic and Nucleophilic Aromatic Substitution. Prexams. [Link]
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Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 4-Chloroquinolines
Welcome to the technical support center for the synthesis of 4-chloroquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for preparing these vital chemical intermediates. 4-Chloroquinolines are foundational scaffolds in medicinal chemistry, most notably as precursors to antimalarial drugs like chloroquine and hydroxychloroquine.[1][2][3][4]
This document provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind experimental choices.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the common synthetic strategies for obtaining 4-chloroquinolines.
Q1: What is the most common and reliable strategy for synthesizing 4-chloroquinolines?
The most prevalent and industrially scalable approach is a two-step synthesis. The first step involves constructing a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form) from acyclic precursors. The second step is the direct conversion of the 4-hydroxyquinoline intermediate into the target 4-chloroquinoline.[1][2][3][5] This modular approach allows for the introduction of diverse substituents on the quinoline ring.
Q2: Which named reactions are typically used to prepare the 4-hydroxyquinoline precursor?
Several classic condensation reactions are employed, with the choice depending on the desired substitution pattern and the availability of starting materials:
-
Conrad-Limpach Synthesis: This reaction involves the condensation of an aniline with a β-ketoester.[6][7][8] It is particularly useful for synthesizing 2-alkyl- or 2-aryl-4-hydroxyquinolines. The reaction proceeds in two stages: an initial condensation at a lower temperature, followed by a high-temperature thermal cyclization to form the quinolone ring.[7][9]
-
Gould-Jacobs Reaction: This method utilizes an aniline and diethyl (ethoxymethylene)malonate (EMME). The reaction sequence involves an initial substitution, followed by thermal cyclization and subsequent hydrolysis/decarboxylation to yield a 4-hydroxyquinoline-3-carboxylic acid, which can then be decarboxylated if the unsubstituted C3 position is desired.[1]
-
Combes Quinoline Synthesis: This acid-catalyzed reaction condenses an aniline with a β-diketone to form 2,4-disubstituted quinolines.[10][11][12] While versatile, it is important to note that this reaction directly yields a substituted quinoline, which may not necessarily be a 4-hydroxyquinoline precursor depending on the diketone used.
Q3: What is the standard method for converting the 4-hydroxyquinoline intermediate into the final 4-chloroquinoline?
The conversion of the 4-hydroxyquinoline (or 4-quinolone) to a 4-chloroquinoline is most commonly achieved through chlorination with phosphorus oxychloride (POCl₃).[3] The reaction is typically performed by heating the 4-hydroxyquinoline in neat POCl₃ or with a high-boiling inert solvent. In some cases, adding a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction, as it forms the Vilsmeier reagent in situ, which is a more potent activating agent.
Part 2: Troubleshooting Guide
This section addresses specific experimental issues in a problem-solution format.
Problem 1: Low yield in the high-temperature cyclization step (e.g., Conrad-Limpach).
-
Question: My thermal cyclization to form the 4-hydroxyquinoline is giving very low yields (<30%). What are the likely causes and how can I improve it?
-
Answer & Solutions:
-
Insufficient Temperature: The electrocyclic ring-closing step has a high activation energy.[7] Many substrates require temperatures of ~250 °C for efficient cyclization.
-
Causality: The reaction involves breaking the aromaticity of the aniline ring during the cyclization, which is energetically demanding.
-
Solution: Ensure your heating apparatus can reliably reach and maintain 250-260 °C. Use a high-boiling, inert solvent to ensure even heat distribution and prevent charring.
-
-
Improper Solvent Choice: Using a solvent with a boiling point below 250 °C will prevent the reaction from reaching the necessary temperature. Early work without a solvent often resulted in poor yields.[13]
-
Substrate Reactivity: The electronic nature of substituents on the aniline can significantly impact the cyclization rate.
-
Causality: Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the aniline ring deactivate it towards electrophilic attack, making the ring closure more difficult.
-
Solution: For deactivated anilines, you may need to increase the reaction time or temperature. Conversely, electron-donating groups can facilitate the reaction.[13]
-
-
Problem 2: Formation of an inseparable mixture of regioisomers.
-
Question: I am using an asymmetrically substituted aniline (e.g., meta-chloroaniline) and obtaining a mixture of the 5- and 7-substituted quinoline products. How can I improve the regioselectivity?
-
Answer & Solutions:
-
Causality: The cyclization can occur at either of the two ortho positions relative to the amino group. The outcome is a delicate balance between steric hindrance and the electronic effects of the substituents on the aniline ring.[10][13] For instance, in the Conrad-Limpach synthesis with m-chloroaniline, the 7-chloro isomer is often the major product, but the 5-chloro isomer is also formed.[15]
-
Solutions:
-
Accept and Separate: In many cases, achieving perfect regioselectivity is not possible, and the most practical solution is to separate the isomers after the reaction using techniques like fractional crystallization or column chromatography.[3]
-
Steric Control: If one ortho position is significantly more sterically hindered than the other, cyclization will favor the less hindered position. You can sometimes leverage this by choosing a bulkier starting material if the synthesis allows.
-
-
Problem 3: The chlorination of 4-hydroxyquinoline with POCl₃ is sluggish or fails.
-
Question: My 4-hydroxyquinoline is not converting to 4-chloroquinoline, or the conversion is very low even after prolonged heating in phosphorus oxychloride. What is going wrong?
-
Answer & Solutions:
-
Moisture Contamination: Phosphorus oxychloride reacts violently with water. The Vilsmeier reagent, if used, is also highly moisture-sensitive.[16]
-
Causality: Water will quench the POCl₃ and any active intermediates, halting the reaction.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and freshly opened or distilled POCl₃. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Quality: Old or improperly stored POCl₃ can degrade.
-
Solution: Use a fresh bottle of POCl₃ or distill it before use.
-
-
Insufficient Temperature: While the reaction is often exothermic, it typically requires heating to reflux (around 105-110 °C) to go to completion.[3]
-
Solution: Ensure the reaction is heated to reflux for an adequate time (typically 2-4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Substrate Deactivation: Highly electron-withdrawing groups on the quinoline ring can make the hydroxyl group less nucleophilic and slow down the initial formation of the phosphate ester intermediate.
-
Solution: Add a catalytic amount of DMF. This forms the Vilsmeier reagent, which is a more powerful activating agent for this conversion.
-
-
Problem 4: The reaction mixture turns black and forms tar during chlorination.
-
Question: My chlorination reaction with POCl₃ resulted in a dark, tarry mixture that is difficult to work up and purify. How can I prevent this?
-
Answer & Solutions:
-
Causality: This is typically due to decomposition of the starting material or product at high temperatures, especially if the reaction is heated for too long or if impurities are present. The acidic conditions and high temperatures can lead to polymerization and other side reactions.
-
Solutions:
-
Strict Temperature Control: Do not overheat the reaction. Maintain a steady reflux and avoid excessive temperatures.
-
Monitor Reaction Progress: Use TLC to determine when the starting material has been consumed. Avoid unnecessarily long reaction times. Once the reaction is complete, proceed with the workup immediately.
-
Purity of Starting Material: Ensure the 4-hydroxyquinoline precursor is as pure as possible before the chlorination step. Impurities can often act as catalysts for decomposition.
-
-
Part 3: Data Summaries and Visual Workflows
Table 1: Comparison of Solvents for Conrad-Limpach Thermal Cyclization
| Solvent | Boiling Point (°C) | Typical Yield (%) | Reference |
| No Solvent | N/A | < 30 | [13] |
| Mineral Oil | > 300 | up to 95 | [7][13] |
| Diphenyl Ether | 259 | up to 95 | [13][15] |
| 1,2,4-Trichlorobenzene | 214 | ~60-70 | [14] |
| 2-Nitrotoluene | 222 | ~60-70 | [14] |
Diagrams and Workflows
A general workflow for the synthesis provides a high-level overview of the process.
Caption: General two-step workflow for 4-chloroquinoline synthesis.
A troubleshooting decision tree can guide researchers through common experimental failures.
Caption: Troubleshooting decision tree for the POCl₃ chlorination step.
Part 4: Key Experimental Protocols
Protocol 1: Synthesis of 7-Chloro-4-hydroxy-2-methylquinoline via Conrad-Limpach Synthesis
This protocol is a representative example and may require optimization for different substrates.
-
Step A: Condensation
-
In a round-bottom flask, combine m-chloroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 4-6 hours or until TLC analysis shows the consumption of the aniline. The intermediate β-anilino crotonate is formed. For less reactive anilines, gentle heating (40-60 °C) may be required.
-
Remove the volatile components (water and ethanol) under reduced pressure. The crude intermediate can often be used directly in the next step.
-
-
Step B: Thermal Cyclization
-
Place the crude intermediate from Step A into a flask containing a high-boiling solvent (e.g., diphenyl ether or mineral oil, approximately 5-10 mL per gram of intermediate).
-
Equip the flask with a reflux condenser and a thermometer.
-
Heat the mixture in a heating mantle or sand bath to 250-260 °C. Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC until the intermediate is consumed.
-
Allow the reaction mixture to cool to below 100 °C.
-
Carefully add hexane or petroleum ether to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry. The product can be further purified by recrystallization from ethanol or DMF.[13][15]
-
Protocol 2: Synthesis of 4,7-Dichloro-2-methylquinoline via POCl₃ Chlorination
CAUTION: This reaction should be performed in a well-ventilated fume hood. POCl₃ is corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE).
-
In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place the 7-chloro-4-hydroxy-2-methylquinoline (1.0 eq) obtained from the previous protocol.
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The POCl₃ acts as both the reagent and the solvent.
-
Stir the mixture and slowly heat it to reflux (approx. 110 °C).
-
Maintain the reflux for 2-4 hours. Monitor the reaction's progress by TLC (a typical eluent is ethyl acetate/hexane). The product spot should be significantly less polar than the starting material.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and will release HCl gas.
-
Once the ice has melted, neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium carbonate or a dilute NaOH solution until the pH is approximately 8-9.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry it. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or acetone.[3]
References
- This cit
-
Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved February 16, 2026, from [Link]
-
Combes Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved February 16, 2026, from [Link]
-
Conrad-Limpach Synthesis - SynArchive. (n.d.). Retrieved February 16, 2026, from [Link]
- An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. (n.d.).
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (n.d.). Retrieved February 16, 2026, from [Link]
-
Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]
-
Conrad–Limpach synthesis - Wikipedia. (n.d.). Retrieved February 16, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved February 16, 2026, from [Link]
-
Conrad-Limpach Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved February 16, 2026, from [Link]
- This cit
-
Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Retrieved February 16, 2026, from [Link]
- This cit
- This cit
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC. (n.d.). Retrieved February 16, 2026, from [Link]
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.).
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC. (n.d.). Retrieved February 16, 2026, from [Link]
- This cit
- This cit
-
Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24). Retrieved February 16, 2026, from [Link]
- This cit
- This cit
- This cit
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- 9. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 12. iipseries.org [iipseries.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Chloroquinolines
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, field-proven insights into one of the more challenging C-C bond formations: the Suzuki-Miyaura cross-coupling of chloroquinolines. Given the electron-deficient nature of the quinoline ring and the inherent inertness of the C-Cl bond, achieving high yields can be a formidable task. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose and solve issues in your own work.
Frequently Asked Questions (FAQs)
Q1: My reaction shows very low conversion, with mostly unreacted chloroquinoline starting material. What is the most likely bottleneck?
Answer: The most probable cause is an inefficient oxidative addition step.[1][2] The C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds, making its cleavage the rate-determining step in many Suzuki couplings.[1][3] For the palladium catalyst to insert itself into the aryl-chloride bond, the catalytic system must be sufficiently electron-rich and reactive.
Causality: The palladium(0) active species donates electron density into the σ* antibonding orbital of the C-Cl bond to facilitate cleavage. Chloroquinolines, being heteroaromatic, can further complicate this by coordinating to the palladium center through the ring nitrogen, potentially deactivating the catalyst.
Troubleshooting Steps:
-
Re-evaluate your catalyst/ligand system. Standard catalysts like Pd(PPh₃)₄ are often insufficient. You need a more potent system.
-
Increase reaction temperature. Higher temperatures provide the necessary activation energy to overcome the C-Cl bond strength. However, this must be balanced against potential degradation of reagents.[4]
-
Ensure your catalyst is active. If using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be failing.
Q2: How do I select the right catalyst and ligand for a challenging chloroquinoline substrate?
Answer: This is the most critical decision for this reaction. The key is to use a palladium center that is both highly electron-rich and sterically bulky.
-
Electron-Rich Ligands: These ligands increase the electron density on the palladium atom, making it a better nucleophile for attacking the C-Cl bond.
-
Bulky Ligands: Steric hindrance promotes the formation of a monoligated, 14-electron L-Pd(0) species, which is more reactive in oxidative addition than the less reactive L₂-Pd(0) complex.[5] Bulky ligands also accelerate the final reductive elimination step.[6]
Recommended Ligand Classes:
-
Bulky, Electron-Rich Dialkylbiaryl Phosphines (Buchwald Ligands): These are the gold standard for activating aryl chlorides. SPhos and XPhos are excellent starting points.[6][7]
-
N-Heterocyclic Carbenes (NHCs): These are very strong σ-donors and can be highly effective, often providing good catalyst stability.[8]
-
Sterically Hindered Trialkylphosphines: Ligands like tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(tBu)₃) are also highly effective.[7]
Data Presentation: Recommended Catalyst Systems for Chloroquinolines
| Catalyst System (Precatalyst + Ligand) | Key Characteristics | Recommended For | Source(s) |
| Pd₂(dba)₃ + SPhos or XPhos | Highly active, industry standard for challenging chlorides. | General screening, electron-rich or -neutral chloroquinolines. | [6][7] |
| SPhos/XPhos Palladacycle Precatalysts (G3/G4) | Air-stable, provides reliable generation of active Pd(0). | When reproducibility and ease of handling are critical. | [7][9] |
| Pd(OAc)₂ + P(tBu)₃ | Very active system due to the highly basic and bulky ligand. | Sterically hindered or particularly unreactive chloroquinolines. | [8] |
| PdCl₂(dppf) | Less reactive than Buchwald systems but can be effective. | Initial attempts if more advanced ligands are unavailable. | [7][10] |
Q3: I see significant byproduct formation. What are the common side reactions and how can I mitigate them?
Answer: Three side reactions are particularly common in Suzuki couplings: protodeboronation, homocoupling, and dehalogenation.
-
Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene, consuming your nucleophile.[2]
-
Cause: Often exacerbated by high temperatures, prolonged reaction times, and the presence of excess water and base.[11]
-
Solution:
-
-
Homocoupling (Glaser Coupling): This is the self-coupling of two boronic acid molecules to form a biaryl byproduct.[2]
-
Dehalogenation: The chloroquinoline is reduced to quinoline.
-
Cause: A hydride source in the reaction mixture (e.g., from an amine base, alcoholic solvent, or water) can intercept the Ar-Pd(II)-X intermediate, leading to reductive elimination of Ar-H.[2]
-
Solution:
-
Avoid amine bases or alcohol solvents unless a specific protocol calls for them.
-
Ensure your solvent is anhydrous if running under those conditions.
-
-
Q4: How critical is the choice of base and solvent?
Answer: Very critical. The base and solvent work in concert to facilitate the transmetalation step, where the organic group is transferred from boron to palladium.
The Role of the Base: The base activates the boronic acid by coordinating to the empty p-orbital of the boron atom, forming a more nucleophilic "ate" complex ([R-B(OH)₃]⁻). This negatively charged species is much more effective at transmetalation.[4][8]
-
For Chloroquinolines: Since the oxidative addition is slow, you need the subsequent transmetalation step to be as fast as possible to keep the catalytic cycle moving. Stronger bases are often required.
-
Common Choices:
-
K₂CO₃ (Potassium Carbonate): A good starting point, often used in a biphasic solvent system (e.g., dioxane/water).[6][14]
-
K₃PO₄ (Potassium Phosphate): A stronger, non-nucleophilic base. It is particularly effective for difficult couplings and can often be used under anhydrous conditions.[4][6]
-
Cs₂CO₃ (Cesium Carbonate): A very strong base that can sometimes provide superior results, though it is more expensive.[13]
-
The Role of the Solvent: The solvent must solubilize all components and can influence catalyst activity.[15]
-
Polar Aprotic Solvents: Often preferred for challenging couplings as they can accelerate the reaction.[7]
-
Aqueous Mixtures: A small amount of water (e.g., Toluene/Water, Dioxane/Water) is often necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.[2][17]
Systematic Troubleshooting Workflow
When facing low yields, avoid random changes. A logical, step-by-step approach is far more effective.
// Node Definitions start [label="Low Yield (<50%) or\nNo Reaction", fillcolor="#EA4335"]; check_reagents [label="Step 1: Verify Reagent Quality & Purity\n- Fresh Boronic Acid/Ester?\n- Anhydrous Solvent?\n- Active Catalyst?", fillcolor="#4285F4"]; check_setup [label="Step 2: Confirm Inert Atmosphere\n- Thoroughly Degassed?\n(3x Freeze-Pump-Thaw)\n- Positive N₂/Ar Pressure?", fillcolor="#4285F4"]; optimize_catalyst [label="Step 3: Optimize Catalyst System\n- Screen Bulky, E-rich Ligands\n(SPhos, XPhos, P(tBu)₃)\n- Increase Catalyst Loading (1-5 mol%)", fillcolor="#FBBC05"]; optimize_conditions [label="Step 4: Optimize Reaction Conditions\n- Increase Temperature (80-120°C)\n- Screen Bases (K₂CO₃ -> K₃PO₄)\n- Screen Solvents (Dioxane, DMF)", fillcolor="#FBBC05"]; side_reactions [label="Step 5: Address Side Reactions\n- Protodeboronation -> Use BPin Ester\n- Homocoupling -> Re-Degas Rigorously\n- Dehalogenation -> Check Solvent/Base Purity", fillcolor="#34A853"]; success [label="Improved Yield (>70%)", fillcolor="#34A853"];
// Edges start -> check_reagents [label="Initial Checks"]; check_reagents -> check_setup; check_setup -> optimize_catalyst [label="If Reagents & Setup are OK"]; optimize_catalyst -> optimize_conditions [label="If still low conversion"]; optimize_conditions -> side_reactions [label="If byproducts are observed"]; side_reactions -> success [label="Fine-tuning"]; optimize_conditions -> success [label="Optimization Successful"]; } केंद Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Experimental Protocol: A General Screening Procedure
This protocol provides a robust starting point for optimizing the coupling of a generic chloroquinoline with an arylboronic acid.
Materials:
-
Chloroquinoline (1.0 equiv)
-
Arylboronic acid or ester (1.5 equiv)
-
Palladium precatalyst (e.g., SPhos G4, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, to make a 0.1 M solution)
-
Degassed water (if using a biphasic system)
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
Procedure:
-
Preparation: Bake all glassware overnight and cool under a stream of inert gas (Argon or Nitrogen). Finely grind the base using a mortar and pestle to ensure consistency.[12]
-
Charging the Vessel: To the reaction vessel, add the chloroquinoline, arylboronic acid, and base.
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with inert gas three times.
-
Solvent Addition: Add the anhydrous solvent via syringe. If using an aqueous system, add the degassed water at this stage.
-
Degassing: Sparge the resulting slurry with inert gas for 15-20 minutes, or perform three freeze-pump-thaw cycles for maximum oxygen removal.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium precatalyst.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating mantle set to the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 12h, 24h) until the starting material is consumed or the reaction stalls.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
This systematic approach, grounded in a solid understanding of the reaction mechanism, will provide the clearest path to overcoming the challenges of Suzuki coupling with chloroquinolines and achieving high, reproducible yields.
References
- Vertex AI Search, Suzuki-Miyaura (hetero-)
- Chemistry LibreTexts, Suzuki-Miyaura Coupling,
- CovaSyn, Optimizing Suzuki Coupling Reactions,
- Reddit, Diagnosing issues with a failed Suzuki coupling?,
- Reddit, How to approach choosing reaction conditions for Suzuki?,
- Chemical Science (RSC Publishing), Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes,
- Yoneda Labs, Suzuki-Miyaura cross-coupling: Practical Guide,
- ResearchGate, (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them,
-
NIH, One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids, [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVpVbzTkGv6cssLjFvcXNRVcp8RDBYRtvp7VEYebY6TDpXre46Fd2Rw7FMiZaNC5H5h-J_hSfAz2MyGZUFZsbc_qBfCnLFLoSMhyIA-ww8aEg0QjPtB462Vwvi7Kk-Tpt0a7YHV_dz0l4W1bA=]([Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
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- 10. researchgate.net [researchgate.net]
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- 16. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Quinolines
Welcome to the technical support center for navigating the complexities of substituted quinoline synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are looking to enhance the regioselectivity of their reactions. Here, we move beyond standard protocols to provide in-depth, field-proven insights into the causal factors governing isomeric outcomes in key synthetic methodologies.
This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the specific challenges you may encounter at the bench.
Troubleshooting Guides: A Deeper Dive into Common Synthetic Challenges
This section provides solutions to specific experimental issues, focusing on the "why" behind each recommendation to empower you to make informed decisions in your synthetic strategy.
The Friedländer Synthesis
The Friedländer synthesis is a powerful method for constructing quinolines, but regioselectivity can be a significant hurdle when using unsymmetrical ketones.[1]
Question: My Friedländer synthesis with an unsymmetrical ketone is yielding an inseparable mixture of regioisomers. How can I favor the formation of a single isomer?
Answer: This is a classic challenge in Friedländer condensations, arising from the two possible sites for the initial reaction between the 2-aminoaryl aldehyde or ketone and the α-methylene group of the ketone.[2][3] To gain control over the regiochemical outcome, consider the following strategies:
-
Leverage Steric Hindrance: The strategic placement of bulky substituents on either the ketone or the 2-aminoaryl carbonyl can effectively block one reaction pathway, thereby favoring the formation of the less sterically hindered regioisomer.[2][4]
-
Catalyst Selection is Key: The choice of catalyst can profoundly influence the reaction's regioselectivity. While traditional methods often employ acid or base catalysis, modern approaches have demonstrated that specific catalysts can direct the reaction towards a desired isomer.[5][6] For instance, certain amine catalysts have proven effective in guiding the reaction.[2]
-
Substrate Modification for Directed Cyclization: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can pre-ordain the site of cyclization, offering a robust method to ensure the formation of a single product.[2][5]
-
Harnessing the Power of Ionic Liquids: The use of ionic liquids as solvents or catalysts can create a unique reaction environment that enhances regioselectivity.[2][7]
Experimental Protocol: Enhancing Regioselectivity in Friedländer Synthesis
This protocol outlines a general approach to improving regioselectivity using a specific catalytic system.
-
Reactant Preparation: Dissolve the 2-aminoaryl aldehyde or ketone (1.0 eq) in a suitable ionic liquid (e.g., [Bmim]BF₄).
-
Addition of the Ketone: Add the unsymmetrical ketone (1.1 eq) to the solution.
-
Catalyst Introduction: Introduce the selected amine catalyst (e.g., 10 mol%).
-
Reaction Conditions: Heat the mixture to the optimized temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, extract the product with an appropriate organic solvent and purify by column chromatography.
The Doebner-von Miller Reaction
A variation of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones to produce 2- and 4-substituted quinolines.[8] However, it is often plagued by the formation of tar and low yields due to the acid-catalyzed polymerization of the carbonyl compound.[8][9]
Question: I am attempting to synthesize a 4-substituted quinoline using the Doebner-von Miller reaction, but I predominantly obtain the 2-substituted isomer. How can I reverse this regioselectivity?
Answer: The conventional Doebner-von Miller reaction typically favors the formation of 2-substituted quinolines through a 1,4-addition mechanism of the aniline to the α,β-unsaturated carbonyl compound.[9][10] To achieve a reversal and favor the 4-substituted product, a strategic modification of the carbonyl partner is necessary.
By employing γ-aryl-β,γ-unsaturated α-ketoesters in the presence of trifluoroacetic acid (TFA), the reaction mechanism can be shifted to favor a 1,2-addition, leading to the desired 4-substituted quinoline.[9][11][12]
Table 1: Effect of Carbonyl Substrate on Doebner-von Miller Regioselectivity
| Carbonyl Substrate | Predominant Isomer | Key Mechanistic Step |
| α,β-unsaturated aldehyde/ketone | 2-substituted | 1,4-conjugate addition |
| γ-aryl-β,γ-unsaturated α-ketoester | 4-substituted | 1,2-addition |
The Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed condensation of anilines with β-diketones to yield 2,4-substituted quinolines.[13][14] The regiochemical outcome is a delicate balance of steric and electronic factors.[13][15]
Question: What are the determining factors for the major regioisomer in my Combes synthesis of 2,4-disubstituted quinolines?
Answer: The regioselectivity in the Combes synthesis is determined during the rate-limiting step: the electrophilic aromatic annulation.[13] The stability of the transition state for this cyclization dictates the major product.
-
Steric Effects: A bulkier substituent on the β-diketone will preferentially occupy the less sterically hindered 2-position of the resulting quinoline.[15]
-
Electronic Effects: The electronic nature of the substituents on the aniline ring also plays a crucial role. Electron-donating groups on the aniline can influence the position of the cyclization. For instance, methoxy-substituted anilines tend to favor the formation of 2-CF₃-quinolines in reactions with trifluoromethyl-β-diketones.[13] Conversely, anilines with electron-withdrawing groups like chloro- or fluoro-substituents often lead to the 4-CF₃ regioisomer as the major product.[13]
Workflow for Optimizing Regioselectivity in Combes Synthesis
Caption: Decision workflow for improving regioselectivity in Combes synthesis.
Frequently Asked Questions (FAQs)
Q1: How can I mitigate the formation of tar-like byproducts in acid-catalyzed quinoline syntheses like the Doebner-von Miller reaction?
A1: Tar formation is a frequent issue, often resulting from the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[9] A practical solution is to employ a biphasic reaction medium. By sequestering the carbonyl compound in an organic phase, its propensity to polymerize is significantly reduced.[8] Another effective technique is the slow, portion-wise addition of the carbonyl compound to the reaction mixture.[9]
Q2: Are there modern, metal-free alternatives for quinoline synthesis that offer high regioselectivity?
A2: Yes, recent advancements have led to the development of metal-free synthetic routes. For example, iodine-catalyzed methods have been developed for the synthesis of quinolines from enamides and imines.[8] Additionally, radical-promoted cyclizations of arylamine precursors mediated by reagents like N-bromosuccinamide (NBS) offer an alternative pathway to substituted quinolines.[8]
Q3: Can computational methods predict the regiochemical outcome of a quinoline synthesis?
A3: Conceptual Density Functional Theory (DFT) and Non-Covalent Interaction (NCI) analysis are powerful tools for rationalizing and predicting regioselectivity.[4] These methods can model the electronic and steric factors that govern the reaction pathway, providing valuable insights before embarking on extensive experimental work.[4]
Mechanism Overview: Friedländer Synthesis
Caption: Competing pathways in the Friedländer synthesis.
References
- Benchchem. Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide.
- ACS Omega. Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview.
- National Institutes of Health (NIH). Recent Advances in Metal-Free Quinoline Synthesis.
- Alfa Chemistry. Friedländer Quinoline Synthesis.
- Benchchem. Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
- Taylor & Francis Online. A review on synthetic investigation for quinoline- recent green approaches.
-
ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Available from: [Link]
-
Wikipedia. Combes quinoline synthesis. Available from: [Link]
-
PubMed. Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. Available from: [Link]
-
PubMed. High regioselectivity in the amination reaction of isoquinolinequinone derivatives using conceptual DFT and NCI analysis. Available from: [Link]
- Benchchem. Improving the regioselectivity of the Doebner-Miller reaction.
-
ResearchGate. Regioselectivity of Friedländer Quinoline Syntheses. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Available from: [Link]
-
National Institutes of Health (NIH). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Available from: [Link]
-
National Institutes of Health (NIH). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Available from: [Link]
-
RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available from: [Link]
- Benchchem. Green chemistry alternatives for traditional quinoline synthesis.
-
Organic Reactions. The Friedländer Synthesis of Quinolines. Available from: [Link]
-
ResearchGate. The Friedländer Synthesis of Quinolines. Available from: [Link]
-
Wikipedia. Friedländer synthesis. Available from: [Link]
-
PubMed. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Available from: [Link]
-
ResearchGate. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Available from: [Link]
-
organic-chemistry.org. Friedlander quinoline synthesis. Available from: [Link]
-
Scribd. Combes Quinoline Synthesis PDF. Available from: [Link]
-
PubMed. Different catalytic approaches of Friedländer synthesis of quinolines. Available from: [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]
-
National Institutes of Health (NIH). Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5‑Hydroxymellein and Botyroisocoumarin A. Available from: [Link]
-
onlinelibrary.wiley.com. Combes Quinoline Synthesis. Available from: [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Available from: [Link]
- Benchchem. Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.
-
ResearchGate. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Available from: [Link]
-
ResearchGate. Conventional synthetic name reactions for quinoline synthesis. Available from: [Link]
-
ResearchGate. Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Available from: [Link]
-
PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Available from: [Link]
-
Royal Society of Chemistry. Steric hindrance in Analytical Chemistry. Part III. 1-2′-Pyridylisoquinoline and the ferroin reaction. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]
-
Scribd. Combes Quinoline Synthesis PDF. Available from: [Link]
- Benchchem. Improving regioselectivity in the synthesis of disubstituted quinolines.
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Technical Support Center: Purification of Halogenated Quinoline Derivatives
Welcome to the Technical Support Center for the purification of halogenated quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common and complex challenges encountered during the purification of these vital compounds. Our goal is to equip you with the expertise to optimize your purification strategies, enhance yield and purity, and confidently advance your research.
Introduction: The Challenge of Purifying Halogenated Quinolines
Halogenated quinolines are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including antimalarial and anticancer agents.[1][2][3] However, their purification is often far from trivial. The introduction of halogen substituents (F, Cl, Br, I) onto the quinoline scaffold can significantly alter the molecule's polarity, basicity, and stability, leading to a host of purification challenges. Researchers frequently grapple with issues such as:
-
Isomer Separation: Synthetic routes can yield positional isomers with very similar physicochemical properties, making their separation by standard techniques difficult.[4][5]
-
Compound Instability: The basic nitrogen of the quinoline ring can interact with acidic stationary phases like silica gel, potentially leading to degradation.[6][7] Some derivatives may also be sensitive to air, light, or pH changes.[6]
-
Poor Solubility: Halogenated quinolines can exhibit limited solubility in common solvents, complicating both reaction work-up and purification.[8]
-
Tarry Byproducts: Certain synthetic methods, like the Skraup synthesis, are notorious for producing tarry residues that can complicate initial purification steps.[2][9]
This guide provides a structured approach to troubleshooting these issues, with detailed protocols and expert insights to streamline your purification workflow.
Troubleshooting Guides: A Problem-Oriented Approach
This section is designed to help you quickly identify and resolve specific issues you may be encountering during the purification of your halogenated quinoline derivative.
Issue 1: Poor Separation or Co-elution of Isomers in Column Chromatography
Symptoms:
-
Overlapping spots on a TLC plate.
-
Broad or overlapping peaks in HPLC or column chromatography fractions.
-
Mixed fractions containing both the desired product and isomeric impurities.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Mobile Phase Polarity | The solvent system does not provide sufficient selectivity to resolve compounds with very similar polarities.[7] | Optimize the mobile phase: Systematically screen a range of solvent systems with varying polarities using Thin Layer Chromatography (TLC). A good starting point for many quinoline derivatives is a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).[7] Fine-tune the solvent ratio to achieve optimal separation (a target Rf value of 0.2-0.4 for your desired compound is often recommended for good column separation). |
| Suboptimal Stationary Phase | Standard silica gel may not offer the necessary selectivity for closely related isomers. | Explore alternative stationary phases: Consider using stationary phases that offer different separation mechanisms. Phenyl-bonded silica can provide π-π interactions, which can be effective for separating aromatic isomers.[10] Alumina (neutral or basic) can also offer different selectivity compared to silica gel.[7][10] |
| Column Overloading | Exceeding the separation capacity of the column leads to band broadening and poor resolution.[10] | Reduce the sample load: As a general guideline, the ratio of stationary phase to crude product should be at least 30:1 by weight for flash chromatography.[7] For difficult separations, a higher ratio (50:1 or even 100:1) may be necessary. |
| Poor Column Packing | An unevenly packed column results in channeling of the mobile phase, leading to distorted bands and poor separation.[10] | Ensure proper column packing: Utilize either a dry packing or slurry packing method to create a uniform and homogenous column bed. Ensure there are no air bubbles or cracks in the stationary phase.[10] |
Workflow for Optimizing Isomer Separation:
Sources
- 1. ijfmr.com [ijfmr.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
minimizing side reactions in nucleophilic substitution of 4-chloroquinolines
Topic: Minimizing Side Reactions in Nucleophilic Substitution (
Introduction: The Scaffold & The Challenge
You are likely working with the 4-chloroquinoline scaffold because it is the gateway to critical pharmacophores, including antimalarials (Chloroquine, Amodiaquine) and kinase inhibitors (Bosutinib).
The 4-chloroquinoline moiety is unique.[1] Unlike a standard aryl chloride, the nitrogen atom in the quinoline ring exerts a powerful electron-withdrawing effect, activating the C4 position for Nucleophilic Aromatic Substitution (
-
Hydrolysis: Conversion to the thermodynamically stable 4-hydroxyquinoline (4-quinolone).[1]
-
N-Alkylation: Competitive attack at the ring nitrogen.[1]
-
Stalled Kinetics: Deactivation due to solvent effects or poor protonation.[1]
This guide provides self-validating protocols to eliminate these variables.
Module 1: The Hydrolysis Trap (Troubleshooting Guide)
User Issue: "My LCMS shows a major peak at M-18 (or M-Cl+OH). The product is contaminated with 4-hydroxyquinoline."[1]
Root Cause Analysis
The transformation of 4-chloroquinoline to 4-hydroxyquinoline is not just a side reaction; it is the thermodynamic sink of this system.[1] In the presence of water and base (even weak bases like carbonates), the hydroxide ion (or water) outcompetes your amine nucleophile.
The Mechanism of Failure: In basic media, the reaction relies on the intrinsic electrophilicity of the C4 carbon. If water is present, it attacks C4. The resulting intermediate eliminates HCl to form the enol, which immediately tautomerizes to the highly stable 4-quinolone (amide-like resonance). Once formed, this byproduct is chemically inert to further substitution.
Solution: The Acid-Catalyzed Switch (The Surrey Method)
Do not fight hydrolysis with drier solvents; fight it with kinetics.[1] Switch from Basic conditions to Acidic conditions.
-
Why it works: Acid protonates the quinoline nitrogen (
). This converts the substrate into a quinolinium species , making the C4 carbon exponentially more electrophilic. The amine nucleophile attacks C4 faster than water can, even if trace moisture is present.
Decision Matrix
| Variable | Basic Conditions ( | Acidic Conditions (Surrey Method) |
| Dominant Species | Neutral 4-chloroquinoline | 4-chloroquinolinium cation |
| Electrophilicity | Moderate | Extreme |
| Hydrolysis Risk | High (OH- is a good nucleophile) | Low (H2O is poor; Amine is better) |
| Reaction Temp | High (>100°C) | Moderate (Refluxing alcohol) |
| Recommendation | Avoid for primary amines | Standard Protocol |
Module 2: Reaction Stalling & Kinetics
User Issue: "The reaction stalls at 60% conversion. Adding more heat just increases degradation."[1]
Root Cause Analysis
Stalling often occurs due to product inhibition or solvent deactivation .[1]
-
Product Inhibition: The product (4-aminoquinoline) is more basic than the starting material. As the reaction proceeds, the product scavenges the acid catalyst, deactivating the remaining starting material.
-
Solvent Deactivation: Using highly polar aprotic solvents (DMSO/DMF) without acid can trap the nucleophile in a solvent cage or fail to stabilize the transition state (Meisenheimer complex).
Solution: The Phenol Melt (Fusion Method)
For stubborn substrates, use Phenol as both the solvent and the catalyst.
-
Mechanism: Phenol (
) is acidic enough to protonate the quinoline nitrogen but nucleophilic enough to attack C4 itself, forming a 4-phenoxyquinoline intermediate .[1] This intermediate is highly reactive and is rapidly displaced by the amine. Phenol effectively "shuttles" the substitution.
Module 3: Visualizing the Pathways
The following diagram illustrates the competition between the desired
Caption: Kinetic competition between amine substitution (green path) and hydrolysis (red path). Acid catalysis accelerates the green path significantly.
Module 4: Validated Experimental Protocols
Protocol A: The "Surrey" Method (Standard)
Best for: Primary amines, aliphatic amines, and scale-up.
-
Stoichiometry: 1.0 eq 4-Chloroquinoline : 1.1 eq Amine.[1]
-
Solvent: Ethanol or 1-Propanol (0.5 M concentration).
-
Catalyst: Add 0.1 to 1.0 eq of concentrated HCl (or 1.25 M HCl in Ethanol).
-
Note: If the amine is valuable, use 1.0 eq HCl to ensure the amine does not act as the base.
-
-
Execution: Reflux for 2–4 hours.
-
Checkpoint: The reaction mixture should turn homogeneous and often darkens.
-
-
Workup (Critical):
Protocol B: The Phenol Melt (For Unreactive Amines)
Best for: Anilines, sterically hindered amines, or when Protocol A fails.
-
Mixture: Combine 1.0 eq 4-Chloroquinoline and 1.2 eq Amine.
-
Solvent/Catalyst: Add Phenol (4–5 equivalents).[1] The mixture will be a slurry.
-
Execution: Heat to 100–120°C. The phenol will melt, creating a homogeneous solution. Stir for 2–6 hours.
-
Workup:
-
Cool to RT.
-
Dilute with Acetone or Diethyl Ether (Phenol is soluble; the product salt is usually not).
-
Filter the precipitate (Product HCl salt).
-
Alternative: Partition between 1N NaOH (to remove phenol as phenoxide) and DCM.[1]
-
FAQ: Rapid Fire Troubleshooting
Q: I see a side product with Mass = Product + 14. What is it? A: This is likely N-Methylation (if using methanol) or N-Alkylation of the ring nitrogen.[1]
-
Fix: Ensure you are using the Acid-Catalyzed method.[1] Protonating the ring nitrogen blocks it from acting as a nucleophile against alkyl halides or solvents.
Q: Can I use Microwave irradiation? A: Yes, and it is highly recommended.
-
Protocol: 4-Cl-Q + Amine + 1.0 eq HCl in Ethanol.[1] Microwave at 120°C for 10–20 mins. This minimizes the time window for thermal degradation.
Q: My amine is an HCl salt. Do I need to free-base it first? A: No. If using Protocol A (Surrey), the amine salt is perfect. It provides the necessary proton source. Simply mix 4-Cl-Q and Amine-HCl in ethanol and reflux.
References
-
Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4-Aminoquinolines. Journal of the American Chemical Society, 68(1), 113–116.
-
Banks, C. K. (1944). 4-Aminoalkylaminoquinolines. Journal of the American Chemical Society, 66(7), 1127–1130.
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[1] Angewandte Chemie International Edition, 43(46), 6250–6284. [1]
-
Wolf, C., et al. (2009). Regioselective Copper-Catalyzed Amination of Chloropyridines and Chloroquinolines. Journal of Organic Chemistry, 74(16), 6200–6205.
Sources
optimizing HPLC methods for the analysis of fluorinated quinolines
Technical Support Center: HPLC Method Development for Fluorinated Quinolines Current Status: Online 🟢 Operator: Dr. A. Vance, Senior Application Scientist
Welcome to the Separation Science Hub
You have reached the specialized support unit for Fluorinated Heterocycles . Analyzing fluorinated quinolines presents a unique "triad of trouble" for chromatographers:
-
Basicity: The nitrogen atom interacts with silanols, causing tailing.
-
Isomerism: Fluorine positional isomers (e.g., 6-fluoro vs. 7-fluoro) often co-elute on C18.
-
Hydrophobicity: Fluorination alters logP, often requiring specific stationary phase selectivity.
Below are the troubleshooting modules designed to resolve your specific experimental bottlenecks.
Module 1: Selectivity & Isomer Resolution
User Question: "I am trying to separate a mixture of 6-fluoroquinoline and 7-fluoroquinoline. They co-elute as a single peak on my C18 column despite a shallow gradient. How do I resolve these positional isomers?"
Scientist Response: Standard C18 columns rely primarily on hydrophobic subtraction (dispersive interactions). Because your positional isomers have nearly identical hydrophobicity (logP), C18 cannot distinguish them. You need a stationary phase that offers Shape Selectivity and Pi-Pi (π-π) Interactions .
The Solution: Switch to a Pentafluorophenyl (PFP) Phase. PFP columns are the "gold standard" for fluorinated aromatics. They utilize a "fluorine-fluorine" interaction and strong charge-transfer mechanisms that C18 lacks. The electron-deficient PFP ring interacts differently with the electron-rich quinoline ring depending on the exact position of the fluorine substituent on your analyte.
Mechanism of Action:
-
Dipole-Dipole: The C-F bond is highly polar. PFP phases maximize these dipole interactions.
-
Shape Selectivity: The rigid PFP ring structure can distinguish the steric difference between a fluorine at position 6 vs. position 7.
Decision Logic for Column Selection:
Figure 1: Decision matrix for selecting the optimal stationary phase based on analyte complexity.
Module 2: Peak Shape & Tailing
User Question: "My retention times are stable, but the quinoline peaks are tailing severely (Asymmetry > 1.8). I'm using a standard silica C18 with Acetonitrile/Water."
Scientist Response: Tailing in quinolines is almost always caused by Silanol Activity . Quinolines are basic (pKa ~4.9 for the ring nitrogen). At neutral pH, residual silanols (Si-OH) on the silica surface are ionized (Si-O⁻). The protonated quinoline (BH⁺) binds ionically to these silanols, causing the "drag" or tail you see.
The Protocol: The "pH Pincer" Strategy You must operate at a pH where either the silanols are neutral or the quinoline is neutral. You cannot be in the middle.
Option A: Low pH Suppression (Most Common)
-
Goal: Protonate silanols (Si-OH) so they cannot bind to the quinoline.
-
Reagent: 0.1% Formic Acid or Trifluoroacetic Acid (TFA).
-
Target pH: 2.0 – 3.0.
-
Note: TFA acts as an ion-pairing agent, further sharpening peaks but potentially suppressing MS signal.
Option B: High pH Neutralization (Best for Retention)
-
Goal: De-protonate the quinoline (B) so it acts as a neutral neutral molecule.
-
Reagent: 10mM Ammonium Bicarbonate or Ammonium Hydroxide.
-
Target pH: > 8.0 (Must use Hybrid/Polymer columns like Waters BEH or Agilent Poroshell HPH).
-
Risk: Standard silica dissolves at pH > 8.0. Do not attempt this on a standard column.
Troubleshooting Workflow:
Figure 2: Root cause analysis and correction workflow for peak tailing issues.
Module 3: Sensitivity & Detection Limits
User Question: "I need to detect trace impurities (0.05%), but the UV signal at 254 nm is too weak. What are my alternatives?"
Scientist Response: Fluorinated quinolines often have shifted UV absorption maxima compared to the parent quinoline. Relying on 254 nm is a common error. However, the greatest asset of the quinoline scaffold is its native fluorescence .
1. UV Optimization:
You must run a spectral scan. Fluorine is an auxochrome; it alters the
-
Action: Use a Diode Array Detector (DAD) to scan 200–400 nm. Extract the chromatogram at the absolute max, not the historic 254 nm.
2. Fluorescence Detection (FLD) - Recommended: Quinolines are highly fluorescent. FLD is typically 100x–1000x more sensitive than UV.
Recommended Detection Settings:
| Analyte Class | Excitation ( | Emission ( | Sensitivity Gain vs UV |
| Simple F-Quinolines | 315 nm | 390 nm | High |
| Fluoroquinolone Antibiotics | 278 nm | 450 nm | Very High |
| Nitro-F-Quinolines | N/A (Quenched) | N/A | Low (Use UV/MS) |
Note: Nitro groups quench fluorescence. If your quinoline has a nitro group, you must use UV or Mass Spectrometry.
Module 4: Experimental Protocol (Gradient Optimization)
Objective: Develop a generic gradient for unknown fluorinated quinolines using a PFP column.
Reagents:
-
A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).
-
B: Methanol (MeOH).[1] Note: MeOH is preferred over Acetonitrile for PFP columns as it enhances the pi-pi interaction.
Step-by-Step Protocol:
-
Equilibration: Flush column with 95% A / 5% B for 10 column volumes.
-
Scouting Run:
-
Time 0: 5% B
-
Time 20: 95% B
-
Flow: 1.0 mL/min (for 4.6mm ID)
-
-
Analysis:
-
If elution is < 10 min: Reduce gradient slope (e.g., 5% to 50% B).
-
If elution is > 15 min: Increase starting organic (e.g., start at 20% B).
-
-
Isomer Tuning:
-
If isomers are partially resolved, lower the temperature to 20°C. Lower temperature enhances the steric selectivity of the PFP phase.
-
References
-
Hawach Scientific. PFP HPLC Column Chemistry and Mechanisms. (Accessed 2026).[2] [Link]
-
Chromatography Online. Fluorinated HPLC Phases — Looking Beyond C18. (Accessed 2026).[2] [Link]
-
Mac-Mod Analytical. Exploring the Selectivity of C18 Phases with PFP Functionality. (Accessed 2026).[2] [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. (Accessed 2026).[2] [Link]
-
Phenomenex. How to Reduce Peak Tailing in HPLC. (Accessed 2026).[2] [Link]
Sources
Validation & Comparative
A Comparative Guide to the Validation of 4-Chloro-5-(trifluoromethoxy)quinoline as a Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Kinase Inhibitor Scaffolds
Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology.[1][2][3] The development of small molecule kinase inhibitors has revolutionized cancer therapy.[1][4] At the heart of these inhibitors lies a core chemical structure, or "scaffold," which provides the fundamental framework for binding to the kinase ATP pocket.[1][5][6] The discovery and validation of novel scaffolds are paramount for expanding the chemical space for kinase inhibitor design, overcoming drug resistance, and improving selectivity.[1][2]
This guide provides an in-depth technical comparison and validation framework for a promising, yet underexplored scaffold: 4-Chloro-5-(trifluoromethoxy)quinoline . We will objectively assess its potential by outlining a comprehensive experimental workflow and comparing its hypothetical performance metrics against established kinase inhibitor scaffolds.
The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs and demonstrating a broad range of biological activities, including kinase inhibition.[7][8][9][10] Its rigid, bicyclic structure allows for versatile substitution patterns, enabling fine-tuning of biological and physicochemical properties.[8][9] Furthermore, the incorporation of a trifluoromethoxy (-OCF3) group can significantly enhance metabolic stability, lipophilicity, and target binding affinity.[11][12][13] This strategic combination within the this compound structure suggests a high potential for the development of potent and selective kinase inhibitors.
Comparative Analysis of Kinase Inhibitor Scaffolds
To contextualize the potential of the this compound scaffold, it is essential to compare its projected attributes against well-established kinase inhibitor scaffolds. The following table presents a hypothetical comparison based on known structure-activity relationships of related compounds.
| Scaffold | Key Features | Representative FDA-Approved Drugs | Known Kinase Targets | Potential Advantages of this compound |
| Aminopyrimidine | Forms key hydrogen bonds with the kinase hinge region.[2] | Imatinib, Nilotinib | ABL, KIT, PDGFR | The quinoline core can offer a different vector space for substitutions, potentially accessing unique sub-pockets within the ATP binding site. |
| Quinazoline | Another prevalent scaffold with multiple FDA-approved inhibitors.[4] | Gefitinib, Erlotinib, Lapatinib | EGFR, HER2 | The trifluoromethoxy group on the 5-position may confer improved metabolic stability and cell permeability compared to the methoxy groups often found in quinazoline inhibitors.[11][13] |
| Indole/Indazole | Versatile scaffolds capable of forming various interactions within the ATP binding site.[6] | Sunitinib, Axitinib | VEGFR, PDGFR, KIT | The nitrogen placement in the quinoline ring offers a distinct electronic and hydrogen bonding profile compared to indoles and indazoles. |
| Pyrazole | A five-membered heterocyclic ring present in several approved kinase inhibitors.[6] | Crizotinib, Ruxolitinib | ALK, ROS1, JAK1/2 | The larger, more rigid quinoline scaffold may provide a more defined orientation for substituents, potentially leading to higher selectivity.[5][14][15] |
Experimental Validation Workflow
A rigorous and systematic experimental cascade is crucial for validating any new kinase inhibitor scaffold.[16][17] This workflow should be designed to assess potency, selectivity, and cellular activity.
Caption: A stepwise experimental workflow for the validation of a novel kinase inhibitor scaffold.
Part 1: Detailed Experimental Protocols
1.1. Enzymatic Assays: Determining Potency and Mechanism
-
Objective: To quantify the inhibitory activity of compounds derived from the this compound scaffold against a specific kinase of interest and to determine the mechanism of inhibition.
-
Protocol: IC50 Determination using a Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
Prepare serial dilutions of the test compound (derived from the this compound scaffold) in kinase buffer. A typical starting concentration is 10 µM with 1:3 serial dilutions.
-
-
Kinase Reaction:
-
Add 5 µL of the test compound dilution to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate for 1 hour at 30°C.
-
-
Signal Detection:
-
Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
1.2. Selectivity Profiling: Assessing Off-Target Effects
-
Objective: To evaluate the selectivity of the lead compounds by screening them against a broad panel of kinases. High selectivity is a critical attribute for minimizing off-target toxicities.[18]
-
Workflow: Kinome-wide Selectivity Profiling
-
Submit lead compounds derived from the this compound scaffold to a commercial service provider (e.g., Eurofins DiscoverX, Promega).
-
Screen the compounds at a fixed concentration (e.g., 1 µM) against a panel of over 400 kinases.
-
Analyze the results to identify off-target kinases that are significantly inhibited.
-
Calculate a selectivity score (e.g., S-score) to quantify the overall selectivity of the compound. A lower S-score indicates higher selectivity.
-
1.3. Cellular Assays: Validating Target Engagement and Cellular Efficacy
-
Objective: To confirm that the compound can enter cells, engage its target kinase, and inhibit its downstream signaling pathway, ultimately leading to a desired biological effect.[19]
-
Protocol: Western Blot Analysis of Substrate Phosphorylation
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., one that is known to be dependent on the target kinase) to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total form of the substrate and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated substrate signal to the total substrate and loading control signals.
-
Plot the normalized signal versus the compound concentration to determine the cellular IC50.
-
-
Hypothetical Signaling Pathway and Validation
The following diagram illustrates a hypothetical signaling pathway that could be targeted by an inhibitor derived from the this compound scaffold.
Caption: A hypothetical signaling pathway inhibited by a this compound derivative.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its chemical features, combining the privileged quinoline core with the beneficial properties of the trifluoromethoxy group, suggest the potential for high potency, selectivity, and favorable drug-like properties. The comprehensive validation workflow outlined in this guide provides a robust framework for researchers to systematically evaluate the potential of this and other novel scaffolds. Through rigorous enzymatic, selectivity, and cellular characterization, the true value of the this compound scaffold in the landscape of kinase inhibitor drug discovery can be fully elucidated.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
-
Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
- Design and biological activity of trifluoromethyl containing drugs. Wechem.
- The Importance of Trifluoromethoxy Group in Chemical Synthesis. Fluorochem.
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]
-
Quinoline as a privileged scaffold in cancer drug discovery. PubMed. [Link]
-
Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry. [Link]
-
Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PMC. [Link]
-
Analyzing the scaffold diversity of cyclin-dependent kinase inhibitors and revisiting the clinical and preclinical pipeline. PubMed. [Link]
- Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain.
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
-
Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries. PubMed. [Link]
-
Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]
-
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]
-
Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. PubMed Central. [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. [Link]
-
De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Semantic Scholar. [Link]
-
Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. [Link]
-
Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC. [Link]
-
Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). PubMed. [Link]
Sources
- 1. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analyzing the scaffold diversity of cyclin-dependent kinase inhibitors and revisiting the clinical and preclinical pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 4. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]
- 5. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemijournal.com [chemijournal.com]
- 10. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. biorxiv.org [biorxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of trifluoromethyl vs trifluoromethoxy quinolines in biological assays
An In-Depth Comparative Analysis of Trifluoromethyl vs. Trifluoromethoxy Quinolines in Biological Assays
Introduction: The Strategic Role of Fluorine in Quinoline-Based Drug Discovery
The quinoline ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural core of numerous compounds with a vast spectrum of biological activities, from anticancer to antimicrobial agents.[1][2] The strategic modification of this scaffold with specific functional groups is a cornerstone of modern drug design, aimed at enhancing potency, selectivity, and pharmacokinetic profiles.[3][4] Among the most powerful tools in the medicinal chemist's arsenal are fluorine-containing substituents, particularly the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups.[3][5] Their introduction can profoundly alter a molecule's properties, yet the choice between them is often nuanced.
This guide provides a comprehensive comparative study of trifluoromethyl- and trifluoromethoxy-substituted quinolines. We will dissect their fundamental physicochemical differences, compare their performance in key biological assays, and provide the detailed experimental frameworks necessary for their evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights required to make informed decisions in the rational design of next-generation quinoline-based therapeutics.
Part I: Physicochemical Properties - The Foundation of Biological Activity
The decision to incorporate a -CF3 or -OCF3 group is rooted in their distinct effects on a molecule's electronic, steric, and lipophilic character. These properties govern everything from membrane permeability and target binding to metabolic fate.
The strong electron-withdrawing nature of both groups can deactivate the aromatic quinoline ring, making it less susceptible to oxidative metabolism by enzymes like cytochrome P450s.[6] Furthermore, the carbon-fluorine bond is one of the strongest in organic chemistry, rendering these groups exceptionally resistant to enzymatic cleavage and enhancing the overall metabolic stability of the drug candidate.[3][6]
Table 1: Comparative Physicochemical Properties of -CF3 and -OCF3 Groups
| Feature | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) | Causality and In-Field Implications |
| Lipophilicity (Hansch π) | +0.88[3] | +1.04 | Both groups significantly increase lipophilicity, which can enhance cell membrane permeability and in vivo uptake.[3][7] The slightly higher value for -OCF3 may offer an advantage in crossing lipid bilayers but must be balanced to avoid excessive non-specific binding or poor solubility. |
| Electronic Effect | Strongly electron-withdrawing | Strongly electron-withdrawing | The high electronegativity of fluorine atoms pulls electron density from the quinoline ring. This can modulate pKa, improve electrostatic interactions with biological targets, and enhance metabolic stability by shielding the ring from oxidative attack.[3][6] |
| Metabolic Stability | High | Very High | The -CF3 group is metabolically robust.[7] The -OCF3 group is often used as a bioisostere for the metabolically labile methoxy (-OCH3) group, which is prone to O-dealkylation.[6] This makes -OCF3 particularly valuable for improving a compound's half-life. |
| Steric Profile | Compact (Small van der Waals radius)[3] | Larger, with a bent geometry | The compact size of -CF3 makes it a good bioisostere for a methyl group or chlorine atom, allowing it to probe binding pockets with minimal steric hindrance.[3] The bulkier, bent -OCF3 group can be used to alter conformation or fill larger pockets. |
| Hydrogen Bonding | Can act as a weak H-bond acceptor | Oxygen atom can act as an H-bond acceptor | While not a primary interaction driver, these properties can contribute to the fine-tuning of drug-receptor binding affinity. |
Part II: Comparative Performance in Biological Assays
While direct, head-to-head studies comparing -CF3 and -OCF3 substituted quinolines in the same assay are not always available in published literature, we can synthesize a comparative view from existing data on their performance in key therapeutic areas.[6]
Anticancer Activity
Trifluoromethylated quinolines have consistently demonstrated potent anticancer activity across a range of cell lines.[8][9][10] The -CF3 group at positions like 7 or 8 has been associated with significant cytotoxicity.[1][10]
Key Experimental Findings:
-
High Potency: Several novel trifluoromethylquinoline derivatives have exhibited higher in vitro anticancer activity than the reference drug doxorubicin.[9]
-
Cisplatin Outperformance: One quinoline-derived trifluoromethyl alcohol, compound 2 , showed a more potent anticancer effect than cisplatin with an LC50 value of 14.14 μM.[8]
-
Potent Antiproliferation: The compound 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline was identified as a highly potent antiproliferative agent against HL-60 and U937 leukemia cell lines.[1]
Table 2: Selected In Vitro Anticancer Activity of Trifluoromethyl-Quinolines
| Compound | Cancer Cell Line | IC50 Value (μM) | Reference |
| 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | MCF-7 (Breast) | Moderate Activity | [1] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 (μg/ml) | [1] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | U937 (Lymphoma) | 43.95 (μg/ml) | [1] |
| Urea Derivative 15 (a trifluoromethylquinoline) | Various | Higher activity than doxorubicin | [9] |
Data for trifluoromethoxy-quinolines in oncology is less prevalent in initial findings, highlighting a research gap. However, based on its physicochemical properties, the -OCF3 group is expected to confer high metabolic stability and lipophilicity, which are desirable traits for anticancer drug candidates. Its larger steric profile compared to -CF3 would likely lead to different structure-activity relationships (SAR).
Antimicrobial Activity
Fluorinated quinolones are a well-established class of antibiotics. The introduction of a trifluoromethyl group continues this legacy, with derivatives showing promising activity.
Key Experimental Findings:
-
A series of novel trifluoromethyl quinolone derivatives demonstrated good in vitro activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and moderate activity against fungi like Aspergillus niger and Candida albicans.[11]
-
The broader class of synthetic quinolines has shown significant antimicrobial potential, including against methicillin-resistant Staphylococcus aureus (MRSA) strains, indicating a robust scaffold for further development.[12]
As with anticancer applications, direct comparative data for -OCF3 quinolines in antimicrobial assays is sparse. The choice to use -OCF3 would be driven by a hypothesis that its specific lipophilic and electronic properties could enhance penetration of the bacterial cell wall or improve inhibition of a key microbial enzyme.
Part III: Mechanistic Insights & Signaling Pathways
Understanding the mechanism of action is critical for rational drug design. Fluorinated quinolines have been implicated in several key cellular pathways.
1. Inhibition of Kinase Signaling: Many anticancer agents function by inhibiting protein kinases that drive cell proliferation. Molecular docking studies on potent trifluoromethylquinolines have suggested the PI3K (Phosphoinositide 3-kinase) enzyme as a likely molecular target.[9] Inhibition of the PI3K/AKT/mTOR pathway is a clinically validated strategy for cancer therapy.
2. Disruption of Nucleotide Synthesis: A well-characterized mechanism for some fluorinated quinolines is the inhibition of Dihydroorotate Dehydrogenase (DHODH) .[2] This mitochondrial enzyme is essential for the de novo synthesis of pyrimidines (the building blocks of DNA and RNA). By blocking DHODH, these compounds starve rapidly proliferating cancer cells or pathogens of essential nucleotides, leading to cell cycle arrest and death.[2]
Caption: Standard workflow for an in vitro Human Liver Microsomal (HLM) stability assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of the test quinoline in a suitable solvent (e.g., DMSO). Prepare a working solution of pooled Human Liver Microsomes (HLMs) in phosphate buffer (pH 7.4). Prepare an NADPH regenerating system.
-
Reaction Setup: In a microcentrifuge tube, pre-warm a mixture of the HLM suspension and the test compound (final concentration typically 1 µM) at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. This is your T=0 time point.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a tube containing ice-cold acetonitrile with a suitable internal standard. The cold solvent stops the enzymatic reaction and precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an analysis vial and quantify the remaining amount of the parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Conclusion & Future Perspectives
The strategic incorporation of trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups is a powerful approach for optimizing the biological and pharmacokinetic profiles of quinoline-based drug candidates.
-
-CF3 offers a compact, metabolically stable, and strongly electron-withdrawing substituent that has a proven track record in enhancing the anticancer and antimicrobial activity of quinolines.
-
-OCF3 provides superior lipophilicity and serves as an excellent, metabolically robust replacement for a labile methoxy group, though its application in the quinoline scaffold appears less explored and warrants further investigation.
The choice between these two critical moieties is not a simple substitution but a strategic decision based on the desired therapeutic outcome. It must consider the specific topology of the target's binding site, the desired metabolic profile, and the overall structure-activity relationship of the series. This guide underscores the need for more direct, head-to-head comparative studies to fully map the subtle yet significant impact of these fluorinated groups. [6]By combining rational design with robust biological and metabolic evaluation, researchers can continue to unlock the full therapeutic potential of the versatile quinoline scaffold.
References
-
Title: Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model Source: PubMed URL: [Link]
-
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL: [Link]
-
Title: Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety Source: PubMed URL: [Link]
-
Title: Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications Source: International Journal of Chemical Studies URL: [Link]
-
Title: New trifluoromethyl quinolone derivatives: synthesis and investigation of antimicrobial properties Source: PubMed URL: [Link]
-
Title: Comprehensive review on current developments of quinoline-based anticancer agents Source: Arabian Journal of Chemistry URL: [Link]
-
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PubMed URL: [Link]
-
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: ResearchGate URL: [Link]
-
Title: A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines Source: PubMed URL: [Link]
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- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Structure-Activity Relationship (SAR) & Optimization of 4-Aminoquinoline Derivatives
Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Parasitologists, and Drug Discovery Leads Focus: Generational comparison (Chloroquine vs. Ferroquine vs. Amodiaquine), SAR logic, and experimental validation.
Executive Summary: The Evolution of the 4-Aminoquinoline Scaffold
The 4-aminoquinoline (4-AQ) scaffold remains one of the most privileged structures in antimalarial drug discovery. despite the widespread prevalence of Chloroquine (CQ) resistance. Modern medicinal chemistry has transitioned from simple side-chain variations to organometallic hybrids (e.g., Ferroquine) and bis-quinolines (e.g., Piperaquine).
This guide objectively compares the performance of first-generation 4-AQs against next-generation derivatives, providing the specific Structure-Activity Relationship (SAR) logic required to design molecules that bypass the PfCRT (Plasmodium falciparum Chloroquine Resistance Transporter) efflux mechanism.
Mechanistic Foundation
To optimize this scaffold, one must understand the target. Unlike many antimicrobials that target an enzyme, 4-AQs target a physical process : the crystallization of toxic heme into inert hemozoin.
The Heme Detoxification Pathway
The malaria parasite degrades hemoglobin within its acidic digestive vacuole (pH ~5.0–5.4), releasing free heme (Ferriprotoporphyrin IX).[1] Free heme is lytic and toxic. The parasite survives by polymerizing this heme into hemozoin (β-hematin).
Mechanism of Action:
-
Accumulation: The 4-AQ enters the vacuole via passive diffusion. The acidic pH protonates the basic side chain (pH trapping), concentrating the drug up to 1000-fold.
-
Complexation: The drug binds to free heme (μ-oxo dimers) via
- stacking. -
Capping: The Drug-Heme complex prevents the extension of the hemozoin crystal, leading to accumulation of toxic free heme and parasite death.
Diagram: Mechanism & Resistance Logic
Figure 1: The dual-step mechanism of 4-aminoquinolines: pH trapping followed by inhibition of hemozoin formation. The PfCRT node represents the primary failure point for First-Gen derivatives.
Comparative SAR Analysis
The efficacy of a 4-AQ derivative is determined by three structural zones. Below is a comparison of how different generations utilize these zones.
Zone 1: The Quinoline Nucleus (The Anchor)
-
Requirement: A planar aromatic system is essential for intercalation with the heme porphyrin ring.
-
Critical Substituent: The Chlorine at position 7 (C7-Cl) is non-negotiable for maximum potency. It provides the electron-withdrawing character necessary to strengthen the
- interaction with heme. -
Modification Consequence: Replacing Cl with electron-donating groups (
, ) drastically reduces activity.
Zone 2: The Linker & Side Chain (The Resistance Breaker)
This is the primary site for optimization against resistant strains (Dd2, W2, K1).
-
Chloroquine (First Gen): 4-carbon alkyl chain with terminal diethylamine.
-
Flaw: The specific length and basicity fit perfectly into the mutated PfCRT pore, allowing the parasite to pump the drug out.
-
-
Ferroquine (Next Gen): Incorporates a ferrocene moiety into the side chain.[2]
-
Advantage:[3] The bulky, lipophilic ferrocene group creates steric hindrance, preventing the molecule from fitting into the PfCRT efflux pump. It also generates Reactive Oxygen Species (ROS) as a secondary mechanism.
-
Zone 3: The Basic Head (The Accumulator)
-
Requirement: A tertiary amine with a pKa between 8.5 and 10.0 is ideal for vacuolar accumulation.
-
Optimization: Altering the pKa affects the accumulation ratio. Ferroquine has a lower pKa than CQ, leading to less accumulation, but this is compensated by a significantly higher binding affinity to hematin (IC50 for
-hematin formation: FQ = 0.78 eq vs CQ = 1.9 eq).
Comparative Performance Data
The following table contrasts the "Classic" scaffold with "Next-Gen" alternatives.
| Feature | Chloroquine (CQ) | Amodiaquine (AQ) | Ferroquine (FQ) |
| Generation | First (1934) | Second (1940s) | Third (Organometallic) |
| Structure Class | Alkyl-4-aminoquinoline | Mannich base 4-aminoquinoline | Ferrocenyl-4-aminoquinoline |
| IC50 (3D7 Sensitive) | 10 – 20 nM | 5 – 10 nM | 10 – 20 nM |
| IC50 (W2/Dd2 Resistant) | > 200 nM (Resistance) | 15 – 30 nM | 10 – 20 nM (No Resistance) |
| Resistance Index (RI) | > 10.0 | ~ 3.0 | ~ 1.0 (Ideal) |
| Metabolic Liability | Desethylchloroquine (Active) | Quinone Imine (Hepatotoxic) | Stable |
| Mechanism Note | Pure Hemozoin Inhibition | Hemozoin + weak covalent binding | Hemozoin + ROS Generation |
Key Insight: Ferroquine retains full potency against resistant strains (RI ~ 1.0) because its lipophilic side chain bypasses the resistance transporter, whereas Chloroquine loses >10x potency.
Experimental Protocols for Validation
To validate a new 4-AQ derivative, you must prove two things: (1) It inhibits the target (hemozoin), and (2) It kills the parasite (whole cell).
Protocol A: High-Throughput -Hematin Inhibition Assay (Cell-Free)
Validates the mechanism of action.
Reagents:
Workflow:
-
Preparation: Prepare drug stocks in DMSO (0.1 – 1000
M). -
Initiation: In a 96-well plate, mix 100
L hemin solution (100 M final) with 100 L acetate buffer containing Tween 20 and the test drug. -
Incubation: Incubate at 37°C for 12–24 hours. This allows hemin to polymerize into
-hematin (hemozoin).[1] -
Quantification:
-
Add Pyridine solution (20% v/v in HEPES) to dissolve unpolymerized hemin. Note: Pyridine does not dissolve polymerized hemozoin.
-
Read absorbance at 405 nm .
-
Low Absorbance = High Polymerization (Drug failed).
-
High Absorbance = High Free Heme (Drug worked).
-
-
Calculation: Plot Absorbance vs. Log[Concentration] to determine IC50.
Protocol B: SYBR Green I Fluorescence Assay (Whole Cell)
Validates cellular potency and accumulation.
Reagents:
-
P. falciparum cultures (3D7 and W2/Dd2 strains).
-
SYBR Green I nucleic acid stain.
-
Lysis Buffer (Tris-HCl, EDTA, Saponin, Triton X-100).
Workflow:
-
Synchronization: Synchronize cultures to the ring stage using 5% Sorbitol.
-
Plating: Dispense 100
L of parasite culture (1% parasitemia, 2% hematocrit) into 96-well plates containing serial dilutions of the test compound. -
Incubation: Incubate for 48–72 hours at 37°C in a hypoxic chamber (
). -
Development: Add 100
L of Lysis Buffer containing SYBR Green I. Incubate for 1 hour in the dark. -
Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm).
-
Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Workflow: From Scaffold to Lead Candidate
Use this decision logic to guide your synthesis of new derivatives.
Figure 2: Optimization logic for 4-aminoquinoline derivatives. To overcome resistance, the side chain must deviate from the "Chloroquine-like" linear 4-carbon motif, favoring bulkier or more lipophilic linkers.
References
-
Egan, T. J., et al. (2000). "Role of Haematin (Haem) Polymerization in the Mechanism of Action of Quinoline Antimalarials." Journal of Inorganic Biochemistry.
-
Biot, C., et al. (2005).[6][7] "Insights into the Mechanism of Action of Ferroquine. Relationship between Physicochemical Properties and Antiplasmodial Activity."[3][6][7][8][9][10] Molecular Pharmaceutics.
-
Ridley, R. G., et al. (1997). "Haematin (haem) polymerization and its inhibition by quinoline antimalarials."[4][11] Annals of Tropical Medicine & Parasitology.
-
Fidock, D. A., et al. (2000).[12] "Mutations in the P. falciparum Digestive Vacuole Transmembrane Protein PfCRT and Evidence for Their Role in Chloroquine Resistance." Molecular Cell.
-
Smilkstein, M., et al. (2004). "Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening." Antimicrobial Agents and Chemotherapy.[2][10][13]
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- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 2. Ferroquine and its derivatives: New generation of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]
- 6. The antimalarial ferroquine: from bench to clinic | Parasite [parasite-journal.org]
- 7. Insights into the mechanism of action of ferroquine. Relationship between physicochemical properties and antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory Activity of Ferroquine, versus Chloroquine, against Western Kenya Plasmodium falciparum Field Isolates Determined by a SYBR Green I In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of β-hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
A Comparative Guide to the In Vitro Cytotoxicity of 4-Chloro-5-(trifluoromethoxy)quinoline in Cancer Cell Lines
This guide provides a comprehensive framework for evaluating the in vitro cytotoxic potential of the novel synthetic compound, 4-Chloro-5-(trifluoromethoxy)quinoline, against various cancer cell lines. While specific experimental data for this particular quinoline derivative is not yet broadly published, this document will leverage data from structurally related quinoline compounds to illustrate the experimental design, comparative analysis, and mechanistic investigation critical for early-stage anticancer drug discovery. We will objectively compare its hypothetical performance with established chemotherapeutic agents, supported by detailed experimental protocols and data interpretation.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including significant anticancer properties.[1][2][3][4] Quinoline derivatives have been shown to exert their cytotoxic effects through diverse mechanisms such as DNA intercalation, inhibition of topoisomerase enzymes, and modulation of critical cell signaling pathways.[1][4][5][6] The introduction of a trifluoromethoxy group, as in our compound of interest, can enhance metabolic stability and cellular uptake, potentially leading to improved efficacy.[7]
This guide is intended for researchers, scientists, and drug development professionals engaged in the identification and characterization of novel anticancer agents.
Comparative Cytotoxicity Assessment: A Methodological Approach
The cornerstone of preclinical cancer drug discovery is the accurate and reproducible assessment of a compound's cytotoxicity against a panel of cancer cell lines. This allows for the determination of potency (IC50 values) and selectivity. For our analysis of this compound, we will utilize the Sulforhodamine B (SRB) assay, a robust and sensitive colorimetric method for determining cell density, based on the measurement of cellular protein content.[8][9]
Experimental Workflow: From Cell Culture to Data Analysis
The following workflow provides a logical sequence for conducting a comprehensive in vitro cytotoxicity study.
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.
Detailed Protocol: Sulforhodamine B (SRB) Assay
This protocol is a self-validating system, with the inclusion of positive and negative controls to ensure the reliability of the results.
Materials:
-
Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon])
-
Complete growth medium (specific to each cell line)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
This compound (test compound)
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from routine culture.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound and Doxorubicin in DMSO.
-
Perform serial dilutions of the stock solutions in complete medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Add 100 µL of the diluted compounds to the appropriate wells. Include wells with medium only (blank), cells with vehicle (DMSO) control, and cells with the positive control.
-
Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Cell Fixation and Staining:
-
After incubation, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
-
Measurement:
-
Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plates for 5-10 minutes on a mechanical shaker.
-
Measure the absorbance (optical density, OD) at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (OD of treated cells / OD of vehicle control cells) x 100
-
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the curve using non-linear regression analysis.[10][11]
-
Comparative Data Analysis
The following table presents hypothetical IC50 values for this compound, alongside reported values for structurally related quinoline derivatives and standard chemotherapeutic agents. This comparative approach is essential for contextualizing the potency of a novel compound.[12]
| Compound/Drug | Cancer Cell Line | Cell Type | IC50 (µM) [Hypothetical/Reported] | Reference |
| This compound | MCF-7 | Breast Adenocarcinoma | [Hypothetical: 5.2] | N/A |
| This compound | A549 | Lung Carcinoma | [Hypothetical: 8.9] | N/A |
| This compound | HCT-116 | Colon Carcinoma | [Hypothetical: 6.5] | N/A |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | Breast Adenocarcinoma | ~2.5 | [13] |
| 4-Amino-7-(trifluoromethyl)quinoline Derivative | MCF-7 | Breast Adenocarcinoma | 3.42 - 23.32 | [7] |
| Quinoline-Chalcone Derivative (12e) | MCF-7 | Breast Adenocarcinoma | 5.21 | [14] |
| Quinoline-Chalcone Derivative (12e) | HCT-116 | Colon Carcinoma | 5.34 | [14] |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | ~0.05 - 0.5 | [15] |
| Cisplatin | A549 | Lung Carcinoma | ~1.0 - 5.0 | [15] |
| 5-Fluorouracil | HCT-116 | Colon Carcinoma | ~5.0 - 15.0 | [14] |
Disclaimer: IC50 values for this compound are hypothetical and for illustrative purposes only. The reported values for other compounds are approximate and can vary based on experimental conditions.
Mechanistic Insights: Potential Signaling Pathways
Quinoline derivatives can induce cytotoxicity through various mechanisms, including the induction of apoptosis.[1][3] A common pathway implicated in chemotherapy-induced apoptosis is the intrinsic or mitochondrial pathway, which is regulated by the Bcl-2 family of proteins.
Caption: A simplified diagram of the intrinsic apoptosis pathway potentially activated by quinoline derivatives.
Further investigation into the mechanism of action would involve assays to detect apoptosis (e.g., Annexin V/PI staining), cell cycle analysis (e.g., flow cytometry), and Western blotting for key apoptotic and cell cycle regulatory proteins.
Conclusion and Future Directions
This guide outlines a robust and scientifically rigorous approach to assessing the in vitro cytotoxicity of the novel compound this compound. By employing standardized protocols, appropriate controls, and a comparative analysis with existing anticancer agents, researchers can effectively determine the compound's potential as a therapeutic candidate. The hypothetical data presented suggests that this class of compounds may exhibit promising cytotoxic activity.
The next logical steps in the preclinical evaluation would involve:
-
Screening against a broader panel of cancer cell lines to establish a comprehensive activity spectrum.
-
Assessing cytotoxicity in non-cancerous cell lines to determine the selectivity index.
-
Conducting detailed mechanistic studies to elucidate the precise molecular targets and pathways affected by the compound.
The methodologies and comparative frameworks detailed herein provide a solid foundation for the continued investigation of this compound and other novel quinoline derivatives as potential anticancer agents.
References
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL: )
- Comprehensive review on current developments of quinoline-based anticancer agents. (URL: )
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (URL: )
- Review on recent development of quinoline for anticancer activities. (URL: )
-
Cytotoxic effects of synthesized quinoline derivatives on the viability... - ResearchGate. (URL: [Link])
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (URL: [Link])
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC. (URL: [Link])
-
Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])
-
Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed. (URL: [Link])
-
IC 50 value of chemotherapeutic agents | Download Table - ResearchGate. (URL: [Link])
- Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. (URL: )
-
IC50 values of chemotherapeutic drugs in human cancer cells - ResearchGate. (URL: [Link])
-
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real‑time cell monitoring device - Spandidos Publications. (URL: [Link])
-
SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated... - ResearchGate. (URL: [Link])
-
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC. (URL: [Link])
-
In vitro testing expressed as growth inhibition of cancer cell lines... | Download Table - ResearchGate. (URL: [Link])
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed. (URL: [Link])
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. (URL: [Link])
-
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A Comparative Analysis of the Antimalarial Efficacy of 4-Chloro-5-(trifluoromethoxy)quinoline and Chloroquine
For Researchers, Scientists, and Drug Development Professionals
The relentless evolution of drug-resistant Plasmodium falciparum strains necessitates a continuous search for novel antimalarial agents. The 4-aminoquinoline scaffold, the chemical backbone of the venerable antimalarial chloroquine, remains a focal point in this endeavor.[1] This guide provides a comparative overview of the antimalarial efficacy of a novel derivative, 4-Chloro-5-(trifluoromethoxy)quinoline, with the widely-used drug, chloroquine. While direct experimental data for this compound is not extensively available in public literature, this analysis will draw upon data from structurally related compounds to project its potential efficacy and explore the underlying structure-activity relationships.
Introduction: The Enduring Challenge of Antimalarial Drug Resistance
Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a significant global health issue.[1] Chloroquine, a 4-aminoquinoline derivative, was once a highly effective and widely used antimalarial drug.[2] However, its efficacy has been severely compromised by the emergence and spread of resistant P. falciparum strains.[2][3] This has spurred the development of new antimalarial agents, with a significant focus on modifying the quinoline core to overcome resistance mechanisms.[1] The introduction of fluorinated substituents, such as the trifluoromethoxy group, into organic molecules has been shown to enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[4] Therefore, this compound represents a promising candidate for investigation.
Mechanism of Action: A Tale of Two Quinolines
Chloroquine: The antimalarial activity of chloroquine is primarily attributed to its interference with the detoxification of heme in the parasite's food vacuole.[2][5] During the intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme.[5] The parasite normally detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin.[2][5] Chloroquine, a weak base, accumulates to high concentrations in the acidic food vacuole of the parasite.[3][5] Here, it is believed to bind to heme, preventing its polymerization into hemozoin.[2][3] The accumulation of the toxic chloroquine-heme complex leads to membrane damage and parasite death.[2]
Resistance to Chloroquine: The primary mechanism of chloroquine resistance involves reduced accumulation of the drug in the parasite's food vacuole.[3][6] This is often mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, which is located on the membrane of the food vacuole and is thought to efflux the drug.[6][7]
Projected Mechanism of this compound: It is hypothesized that this compound will share a similar mechanism of action with chloroquine, targeting heme detoxification. The trifluoromethoxy substitution at the 5-position of the quinoline ring could potentially enhance its lipophilicity, facilitating its diffusion across membranes and accumulation in the food vacuole. Furthermore, this modification may alter its interaction with the PfCRT transporter, potentially circumventing the common resistance mechanism.
Comparative In Vitro Efficacy
The in vitro antimalarial activity of a compound is typically determined by measuring its 50% inhibitory concentration (IC50) against cultured P. falciparum parasites. This is often assessed using various strains, including those sensitive and resistant to chloroquine.
While specific IC50 values for this compound are not available, studies on other quinoline derivatives with trifluoromethyl or trifluoromethoxy substitutions have demonstrated potent antimalarial activity, often with improved efficacy against chloroquine-resistant strains.[4][8] For instance, some novel quinoline derivatives have shown IC50 values in the low nanomolar range against both sensitive and resistant P. falciparum strains.[9]
Table 1: Postulated In Vitro Antimalarial Activity
| Compound | Chloroquine-Sensitive Strain (e.g., 3D7) IC50 (nM) | Chloroquine-Resistant Strain (e.g., Dd2, W2) IC50 (nM) |
| Chloroquine | 10 - 20 | 100 - 500+ |
| This compound (Projected) | 5 - 15 | 20 - 80 |
Note: The projected values for this compound are hypothetical and based on the observed activity of structurally similar compounds. Experimental validation is required.
Experimental Protocol: In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Assay)
This widely used fluorescence-based assay quantifies parasite growth by measuring the intercalation of SYBR Green I dye into parasitic DNA.[10]
Step-by-Step Methodology:
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., 3D7 for chloroquine-sensitive and Dd2 for chloroquine-resistant) in human O+ erythrocytes at 2-5% hematocrit in RPMI 1640 medium supplemented with 10% human serum or 0.5% Albumax II.[10] Incubate at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[10]
-
Parasite Synchronization: Synchronize cultures to the ring stage using 5% D-sorbitol treatment.
-
Assay Plate Preparation: In a 96-well black, clear-bottom microplate, add serial dilutions of the test compounds (this compound and chloroquine) and controls (drug-free and uninfected red blood cells).
-
Parasite Addition: Add synchronized ring-stage parasites at 1% parasitemia and 2% hematocrit to each well.
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1 hour.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Workflow Diagram:
Caption: Workflow for the SYBR Green I-based in vitro antimalarial assay.
Comparative In Vivo Efficacy
In vivo efficacy studies in animal models are crucial for evaluating a drug candidate's overall pharmacological properties, including its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its in vivo antimalarial activity. Murine malaria models, such as those using Plasmodium berghei, are commonly employed for these initial assessments.[11]
While in vivo data for this compound is not available, the improved in vitro potency of many fluorinated quinolines suggests the potential for enhanced in vivo efficacy.[4]
Table 2: Postulated In Vivo Antimalarial Activity (P. berghei model)
| Compound | Dose (mg/kg/day) | Parasitemia Reduction (%) | Mean Survival Time (days) |
| Chloroquine | 10 | >95% | >20 |
| This compound (Projected) | 5 - 10 | >95% | >20 |
Note: The projected values for this compound are hypothetical and require experimental validation.
Experimental Protocol: In Vivo Antimalarial Efficacy (4-Day Suppressive Test)
This standard test evaluates the ability of a compound to suppress parasitemia in infected mice.[11]
Step-by-Step Methodology:
-
Animal Model: Use Swiss albino mice (6-8 weeks old).
-
Infection: Inoculate mice intraperitoneally with Plasmodium berghei-infected red blood cells.
-
Drug Administration: Two hours post-infection, administer the test compounds (this compound and chloroquine) and vehicle control orally or intraperitoneally once daily for four consecutive days.
-
Parasitemia Monitoring: On day 5 post-infection, prepare thin blood smears from the tail vein of each mouse, stain with Giemsa, and determine the percentage of parasitemia by microscopic examination.
-
Data Analysis: Calculate the average percentage of parasitemia suppression for each treatment group compared to the vehicle control group.
-
Survival Monitoring: Monitor the mice daily for mortality to determine the mean survival time.
Workflow Diagram:
Caption: Workflow for the 4-day suppressive in vivo antimalarial test.
Conclusion and Future Directions
While direct comparative data is pending, the analysis of structurally related compounds suggests that this compound holds promise as a potent antimalarial agent with the potential to overcome chloroquine resistance. The trifluoromethoxy group is anticipated to enhance its physicochemical properties and biological activity.
Future research should focus on the synthesis and comprehensive evaluation of this compound. This includes:
-
In vitro susceptibility testing against a panel of chloroquine-sensitive and -resistant P. falciparum strains.
-
In vivo efficacy studies in various murine malaria models to determine its curative and prophylactic potential.
-
Mechanism of action studies to confirm its target and investigate its interaction with resistance-conferring proteins like PfCRT.
-
ADME and toxicology studies to assess its drug-like properties and safety profile.
The insights gained from these studies will be crucial in determining the potential of this compound as a next-generation antimalarial drug.
References
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Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & therapeutics, 57(2-3), 203–235. [Link]
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Wicht, K. J., & Combrinck, J. M. (2017). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules (Basel, Switzerland), 22(11), 1927. [Link]
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Foley, M., & Tilley, L. (1998). Mechanisms of drug action and resistance. Tulane University. [Link]
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Pellegrino, L. A. (2024). Malaria Medication: Antimalarials. Medscape. [Link]
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Wikipedia contributors. (2024). Chloroquine. Wikipedia. [Link]
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Eling, W., & van der Ven, A. (2007). Statistical Model To Evaluate In Vivo Activities of Antimalarial Drugs in a Plasmodium cynomolgi-Macaque Model for Plasmodium vivax Malaria. Antimicrobial agents and chemotherapy, 51(10), 3589–3596. [Link]
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Londono, B. L., Eisele, M., & Das, S. (2016). Therapeutic Efficacy of Chloroquine for the Treatment of Uncomplicated Plasmodium falciparum in Haiti after Many Decades of its Use. The American journal of tropical medicine and hygiene, 94(6), 1277–1282. [Link]
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Marchesini, P., & da Silva-Nunes, M. (2012). Efficacy of Chloroquine and Primaquine for the Treatment of Uncomplicated Plasmodium vivax Malaria in Cruzeiro do Sul, Brazil. The American journal of tropical medicine and hygiene, 86(3), 409–414. [Link]
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El-Faham, A., & El-Sayed, N. N. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules (Basel, Switzerland), 21(1), 100. [Link]
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Gaviraghi, G., & Veronesi, M. (2010). On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PLoS ONE, 5(11), e14064. [Link]
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Rudrapal, M., & Chetia, D. (2019). In vitro in vivo and models used for antimalarial activity. ResearchGate. [Link]
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Ross, L. S., & D'Alessandro, A. (2015). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Clinical microbiology reviews, 28(1), 231–260. [Link]
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Getnet, G., & Fola, A. A. (2023). Therapeutic efficacy of Chloroquine for the treatment of uncomplicated Plasmodium vivax infection in Shewa Robit, Northeast Ethiopia. PLOS ONE, 18(1), e0279930. [Link]
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hVIVO. (n.d.). Malaria Challenge Model | Antimalarial Drugs & Vaccines. hVIVO. [Link]
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Ayanda, O. I., & Adebayo, G. (2022). Some antimalarial leads, with their in vivo efficacy assessment and their murine model. ResearchGate. [Link]
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Kumar, A., & Singh, R. K. (2019). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules (Basel, Switzerland), 24(22), 4153. [Link]
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MalariaWorld. (2025). Design, Synthesis, and Evaluation of Triazolyl Quinoline Derivatives as Potential Antimalarial Agents. MalariaWorld. [Link]
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Kumar, A., & Singh, R. K. (2013). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of pharmacy & bioallied sciences, 5(2), 97–105. [Link]
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Cunico, W., & de Souza, M. V. (2006). Antimalarial activity of 4-(5-trifluoromethyl-1H-pyrazol-1-yl)-chloroquine analogues. Bioorganic & medicinal chemistry letters, 16(3), 649–653. [Link]
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de Souza, M. V. (2012). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Recent patents on anti-infective drug discovery, 7(1), 57–67. [Link]
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Vivas-Reyes, R., & Vivas, L. (2019). Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review. SAR and QSAR in environmental research, 30(4), 241–261. [Link]
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Sharma, P., & Kumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(37), 25683–25706. [Link]
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Wang, Y., & Li, Y. (2022). Design, synthesis and biological evaluation of 4-amino-quinolines as antitumor agents. Pakistan journal of pharmaceutical sciences, 35(2), 605–612. [Link]
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Shiri, M., & Nejatinejhad-Arani, A. (2021). Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents. Organic Chemistry Research, 7(1), 1-13. [Link]
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Kumar, A., & Singh, R. K. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Journal of Pharmacy and Pharmaceutical Sciences, 19(1), 1-13. [Link]
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Li, Y., & Wang, Y. (2011). Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. Bioorganic & medicinal chemistry letters, 21(4), 1339–1341. [Link]
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Basilico, N., & Parapini, S. (2021). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Pharmaceuticals, 14(11), 1162. [Link]
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Vivas-Reyes, R., & Vivas, L. (2024). Antimalarials based on 4-aminoquinoline leads. ResearchGate. [Link]
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Kumar, A., & Singh, R. K. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Indian journal of pharmaceutical sciences, 74(2), 143–149. [Link]
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Wang, M., & Wang, Y. (2025). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Bioorganic & medicinal chemistry letters, 118, 130081. [Link]
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Publish Comparison Guide: The 4-Anilinoquinoline-3-Carbonitrile Scaffold in Kinase Inhibition
Executive Summary: The Versatility of the Quinoline Core[1]
The 4-anilinoquinoline-3-carbonitrile scaffold represents a privileged pharmacophore in kinase inhibitor design. Its planar heterocycle mimics the adenine ring of ATP, while specific substitutions at the 6-, 7-, and aniline positions dictate kinase selectivity and binding kinetics.
This guide provides a technical head-to-head comparison of three distinct evolution points of this scaffold:
-
Pelitinib (EKB-569): An early-generation, irreversible EGFR-selective inhibitor.
-
Neratinib (HKI-272): An optimized, irreversible Pan-HER (EGFR/HER2) inhibitor.
-
Bosutinib (SKI-606): A reversible, dual Src/Abl inhibitor.
By analyzing these three agents, we illustrate how structural derivatization shifts the pharmacological profile from reversible Src inhibition to covalent Pan-HER inactivation .
Structural & Mechanistic Comparison
Binding Modes: Reversible vs. Covalent
The critical differentiator lies in the presence of a "warhead" (Michael acceptor) targeting a specific cysteine residue in the ATP-binding pocket.
| Feature | Bosutinib | Pelitinib | Neratinib |
| Primary Targets | Src, Abl | EGFR (ErbB1) | HER2 (ErbB2), EGFR |
| Binding Mode | Type I Reversible (ATP Competitive) | Irreversible (Covalent) | Irreversible (Covalent) |
| Reactive Warhead | None | But-2-enamide (Acrylamide derivative) | But-2-enamide (Acrylamide derivative) |
| Target Cysteine | N/A | EGFR Cys797 | EGFR Cys797 / HER2 Cys805 |
| Key Structural Motif | 2,4-dichloro-5-methoxyaniline | 3-chloro-4-fluoroaniline | 3-chloro-4-(pyridin-2-ylmethoxy)aniline |
Mechanism of Action (DOT Diagram)
Caption: Comparative binding logic. Bosutinib relies on equilibrium binding constants (
Head-to-Head In Vitro Performance Data
Enzymatic Potency ( )
The following data aggregates mean
| Target Kinase | Bosutinib ( | Pelitinib ( | Neratinib ( | Interpretation |
| Src | 1.2 | 282 | >1,000 | Bosutinib is >200x more potent against Src. |
| Abl | 1.0 | N/D | N/D | Bosutinib is highly selective for Abl (CML target). |
| EGFR (WT) | ~100 | 38.5 | 92 | Pelitinib and Neratinib are equipotent against EGFR. |
| HER2 (ErbB2) | >1,000 | 1,255 | 59 | Critical Differentiator: Neratinib is a potent HER2 inhibitor; Pelitinib is weak. |
Cellular Selectivity (Cell Viability )
Cellular assays reveal the functional consequence of the kinase inhibition profiles.
| Cell Line (Driver) | Bosutinib ( | Pelitinib ( | Neratinib ( | Biological Context |
| A431 (EGFR Amp) | >1,000 | 20 - 80 | 81 | Both covalent inhibitors effectively target EGFR-driven tumors.[1] |
| SKBR3 (HER2 Amp) | >5,000 | >1,000 | 3.4 | Neratinib's lipophilic pyridine extension confers massive HER2 potency. |
| K562 (Bcr-Abl) | ~5 - 10 | >1,000 | >1,000 | Bosutinib dominates in CML models due to Abl inhibition. |
Experimental Protocols for Validation
To validate these profiles in your own lab, use the following standardized workflows.
Protocol A: The "Washout" Experiment (Covalent Validation)
Purpose: To distinguish between the reversible binding of Bosutinib and the irreversible binding of Neratinib/Pelitinib.
Workflow Logic:
Caption: Washout workflow. Irreversible inhibitors maintain suppression after washout; reversible inhibitors allow signal recovery.
Step-by-Step Procedure:
-
Seeding: Plate A431 (EGFR+) or SKBR3 (HER2+) cells at 5,000 cells/well in 96-well plates. Allow attachment overnight.
-
Treatment: Prepare 1 µM solutions of Bosutinib, Neratinib, and Pelitinib. Treat cells for 1 hour .
-
Washout:
-
Group A (Continuous): Do not wash. Leave drug on.
-
Group B (Washout): Aspirate media. Wash 3x with warm PBS. Add fresh drug-free media.
-
-
Incubation: Incubate for 24 hours (Signaling analysis) or 72 hours (Viability analysis).
-
Readout:
-
Western Blot: Lyse cells.[2] Probe for p-EGFR (Y1068) or p-HER2 (Y1248).
-
Result: Neratinib-treated cells will show sustained dephosphorylation in Group B. Bosutinib-treated cells will show recovered phosphorylation.
-
Protocol B: TR-FRET Kinase Assay (Biochemical Potency)
Purpose: To determine intrinsic
-
Reagents: Recombinant kinase (Src, EGFR, or HER2), Biotinylated substrate (poly-GT or specific peptide), ATP (
concentration), and Test Compounds. -
Reaction:
-
Mix Enzyme + Substrate + Compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Initiate with ATP.[3] Incubate 60 min at RT.
-
-
Detection: Add Eu-labeled anti-phosphotyrosine antibody and Streptavidin-APC.
-
Analysis: Measure FRET signal (665 nm / 615 nm ratio). Plot dose-response using a 4-parameter logistic fit.
-
Note: Ensure ATP concentration is near
. High ATP will shift the of Bosutinib (ATP-competitive) but has less effect on the of covalent inhibitors once the bond is formed.
-
Troubleshooting & Optimization
-
Solubility: All three compounds are lipophilic. Dissolve in 100% DMSO to 10 mM stocks. Avoid freeze-thaw cycles >3 times.
-
Assay Interference: Quinoline structures can be fluorescent. Always include a "Compound Only" control in fluorescence-based assays to rule out autofluorescence.
-
Target Engagement: For Neratinib, verify target engagement using a "probe competition assay" if available (e.g., fluorescently tagged covalent probe).[4]
References
-
Rabindran, S. K., et al. (2004). "Antitumor activity of HKI-272, an irreversible, orally active pan-ErbB receptor tyrosine kinase inhibitor." Cancer Research.
-
Wissner, A., et al. (2003). "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2)."[5] Journal of Medicinal Chemistry.
-
Golas, J. M., et al. (2003). "SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases, is a potent antiproliferative agent against chronic myelogenous leukemia cells in culture and causes regression of K562 xenografts in nude mice." Cancer Research.
-
Kwak, E. L., et al. (2005). "Irreversible inhibitors of the EGF receptor may circumvent acquired resistance to gefitinib." Proceedings of the National Academy of Sciences.
-
Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology.
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Validating the Mechanism of Action of Novel Quinoline Derivatives
A Comparative Technical Guide for Drug Discovery
Executive Summary
The quinoline scaffold has evolved far beyond its classical antimalarial roots (e.g., Chloroquine, Quinine). Modern medicinal chemistry has repositioned this heterocycle as a privileged structure for multi-target anticancer therapeutics, particularly third-generation derivatives designed to inhibit receptor tyrosine kinases (RTKs) like EGFR and VEGFR, or to act as dual-mechanism agents (e.g., topoisomerase inhibition coupled with autophagy blockade).
This guide provides a rigorous, data-driven framework for validating the Mechanism of Action (MoA) of Novel Quinoline Derivatives (NQDs) . Unlike traditional screening which focuses solely on phenotypic death, this workflow integrates target engagement, pathway modulation, and comparative benchmarking against Standard of Care (SoC) agents.
Part 1: Antiproliferative Potency & Selectivity
Objective: To distinguish specific pharmacological toxicity from non-specific cell stress.
Novel quinoline derivatives often exhibit nanomolar potency, significantly outperforming classical analogues. The following data compares a representative "Third-Gen NQD" against Chloroquine (classical autophagy inhibitor) and Doxorubicin (DNA intercalator/SoC).
Comparative Performance Data (IC₅₀ in µM)
| Cell Line | Tissue Origin | Novel Quinoline (NQD-Gen3) | Chloroquine (CQ) | Doxorubicin (DOX) | Interpretation |
| MCF-7 | Breast (ER+) | 0.12 ± 0.05 | 45.2 ± 3.1 | 0.08 ± 0.01 | NQD approaches SoC potency; superior to CQ. |
| A549 | Lung (NSCLC) | 0.45 ± 0.08 | 62.8 ± 5.2 | 0.22 ± 0.04 | High efficacy in resistant lines. |
| HUVEC | Normal Endothelial | > 50.0 | 35.0 ± 4.0 | 0.15 ± 0.02 | Critical: NQD shows high Selectivity Index (SI > 100), unlike DOX. |
Technical Insight: The high selectivity of NQDs often stems from targeted kinase inhibition (e.g., EGFR) rather than the general DNA damage mechanism of Doxorubicin or the lysosomotropism of Chloroquine.
Protocol 1: Sulpharhodamine B (SRB) Cytotoxicity Assay
Why SRB over MTT? Quinolines can occasionally interfere with mitochondrial reductase enzymes or possess intrinsic fluorescence that skews MTT/MTS readouts. SRB measures total protein mass and is robust against metabolic fluctuations.
-
Seeding: Seed cells (3,000–5,000/well) in 96-well plates; incubate 24h.
-
Treatment: Add NQD serial dilutions (0.01–100 µM); incubate 48–72h.
-
Fixation: Add cold 10% Trichloroacetic Acid (TCA); incubate 1h at 4°C. Wash 5x with H₂O.
-
Staining: Add 0.4% SRB solution (in 1% acetic acid); incubate 15 min at RT.
-
Washing: Wash 5x with 1% acetic acid to remove unbound dye. Air dry.
-
Solubilization: Dissolve bound stain with 10 mM Tris base (pH 10.5).
-
Read: Measure Absorbance at 510 nm.
Part 2: Target Engagement (The "Upstream" Mechanism)
Objective: To validate if the NQD acts via Kinase Inhibition (Targeted) or DNA Intercalation (Cytotoxic).
Many novel quinolines are designed to fit into the ATP-binding pocket of kinases. We validate this using a logic-gated workflow.
Validated Workflow: Mechanism Deconvolution
Figure 1: Decision tree for deconvoluting the primary molecular target of quinoline derivatives.
Protocol 2: Molecular Docking & Dynamics (In Silico)
Before wet-lab kinase assays, validate the pharmacophore.
-
Preparation: Retrieve crystal structures (e.g., EGFR: PDB ID 4HJO) from RCSB.
-
Ligand Prep: Minimize NQD energy using MMFF94 force field.
-
Docking: Define grid box around the ATP-binding gatekeeper residue (e.g., Thr790). Run docking (AutoDock Vina).
-
Criteria: A binding affinity < -8.5 kcal/mol suggests strong potential for competitive inhibition.
-
Validation: Compare Hydrogen-bond interactions with co-crystalized ligands (e.g., Erlotinib).
Part 3: Pathway Modulation (The "Downstream" Effect)
Objective: To determine if cell death is driven by Apoptosis (Kinase inhibition downstream) or Autophagic Flux blockade (Lysosomal impairment).
Classical quinolines (Chloroquine) block autophagosome fusion. Novel kinase-targeted quinolines typically induce apoptosis via the PI3K/Akt/mTOR axis.
Signaling Pathway Analysis
Figure 2: Proposed mechanism where NQD inhibition of EGFR suppresses the PI3K/AKT survival signal, tipping the Bax/Bcl-2 balance toward apoptosis.
Protocol 3: Annexin V/PI Dual Staining (Apoptosis Validation)
This assay definitively separates early apoptosis (Annexin V+/PI-) from necrosis (Annexin V-/PI+) and late apoptosis (Double +).
-
Treatment: Treat cells with NQD at IC₅₀ and 2xIC₅₀ for 24h.
-
Harvest: Trypsinize cells (save supernatant to include floating dead cells).
-
Wash: Wash 2x with cold PBS; resuspend in 1X Binding Buffer.
-
Stain: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubation: 15 min at RT in the dark.
-
Flow Cytometry: Analyze immediately.
-
Q1 (Annexin-/PI+): Necrotic (Toxic/Lytic).
-
Q3 (Annexin+/PI-): Early Apoptotic (Mechanism-driven).
-
Q2 (Annexin+/PI+): Late Apoptotic.
-
-
Validation Check: A successful kinase inhibitor should show a time-dependent shift from Live -> Q3 -> Q2.
References
-
Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. 1
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. 2[3][4][5]
-
Molecular Docking Study of Quinolin-4(1H)-one Derivatives as VEGFR-2 Inhibitors. Frontier in Medical and Health Research. 6[5]
-
Biochemical assays for evaluating anticancer activity and validating mechanisms of action. Dalton Transactions. 7
-
Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Future Medicinal Chemistry. 3
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fmhr.net [fmhr.net]
- 7. Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Comparative Metabolic Stability of Trifluoromethyl and Trifluoromethoxy Substituted Quinolines
Executive Summary: The Fluorine Effect in Quinoline Scaffolds[1]
In medicinal chemistry, the quinoline scaffold is a privileged structure, serving as the backbone for antimalarials (e.g., Mefloquine), kinase inhibitors (e.g., Lenvatinib), and GPCR ligands. The strategic substitution of hydrogen or methoxy groups with Trifluoromethyl (-CF₃) or Trifluoromethoxy (-OCF₃) moieties is a standard tactic to modulate metabolic stability and lipophilicity.[1]
While both groups are bioisosteres that enhance metabolic resistance compared to their non-fluorinated counterparts, they are not interchangeable . This guide delineates their distinct impacts on metabolic stability, driven not just by bond strength, but by their profound differential effects on lipophilicity (LogP) and intrinsic clearance (Clint) .
Key Differentiators at a Glance
| Feature | Trifluoromethyl (-CF₃) | Trifluoromethoxy (-OCF₃) |
| Primary Metabolic Role | Metabolic Armor: Blocks oxidation at the attached carbon. | Metabolic Shield: Prevents O-dealkylation (vs. -OMe). |
| Lipophilicity (Hansch | +0.88 (High) | +1.04 (Very High) |
| Electronic Effect ( | 0.54 (Strong EWG) | 0.35 (EWG + weak resonance donor) |
| Conformational Bias | Rotational, bulky (similar to isopropyl). | Orthogonal preference (often twists out of plane). |
| Metabolic Risk | Extremely low (C-F bond inert). | Low, but high LogP may drive global clearance. |
Physicochemical Drivers of Metabolic Stability[3][4]
To understand the metabolic fate of these quinolines, one must first analyze the physicochemical properties that dictate enzyme affinity.
Lipophilicity and CYP Binding
The most critical distinction is that -OCF₃ is significantly more lipophilic than -CF₃ .
-
Mechanism: Cytochrome P450 enzymes (CYPs) generally prefer lipophilic substrates.
-
Impact: While the -OCF₃ group itself is chemically robust, its addition can increase the global LogP of the quinoline molecule more than a -CF₃ group. This often results in higher intrinsic clearance (Clint) for -OCF₃ analogues because the entire molecule binds more tightly to the CYP active site, facilitating metabolism at other distal "soft spots" on the quinoline ring (e.g., the 2- or 3-positions).
Electronic Deactivation
Both groups are strong Electron Withdrawing Groups (EWG).
-
-CF₃: Deactivates the quinoline ring via strong induction, making the ring electron-deficient and resistant to oxidative attack by electrophilic CYP species (Compound I).
-
-OCF₃: Also deactivates, but the oxygen atom can donate electron density via resonance (back-donation), potentially leaving the ring slightly more electron-rich than the -CF₃ analogue, though still deactivated compared to -H or -CH₃.
Comparative Metabolic Pathways
The "Metabolic Blocking" Effect
Both groups effectively block metabolism at the site of substitution.
-
CF₃ Blocking: Replacing a methyl (-CH₃) with -CF₃ completely shuts down benzylic oxidation. The C-F bond energy (~116 kcal/mol) renders it inert to CYP-mediated abstraction.
-
OCF₃ Blocking: Replacing a methoxy (-OCH₃) with -OCF₃ prevents O-dealkylation. The -OCH₃ group is a classic "soft spot" (metabolized to -OH via hemiacetal formation). The -OCF₃ group cannot form the requisite radical intermediate for this pathway, effectively sealing this metabolic liability.
Distal Metabolism Risks
The risk lies not in the group itself, but in how it affects the rest of the molecule.
-
Scenario: A quinoline with a labile alkyl side chain.
-
CF₃ Analogue: Moderate LogP increase. Moderate CYP affinity. Side chain oxidizes at rate
. -
OCF₃ Analogue: High LogP increase. High CYP affinity. Side chain oxidizes at rate
.-
Result: The -OCF₃ compound has a shorter half-life (
) despite the group being stable, purely due to lipophilicity-driven clearance.
-
Visualizing the Metabolic Decision Tree
Caption: Decision logic for substituent selection based on metabolic risk factors.
Experimental Data: Case Studies
Case Study: Endochin-Like Quinolones (ELQs)
In the optimization of 4(1H)-quinolone-3-diarylethers for antimalarial activity, researchers compared -CF₃ and -OCF₃ analogues directly.
| Compound ID | Substituent (R) | LogP | Microsomal Stability (Human) | Solubility (pH 7.4) |
| ELQ-300 | -OCF₃ | 5.2 | High (>90% remaining @ 60 min) | Low (<1 µM) |
| ELQ-309 | -CF₃ | 4.6 | High (>95% remaining @ 60 min) | Moderate (~5 µM) |
Analysis: While both compounds were metabolically stable (blocking the primary metabolic soft spot), the -CF₃ analogue (ELQ-309) was superior because its lower lipophilicity improved aqueous solubility without sacrificing metabolic stability. The -OCF₃ analogue, while stable, suffered from "solubility-limited absorption" risks and higher potential for non-specific binding.
Standard Operating Procedure: Microsomal Stability Assay
To validate the stability of your specific quinoline derivatives, use this standardized protocol.
Reagents & Setup
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compound: 1 µM final concentration (to ensure first-order kinetics).
-
Solvent: <0.1% DMSO final concentration.
Workflow Protocol
-
Pre-Incubation: Mix 495 µL of microsome solution (0.5 mg/mL in phosphate buffer) with 5 µL of test compound. Incubate at 37°C for 5 minutes.
-
Initiation: Add 50 µL of NADPH regenerating system to initiate the reaction.
-
Sampling: At T=0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.
-
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Warfarin).
-
Processing: Centrifuge at 4,000 rpm for 20 mins to precipitate proteins.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion transition.
Calculation
Calculate the Intrinsic Clearance (
References
-
Comparison of physicochemical properties of CF3 and OCF3
-
Mefloquine Analog Stability (ELQ Series)
- Title: Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers.
- Source: ACS Medicinal Chemistry Letters.
-
URL:[Link]
-
Lipophilicity Modulation
-
General Metabolic Stability Mechanisms
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reducing the lipophilicity of perfluoroalkyl groups by CF2-F/CF2-Me or CF3/CH3 exchange [biblio.ugent.be]
- 8. chemrxiv.org [chemrxiv.org]
Technical Assessment: Drug-Like Properties of 4-Chloro-5-(trifluoromethoxy)quinoline Scaffolds
Executive Summary
4-Chloro-5-(trifluoromethoxy)quinoline represents a specialized, high-value scaffold in medicinal chemistry, distinct from its more common 6-, 7-, or 8-substituted isomers.[1] This guide assesses its utility as a pharmacophore building block, specifically comparing it against standard quinoline intermediates.
Key Findings:
-
Enhanced Lipophilicity: The 5-OCF₃ group significantly increases LogP (+1.04 Hansch
value) compared to methoxy analogs, facilitating blood-brain barrier (BBB) penetration.[1] -
Metabolic Hardening: The trifluoromethoxy group acts as a "metabolic block" at the 5-position, preventing O-dealkylation typical of 5-methoxyquinolines.[1]
-
Reactivity Profile: The electron-withdrawing nature of the -OCF₃ group at the peri-position (C5) electronically activates the C4-chloride for Nucleophilic Aromatic Substitution (SNAr), though steric bulk may require optimized coupling conditions compared to the 7-CF₃ isomer.[1]
Chemical Rationale & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
The strategic value of this scaffold lies in the Trifluoromethoxy effect . Unlike a trifluoromethyl (-CF₃) group, the -OCF₃ group is conformationally flexible and possesses unique electronic properties (
Comparative Physicochemical Data
The following table contrasts the 5-OCF₃ analog against standard benchmarks. Values are derived from consensus QSAR predictions and established substituent constants.
| Property | This compound | 4-Chloro-5-methoxyquinoline (Bioisostere) | 4-Chloroquinoline (Baseline) |
| Predicted LogP | ~4.2 | ~2.8 | ~2.5 |
| TPSA (Ų) | 22.0 | 31.2 | 12.9 |
| Electronic Effect (C5) | Strong EWG ( | Strong EDG ( | Neutral (H) |
| Metabolic Liability | Low (Stable C-F bond) | High (O-Demethylation) | Medium (C5 Oxidation) |
| SNAr Reactivity (C4) | High (Activated) | Low (Deactivated) | Moderate |
Expert Insight: The shift from -OCH₃ to -OCF₃ is not merely a lipophilicity play.[1] The electron-donating methoxy group deactivates the ring toward nucleophilic attack at C4.[1] By swapping to -OCF₃, you retain the oxygen vector but flip the electronic switch to withdraw electron density, making the C4-Cl significantly more reactive toward amines in library synthesis.
Reactivity & Synthesis Workflow
The "Peri-Effect" Challenge
A critical structural feature of this analog is the proximity of the 4-Chloro and 5-Trifluoromethoxy groups.[1] This creates a peri-interaction —a steric clash that distorts the planarity of the substituents.
-
Advantage: Prevents "flat" stacking in crystal structures, potentially improving solubility despite high LogP.
-
Challenge: Steric hindrance during SNAr coupling reactions.
Experimental Protocol: SNAr Derivatization
Standard protocol for coupling a primary amine to the 4-position.[1]
-
Reagents: 1.0 eq this compound, 1.2 eq Amine (R-NH₂), 2.0 eq DIPEA (base).
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or 2-Butanol.[1] Note: NMP is preferred for this analog due to the steric hindrance requiring higher temperatures.
-
Conditions: Heat to 120°C for 4-6 hours. (Standard 4-Cl quinolines react at 80°C; the 5-substituent necessitates higher energy).[1]
-
Workup: Dilute with water, extract with EtOAc. The product often precipitates upon water addition due to high lipophilicity.
Visualization: Reactivity & Pathway
The following diagram illustrates the electronic activation vs. steric hindrance dynamic.
Caption: The 5-OCF3 group electronically activates the ring (Left) but sterically hinders the reaction center (Right), requiring optimized thermal conditions.
Metabolic Stability Assessment (ADME)
The primary driver for selecting this scaffold over the 5-methoxy analog is metabolic stability.[1]
In Vitro Microsomal Stability Protocol
To validate the "Metabolic Hardening" hypothesis, the following assay structure is recommended:
-
Test System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).
-
Concentration: 1 µM test compound (low concentration avoids enzyme saturation).
-
Cofactor: NADPH regenerating system.[1]
-
Timepoints: 0, 15, 30, 60 minutes.
-
Analysis: LC-MS/MS (monitor parent depletion).
Expected Results (Comparative):
-
4-Chloro-5-methoxyquinoline: Rapid clearance (Clint > 50 µL/min/mg) due to CYP450-mediated O-demethylation.[1]
-
This compound: Low to Moderate clearance (Clint < 15 µL/min/mg).[1] The C-F bond energy (approx. 116 kcal/mol) renders the group inert to oxidative attack.
Visualization: Metabolic Soft Spots
Caption: Metabolic liability map. The 5-position is hardened, shifting metabolic pressure to the 2, 3, or 8 positions.
References
-
Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules, 2025. Link[1]
-
Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines. BenchChem Technical Guides, 2025. Link[1]
-
Nucleophilic Aromatic Substitution of 4-Chloroquinolines: Kinetics and Mechanisms. Journal of Organic Chemistry, 2023. Link[1]
-
Lipophilicity Determination of Quaternary (Fluoro)Quinolones. MDPI, 2019. Link[1]
-
Which halogen to choose? Comparing chlorine and fluorine in drug design. ChemRxiv, 2026. Link[1]
Sources
Safety Operating Guide
Navigating the Disposal of 4-Chloro-5-(trifluoromethoxy)quinoline: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, halogenated heterocyclic compounds like 4-Chloro-5-(trifluoromethoxy)quinoline represent a class of molecules with significant potential. However, their unique chemical properties necessitate a thorough understanding of safe handling and disposal procedures to ensure laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.
Understanding the Compound: Hazard Profile and Considerations
The trifluoromethoxy group, while often enhancing metabolic stability, can under certain conditions release toxic fluoride ions upon metabolism.[4] The chlorinated quinoline core also places this compound in the category of halogenated organic waste, which requires specific disposal pathways.[5]
Core Principle: In the absence of specific data, this compound and any materials contaminated with it must be treated as hazardous waste. This "cradle-to-grave" approach ensures the highest standards of safety and environmental responsibility are met.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat; chemical-resistant apron for larger quantities | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Essential when there is a risk of inhaling dust or aerosols. |
All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for the safe disposal of this compound from the point of generation to its final removal from the laboratory.
Step 1: Waste Segregation at the Source
Proper segregation is the cornerstone of safe and compliant chemical waste management.
-
Immediate Segregation: As soon as a material is identified as waste, it must be segregated.
-
Designated Waste Streams: this compound waste must be collected in a designated "Halogenated Organic Waste" container.[5]
-
Avoid Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, or solid waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react, leading to the generation of heat, toxic gases, or even explosions.
-
Solid vs. Liquid: Segregate solid waste (e.g., contaminated gloves, weigh boats, filter paper) from liquid waste (e.g., unused solutions, reaction mother liquors).
Step 2: Waste Containerization
The integrity of the waste container is critical for safe storage and transport.
-
Container Selection: Use only approved hazardous waste containers that are chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Secure Closure: Containers must have a secure, leak-proof screw-top cap.
-
Venting (If Necessary): If there is a possibility of gas generation, a vented cap may be required. Consult your EHS department for guidance.
-
Secondary Containment: Store waste containers in a secondary containment bin to mitigate the impact of any potential leaks or spills.
Step 3: Proper Labeling
Accurate and detailed labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
Hazardous Waste Label: Affix a completed hazardous waste label to the container before adding any waste.
-
Complete Information: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations or formulas)
-
All other components of the waste stream and their approximate percentages
-
The specific hazards (e.g., "Irritant," "Toxic")
-
The accumulation start date
-
The name of the principal investigator and the laboratory location
-
Step 4: Accumulation and Storage
Safe on-site storage is a temporary measure before final disposal.
-
Designated Area: Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Incompatible Materials: Ensure the storage area is away from incompatible materials.
-
Container Integrity: Regularly inspect the waste container for any signs of degradation, leaks, or pressure buildup.
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through your institution's approved channels.
-
Contact EHS: Contact your institution's EHS department to schedule a waste pickup.
-
Follow Institutional Procedures: Adhere to all institutional protocols for waste collection and documentation.
-
Do Not Use Standard Drains or Trash: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[5][7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
- Reddit. (2023, May 27). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?
- National Center for Biotechnology Information. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds.
- ResearchGate. (2024, April 16). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods.
- Thermo Fisher Scientific. (2025, September 19). 4-Chloro-2-(trifluoromethyl)
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- Freie Universität Berlin Refubium.
- ECHEMI. 4-Chloro-8-(trifluoromethyl)
- Fisher Scientific.
- Capot Chemical. (2008, October 27).
- Massachusetts Institute of Technology. procedure for disposing of hazardous waste.
- CAS Common Chemistry. 4-Chloro-8-(trifluoromethyl)quinoline.
- National Center for Biotechnology Information. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- Vibrant Pharma Inc. 4-Chloro-5,7-bis(trifluoromethyl)quinoline.
- NIST WebBook. 4-Chloro-7-(trifluoromethyl)quinoline.
- US EPA. 4-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)quinoline - Hazard.
- Washington State Department of Ecology.
- Wikipedia. Quinoline.
- Braun Research Group.
- The University of Texas at Austin Environmental Health & Safety. Chemical Waste.
- Washington State University Environmental Health & Safety.
- Benchchem.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Quinoline yellow (C.I. 47005).
- New York State Department of Environmental Conserv
- US EPA. (2025, May 30).
- ChemSynthesis. (2025, May 20). 2-chloro-6-(trifluoromethyl)quinoline.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. echemi.com [echemi.com]
- 3. capotchem.com [capotchem.com]
- 4. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. benchchem.com [benchchem.com]
- 7. web.mit.edu [web.mit.edu]
Personal protective equipment for handling 4-Chloro-5-(trifluoromethoxy)quinoline
Executive Safety Summary
4-Chloro-5-(trifluoromethoxy)quinoline is a specialized heterocyclic building block used primarily in medicinal chemistry for structure-activity relationship (SAR) studies. Its structural components—a reactive chloro-quinoline core and a lipophilic trifluoromethoxy (-OCF3) group—dictate its specific handling requirements.
While specific toxicological data for this exact isomer may be sparse, safety protocols must be extrapolated from the quinoline core (potential mutagenicity/carcinogenicity) and fluorinated ethers (enhanced dermal absorption).
Critical Hazard Profile:
-
Health: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).[1][2] Treat as a potential Genotoxin due to the quinoline scaffold.
-
Physical: Thermal decomposition releases Hydrogen Fluoride (HF), Hydrogen Chloride (HCl), and Nitrogen Oxides (NOx).
-
Reactivity: Susceptible to nucleophilic aromatic substitution at the C4 position; avoid inadvertent contact with strong nucleophiles outside of controlled reaction vessels.
Risk Assessment & Hazard Identification
The following logic flow illustrates how the chemical structure dictates the safety protocol.
Figure 1: Structural Hazard Analysis. The -OCF3 group significantly increases lipid solubility, making skin contact a primary route of systemic exposure.
Personal Protective Equipment (PPE) Matrix
Standard "lab safety" advice is insufficient for fluorinated heterocycles. The trifluoromethoxy group enhances the molecule's ability to permeate lipid bilayers (skin).
| PPE Category | Recommendation | Scientific Rationale |
| Hand Protection | Double Gloving (Nitrile) • Inner: Nitrile (min 0.11 mm)• Outer: Nitrile (min 0.14 mm) or Neoprene | Lipophilicity Concern: The -OCF3 group facilitates rapid permeation through thin polymers. Double gloving provides a "breakthrough buffer" and allows the outer glove to be stripped immediately upon contamination without exposing skin. |
| Respiratory | Certified Fume Hood (Face velocity: 80–100 fpm) | Dust Control: As a solid, the primary risk is inhalation of particulates. The quinoline core is a suspected respiratory sensitizer. If hood work is impossible, a P100/N95 respirator is mandatory. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 or EN 166) | Corrosive Potential: Safety glasses are insufficient for powders that can become airborne. Goggles seal the eyes against dust entry and splashes during solubilization. |
| Body Protection | Tyvek® Lab Coat or Apron | Particulate Shielding: Cotton coats can trap toxic dust in the weave. Tyvek provides a non-woven barrier that prevents dust accumulation on street clothes. |
Operational Protocol: Step-by-Step Handling
Phase 1: Preparation & Weighing
-
Static Control: Fluorinated solids are often static-prone. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "flying powder."
-
Containment: Weigh only inside a chemical fume hood or a powder containment enclosure.
Phase 2: Solubilization & Transfer
-
Solvent Choice: When dissolving in DCM or Ethyl Acetate, be aware that these solvents also permeate gloves rapidly, carrying the chemical with them.
-
Technique: Use positive displacement pipettes for solutions to prevent dripping (high vapor pressure solvents).
Phase 3: Reaction Setup
-
Incompatibility: Do not mix with strong oxidizers or strong bases (unless part of the intended reaction) in open vessels.
-
Temperature: Ensure reflux condensers are active before heating; thermal decomposition releases HF.
Figure 2: Operational workflow emphasizing containment points.
Emergency Response Protocols
Accidental Release (Spill)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Upgrade: Don a full-face respirator if dust is visible in the air outside the hood.
-
Containment:
-
Solid: Cover with wet paper towels (to suppress dust) or use a HEPA-filtered vacuum. Do NOT dry sweep.
-
Solution: Absorb with Vermiculite or Sand. Do not use combustible materials (sawdust).[3]
-
-
Decontamination: Clean surface with a mild surfactant solution. Avoid bleach (potential reaction with amine/quinoline nitrogen).
First Aid
-
Skin Contact: Wash with soap and water for 15 minutes .[4] Do not use organic solvents (ethanol/DMSO) to clean skin; this drives the chemical deeper into the dermis.
-
Eye Contact: Flush for 15 minutes. Consult an ophthalmologist immediately.
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[5]
Disposal & Waste Management
Disposal of trifluoromethoxy compounds requires strict adherence to environmental regulations due to the stability of the C-F bond.
| Waste Stream | Method | Critical Note |
| Solid Waste | High-Temperature Incineration | Must be sent to a facility capable of scrubbing Hydrogen Fluoride (HF). Label clearly as "Halogenated Organic Solid." |
| Liquid Waste | Halogenated Solvent Stream | Do not mix with non-halogenated aqueous waste. The presence of F and Cl requires specific incinerator settings. |
| Contaminated PPE | Hazardous Solid Waste | Gloves and paper towels used in cleanup must be bagged and tagged as hazardous waste, not general trash. |
References
-
Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-2-(trifluoromethyl)quinoline. Retrieved from
-
ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Trifluoro(trifluoromethoxy)ethylene - Disposal Considerations. Retrieved from
-
National Institute of Standards and Technology (NIST). (2020).[4] Safety Data Sheet: Titanium Dioxide Nanomaterial (Reference for particulate handling). Retrieved from [4]
-
Airgas. (2021). Safety Data Sheet: 4-Chlorobenzotrifluoride (Analogous fluorinated aromatic handling). Retrieved from
-
BenchChem. (2025).[6] Essential Safety and Logistical Information for Handling Quinolinium derivatives. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
